molecular formula C12H15N3O B8431642 4-amino-N-(1H-indol-5-yl)butanamide

4-amino-N-(1H-indol-5-yl)butanamide

Katalognummer: B8431642
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: SUDZMWNBWMQOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-(1H-indol-5-yl)butanamide is a synthetic organic compound featuring a molecular architecture that combines an indole ring system with a linear butanamide chain terminating in a primary amine. The indole nucleus is a privileged scaffold in medicinal chemistry and is known for its widespread presence in biologically active molecules, contributing to diverse pharmacological effects such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The butanamide linker, or a similar flexible chain, is a common feature in active pharmaceutical ingredients and designed bioactive molecules, serving as a spacer to connect key pharmacophoric elements . While the specific biological profile and mechanism of action of 4-amino-N-(1H-indol-5-yl)butanamide require further experimental investigation, its structure suggests significant potential as a versatile intermediate or building block in organic synthesis and drug discovery. Researchers may explore its utility in constructing more complex polyheterocyclic systems or as a precursor for the development of novel enzyme inhibitors or receptor ligands. The primary amine group offers a handle for further functionalization through amide bond formation, reductive amination, or other coupling reactions. This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

4-amino-N-(1H-indol-5-yl)butanamide

InChI

InChI=1S/C12H15N3O/c13-6-1-2-12(16)15-10-3-4-11-9(8-10)5-7-14-11/h3-5,7-8,14H,1-2,6,13H2,(H,15,16)

InChI-Schlüssel

SUDZMWNBWMQOTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CCCN

Herkunft des Produkts

United States
Foundational & Exploratory

4-amino-N-(1H-indol-5-yl)butanamide: A Technical Guide to Synthesis, Physicochemical Profiling, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Design

In modern drug discovery, the fusion of privileged pharmacophores is a highly effective strategy for developing bifunctional probes and targeted therapeutics. 4-amino-N-(1H-indol-5-yl)butanamide (Chemical Formula: C₁₂H₁₅N₃O) represents a strategic molecular hybrid. It covalently links the aliphatic chain of γ-aminobutyric acid (GABA)—the central nervous system's primary inhibitory neurotransmitter[1]—with the aromatic scaffold of 5-aminoindole, a ubiquitous building block in oncology and neuropharmacology[2].

This technical whitepaper provides an in-depth analysis of the compound's structural properties, a self-validating synthetic methodology, and its putative biological signaling mechanisms.

Physicochemical Profiling & Druglikeness

Before initiating synthesis or biological assays, it is critical to evaluate a compound's theoretical pharmacokinetics. 3 serves as the gold standard for predicting oral bioavailability and membrane permeability by assessing molecular weight, lipophilicity, and hydrogen bonding capacity[3].

Because 4-amino-N-(1H-indol-5-yl)butanamide contains both a polar primary amine and a lipophilic indole ring, it achieves an optimal balance between aqueous solubility and lipid membrane permeability.

Table 1: Physicochemical Properties & Lipinski Compliance
Molecular PropertyCalculated ValueLipinski ThresholdCompliance Status
Molecular Weight 217.27 g/mol ≤ 500 DaPass
Hydrogen Bond Donors (HBD) 4 (Indole NH, Amide NH, Amine NH₂)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 4 (N and O atoms)≤ 10Pass
Estimated cLogP ~1.2≤ 5Pass
Rotatable Bonds 4≤ 10Pass

Chemical Synthesis: Self-Validating Amide Coupling Protocol

The synthesis of 4-amino-N-(1H-indol-5-yl)butanamide relies on the formation of an amide bond between the carboxylic acid of GABA and the aromatic amine of 5-aminoindole. To prevent self-polymerization of GABA, the primary amine must be protected (e.g., using a tert-butyloxycarbonyl or "Boc" group).

We employ an 4 because EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a water-soluble urea byproduct, allowing for a highly efficient aqueous workup compared to DCC[4]. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, non-racemizing active ester intermediate, which is crucial for overcoming the relatively weak nucleophilicity of the aniline-like 5-aminoindole[5].

Table 2: Reaction Stoichiometry
ReagentFunctionEquivalentsMolar Mass ( g/mol )
N-Boc-GABA Carboxylic Acid Substrate1.0203.24
5-Aminoindole Aromatic Amine Nucleophile1.0132.16
EDC·HCl Coupling Agent1.2191.70
HOBt Active Ester Additive1.2135.13
DIPEA Non-Nucleophilic Base2.5129.24
TFA Deprotection AgentExcess114.02
Step-by-Step Methodology & Causality
  • Activation Phase: Dissolve N-Boc-GABA (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the active ester. Cooling to 0 °C suppresses the unwanted rearrangement of the O-acylisourea intermediate into an inactive N-acylurea[4].

  • Coupling Phase: Add 5-aminoindole (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The reaction is complete when the N-Boc-GABA spot is entirely consumed.

  • Aqueous Workup: Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Causality: Citric acid protonates and removes excess DIPEA and unreacted 5-aminoindole. NaHCO₃ neutralizes residual acid. Crucially, the EDC urea byproduct partitions seamlessly into the aqueous phase, leaving the pure Boc-protected intermediate in the organic layer[4].

  • Deprotection Phase: Concentrate the organic layer, then dissolve the intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir at room temperature for 2 hours.

    • Causality: TFA provides the exact acidic stringency required to cleave the Boc protecting group without hydrolyzing the newly formed amide bond.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Precipitate the final product in cold diethyl ether and filter to yield the TFA salt of 4-amino-N-(1H-indol-5-yl)butanamide.

    • Self-Validation Check: Confirm structural integrity and purity (>95%) using ¹H-NMR (DMSO-d₆) and High-Resolution Mass Spectrometry (HRMS).

Synthesis A Boc-GABA (Carboxylic Acid) C Amide Coupling (EDC/HOBt, DIPEA) A->C B 5-Aminoindole (Amine) B->C D Boc-Protected Intermediate C->D E Deprotection (TFA/DCM) D->E F 4-amino-N-(1H-indol-5-yl) butanamide E->F

Stepwise synthetic route of 4-amino-N-(1H-indol-5-yl)butanamide via EDC/HOBt amide coupling.

Pharmacological Mechanisms & Biological Implications

The structural dichotomy of 4-amino-N-(1H-indol-5-yl)butanamide allows it to interface with multiple biological targets.

The GABAergic Axis: Endogenous1, specifically the ionotropic GABA-A receptor, which modulates chloride ion channels[1]. The 4-aminobutanamide tail of our synthesized compound mimics this endogenous ligand. When the primary amine interacts with the orthosteric binding site of the receptor, it can trigger a conformational shift that opens the chloride channel, leading to cellular hyperpolarization and reduced neuronal excitability[1].

The Indole Axis: The 5-aminoindole core is a structurally privileged motif. In biological systems, 6 for serotonergic (5-HT) receptors, melatonergic receptors, and various kinase domains[6]. In the context of this hybrid molecule, the indole ring dramatically increases the lipophilicity of the GABA analog, potentially enhancing its ability to cross the blood-brain barrier (BBB)—a historical limitation of administering pure GABA therapeutically.

Pathway Ligand 4-amino-N-(1H-indol-5-yl)butanamide Receptor GABA-A Receptor (Post-synaptic) Ligand->Receptor Binds to orthosteric site IonChannel Chloride (Cl-) Channel Opening Receptor->IonChannel Conformational change CellState Membrane Hyperpolarization IonChannel->CellState Cl- influx Outcome Neuronal Inhibition (Reduced Excitability) CellState->Outcome Decreased action potential

Putative GABAergic signaling pathway mediated by the 4-aminobutanamide moiety.

Conclusion

4-amino-N-(1H-indol-5-yl)butanamide is a highly viable candidate for advanced pharmacological screening. By adhering strictly to Lipinski's parameters and utilizing a robust, self-validating EDC/HOBt synthetic pipeline, researchers can reliably produce this compound at scale. Its dual-action structural profile opens significant avenues for research into novel anxiolytics, anticonvulsants, and targeted neuro-oncology probes.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: PubChem (NIH)
  • 5-Aminoindole hydrochloride - Chem-Impex Source: Chem-Impex International URL
  • Source: Organic-Synthesis.

Sources

mechanism of action of 4-amino-N-(1H-indol-5-yl)butanamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: Elucidating the In Vitro Mechanism of Action of 4-amino-N-(1H-indol-5-yl)butanamide as a Putative Histone Deacetylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 4-amino-N-(1H-indol-5-yl)butanamide is a novel small molecule with structural motifs suggestive of interaction with epigenetic regulatory enzymes. This guide puts forth the hypothesis that its primary mechanism of action is the inhibition of Histone Deacetylases (HDACs), a class of enzymes pivotal in the regulation of gene expression and frequently dysregulated in cancer and other diseases. We provide a comprehensive framework for the in vitro investigation of this hypothesis, beginning with direct enzymatic assays to establish potency and isoform selectivity, followed by cell-based assays to confirm target engagement and elucidate downstream functional consequences, such as changes in histone acetylation and cytotoxicity in cancer cell lines. The methodologies are designed to be self-validating, providing a rigorous and logical pathway for characterizing the compound's biochemical and cellular activity.

Part 1: Histone Deacetylases (HDACs) as Therapeutic Targets

Gene expression is fundamentally controlled by the structural organization of chromatin. The post-translational modification of histone proteins is a key epigenetic mechanism governing this process.[1] Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that add or remove acetyl groups from lysine residues on histone tails, respectively.[2] Acetylation neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more relaxed, transcriptionally active chromatin state (euchromatin).[1] Conversely, HDAC-mediated deacetylation leads to a more condensed, transcriptionally repressed chromatin structure (heterochromatin).[1]

The human HDAC family comprises 18 enzymes, broadly categorized based on their homology to yeast proteins:

  • Class I (HDAC1, 2, 3, 8): Homologous to yeast Rpd3, these are primarily located in the nucleus and are ubiquitously expressed.[3][4] They are zinc-dependent enzymes involved in cell proliferation and survival.[5][6]

  • Class II (IIa: HDAC4, 5, 7, 9; IIb: HDAC6, 10): Homologous to yeast Hda1, these enzymes can shuttle between the nucleus and cytoplasm and exhibit more tissue-specific expression.[3][4]

  • Class III (Sirtuins 1-7): These are NAD+-dependent enzymes with distinct mechanisms and are not targeted by classical HDAC inhibitors.

  • Class IV (HDAC11): This class contains only HDAC11, which shares features with both Class I and II HDACs.

Dysregulation of HDAC activity is a hallmark of many cancers, where aberrant gene silencing of tumor suppressors contributes to oncogenesis.[2][7] Therefore, HDAC inhibitors (HDACis) have emerged as a significant class of anti-cancer agents.[7] By preventing histone deacetylation, HDACis can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][7]

Part 2: Proposed Mechanism of Action of 4-amino-N-(1H-indol-5-yl)butanamide

We hypothesize that 4-amino-N-(1H-indol-5-yl)butanamide functions as an inhibitor of Class I and/or Class II HDACs. The core mechanism involves the compound binding to the active site of the HDAC enzyme, likely chelating the catalytic zinc ion (Zn2+), thereby preventing the enzyme from deacetylating its histone and non-histone substrates.[2] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating transcription of key regulatory genes, such as the cell cycle inhibitor p21.[7] This proposed pathway is a validated mechanism for inducing anti-proliferative and pro-apoptotic effects in tumor cells.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcomes Compound 4-amino-N-(1H-indol-5-yl)butanamide HDAC HDAC Enzyme (e.g., HDAC1, 2, 3) Compound->HDAC Inhibits Histone Histone Tails (Acetylated) HDAC->Histone Deacetylates Chromatin Relaxed Chromatin (Transcriptionally Active) Histone->Chromatin Maintains Gene Tumor Suppressor Genes (e.g., p21) Chromatin->Gene Allows Access To Transcription Gene Transcription Gene->Transcription Leads To CellOutcome Cell Cycle Arrest Apoptosis Transcription->CellOutcome Induces Biochemical_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Compound) plate Plate Setup (96/384-well) - Compound Dilution Series - Controls (No Enzyme, No Inhibitor) start->plate add_enzyme Add HDAC Enzyme to each well plate->add_enzyme incubate1 Incubate at 37°C (Allows for Deacetylation) add_enzyme->incubate1 add_developer Add Developer Solution (Stops reaction & generates signal) incubate1->add_developer incubate2 Incubate at RT add_developer->incubate2 read Read Fluorescence (Ex 355nm / Em 460nm) incubate2->read analyze Data Analysis - Plot Dose-Response Curve - Calculate IC₅₀ Value read->analyze

Caption: Experimental workflow for the in vitro fluorometric HDAC activity assay.

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits for measuring HDAC activity. [8][9]

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) to a working concentration in Assay Buffer.

    • Reconstitute the fluorogenic HDAC substrate (e.g., an acetylated lysine peptide coupled to a fluorophore) in Assay Buffer.

    • Prepare a 10 mM stock solution of 4-amino-N-(1H-indol-5-yl)butanamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • Prepare a positive control inhibitor (e.g., Trichostatin A or SAHA) dilution series.

    • Prepare the Developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 5 µL of the compound dilutions or controls (Assay Buffer for "No Inhibitor" control, DMSO for vehicle control).

    • Add 20 µL of the HDAC substrate solution to all wells.

    • To initiate the reaction, add 25 µL of the diluted HDAC enzyme solution to all wells except the "No Enzyme" blank controls.

    • Mix gently and incubate the plate at 37°C for 60 minutes.

    • Stop the enzymatic reaction and initiate signal generation by adding 50 µL of Developer solution to each well.

    • Incubate at room temperature for 15-20 minutes, protected from light.

    • Measure fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. [8]

  • Data Analysis:

    • Subtract the average fluorescence of the "No Enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical HDAC Isoform Selectivity
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
4-amino-N-(1H-indol-5-yl)butanamide 8511095>10,000250
SAHA (Control) 6075120150300

Table 1: Hypothetical IC₅₀ values demonstrating the potency and selectivity profile of the test compound against Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6) enzymes.

Part 4: Cellular Target Engagement and Functional Outcomes

Causality Behind Experimental Choice

While biochemical assays confirm direct enzyme inhibition, they do not guarantee activity in a cellular context. The compound must be able to cross the cell membrane, reach its intracellular target, and elicit a biological response. Therefore, the next logical steps are to:

  • Confirm Target Engagement: Measure the direct consequence of HDAC inhibition within the cell—the hyperacetylation of histone proteins. Western blotting is the standard method to visualize and quantify this change. [10][11]2. Assess Functional Consequences: Determine if the observed target engagement translates into a relevant anti-cancer effect, such as cytotoxicity. The MTT assay is a robust and widely used method to measure cell viability and determine the cytotoxic potency (IC₅₀) in various cancer cell lines. [12]

Cellular_Workflow cluster_WB Western Blot for Acetylation cluster_MTT MTT Assay for Cytotoxicity start_wb 1. Treat Cells with Compound (e.g., 24h) lyse 2. Lyse Cells & Extract Proteins start_wb->lyse sds 3. SDS-PAGE Separation lyse->sds transfer 4. Transfer to Membrane sds->transfer probe 5. Probe with Antibodies (anti-acetyl-H3, anti-H3) transfer->probe detect 6. Detect & Quantify Signal probe->detect start_mtt 1. Seed Cells in 96-well Plate treat 2. Treat with Compound (Dose-Response, 72h) start_mtt->treat add_mtt 3. Add MTT Reagent treat->add_mtt incubate 4. Incubate (4h) add_mtt->incubate solubilize 5. Solubilize Formazan incubate->solubilize read 6. Read Absorbance (570nm) solubilize->read

Caption: Workflow for cellular assays to assess target engagement and cytotoxicity.

Experimental Protocol: Western Blot for Histone Acetylation
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-amino-N-(1H-indol-5-yl)butanamide at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for 18-24 hours. Include a vehicle (DMSO) control and a positive control (SAHA).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in 2x Laemmli sample buffer containing protease and phosphatase inhibitors.

    • Sonicate briefly to shear DNA and reduce viscosity. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate per lane on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane. [13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9) overnight at 4°C. [14] * Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or β-actin. [10]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Perform densitometric analysis to quantify the acetyl-H3 signal, normalizing it to the total H3 or β-actin signal.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability. [12]

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., HCT116, HeLa, A549).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment. [12]

  • Compound Treatment:

    • Prepare a serial dilution of 4-amino-N-(1H-indol-5-yl)butanamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and "no cell" blank wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. [12]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Data Presentation: Hypothetical Cellular Assay Results
AssayHCT116 (Colon)HeLa (Cervical)A549 (Lung)
Cytotoxicity IC₅₀ (µM) 1.22.53.1
Acetyl-H3 Induction (at 1 µM) 4.5-fold3.8-fold3.2-fold

Table 2: Hypothetical cytotoxic potencies and target engagement confirmation for 4-amino-N-(1H-indol-5-yl)butanamide across different cancer cell lines.

Part 5: Synthesis and Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust pathway to characterize the mechanism of action of 4-amino-N-(1H-indol-5-yl)butanamide. The initial biochemical assays are designed to confirm direct enzymatic inhibition and establish a potency and selectivity profile. A finding of low nanomolar IC₅₀ values against Class I HDACs, with significantly higher values for other isoforms (as shown in Table 1), would classify the compound as a potent and selective Class I HDAC inhibitor.

The subsequent cellular assays validate these findings in a more biologically relevant context. A dose-dependent increase in histone H3 acetylation would confirm that the compound is cell-permeable and engages its intended target. [11]This target engagement should correlate with the functional outcome of cytotoxicity, where the cellular IC₅₀ values (Table 2) are reasonably close to the biochemical IC₅₀ values. A strong correlation between biochemical potency, cellular target engagement, and cytotoxicity provides compelling evidence for the proposed mechanism of action: that 4-amino-N-(1H-indol-5-yl)butanamide exerts its anti-cancer effects primarily through the inhibition of HDAC enzymes. These foundational in vitro studies are essential prerequisites for advancing a compound into more complex preclinical models.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Mehnert, J. M., & Kelly, W. K. (2007). Histone Deacetylase Inhibitors: Biology and Mechanism of Action. The Cancer Journal, 13(1), 23-29. [Link]

  • Wikipedia contributors. (2024). Histone deacetylase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Bürli, R. W., & Luckhurst, C. A. (2009). Novel Structural Insights into Class I and II Histone Deacetylases. CHIMIA International Journal for Chemistry, 63(1), 20-23. [Link]

  • Ficner, A., et al. (2009). Novel Structural Insights into Class I and II Histone Deacetylases. ResearchGate. [Link]

  • Grozinger, C. M., & Schreiber, S. L. (2002). Class II histone deacetylases: Structure, function, and regulation. Biochemistry and Cell Biology, 80(3), 227-235. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Hematology. American Society of Hematology. Education Program, 2012, 275–283. [Link]

  • Gräff, J., & Tsai, L. H. (2013). Unique functional roles for class I and class II histone deacetylases in central nervous system development and function. Nature Reviews Neuroscience, 14(2), 97-111. [Link]

  • Han, X., et al. (2023). Discussion on structure classification and regulation function of histone deacetylase and their inhibitor. Chemical Biology & Drug Design, 102(6), 1-13. [Link]

  • Bio-protocol. (2017). Histone deacetylation assay in vitro and in vivo. Bio-protocol, 7(18), e2548. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • ResearchGate. (2024). Cytotoxicity Assay Protocol v1. [Link]

  • Figshare. (2013). Western blot assay demonstrates the change in histone acetylation levels during cold acclimation. Public Library of Science. [Link]

  • ResearchGate. (2024). Cytotoxicity Assay Protocol v1. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Ozdil, B., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Cellular and Molecular Medicine, 15(1), 147-156. [Link]

  • Taverna, S. D., & Kutateladze, T. G. (2015). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in enzymology, 556, 171–183. [Link]

  • ResearchGate. (2013). Histone acetylation by immunofluorescence staining and Western blot analysis. [Link]

  • Khobta, A., & Epe, B. (2020). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. Chemical research in toxicology, 33(9), 2386–2394. [Link]

  • ResearchGate. (2023). Western blot analysis of histone H3 acetylation levels. [Link]

  • Jung, M., et al. (2005). In vitro assays for the determination of histone deacetylase activity. Methods in enzymology, 399, 317-330. [Link]

Sources

Synthesis Pathways and Precursors for 4-Amino-N-(1H-indol-5-yl)butanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale and Pharmacological Context

4-amino-N-(1H-indol-5-yl)butanamide is a synthetic hybrid molecule that merges the aliphatic chain of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) with the privileged 5-aminoindole pharmacophore.

In contemporary drug development, functionalizing the 5-position of the indole ring with amide linkers has proven to be a highly effective strategy for generating potent neuroprotective agents. Recent structure-activity relationship (SAR) studies demonstrate that such indole-amides can act as selective Monoamine oxidase B (MAO-B) inhibitors and potent inducers of the Nuclear factor erythroid 2-related factor (NRF2) pathway, which regulates the phase II antioxidant response[1]. Furthermore, aminoindole derivatives are actively investigated as dual-targeting anti-aggregation agents against deleterious misfolded proteins like α -synuclein and tau in neurodegenerative disease models[2].

SignalingPathway Compound Indole-GABA Amide MAOB MAO-B Inhibition Compound->MAOB Inhibits NRF2 NRF2 Activation Compound->NRF2 Induces OxStress Reduction of Oxidative Stress MAOB->OxStress Prevents ROS NRF2->OxStress Antioxidant Response Neuroprot Neuroprotection & Anti-Aggregation OxStress->Neuroprot Promotes

Neuroprotective signaling pathway modulated by indole-amide derivatives.

Retrosynthetic Strategy and Precursor Selection

The construction of the target molecule relies on the formation of a critical C–N amide bond. Disconnection of this bond yields two primary synthons:

  • Nucleophile: 1H-indol-5-amine (5-aminoindole).

  • Electrophile: 4-aminobutanoic acid (GABA).

Causality in Precursor Masking

Direct coupling of unprotected GABA with 5-aminoindole is thermodynamically unfavorable and chemically non-viable. The primary aliphatic amine of GABA is significantly more nucleophilic than the aromatic amine of 5-aminoindole. If the carboxylic acid of unprotected GABA is activated, the molecule will rapidly undergo intramolecular cyclization to form γ -butyrolactam (pyrrolidin-2-one) or intermolecular polymerization.

To prevent this, the primary amine of GABA must be masked. The tert-butyloxycarbonyl (Boc) protecting group is the standard choice, yielding Boc-GABA-OH (4-(tert-butoxycarbonylamino)butanoic acid). The Boc group is stable under basic coupling conditions but easily cleaved under mild acidic conditions, ensuring orthogonal protection[3].

Thermodynamic and Kinetic Control in Amide Coupling

The aromatic amine of 5-aminoindole exhibits reduced nucleophilicity because its nitrogen lone pair is partially delocalized into the electron-rich indole π -system. Consequently, standard carbodiimide coupling agents (e.g., EDC alone) often result in sluggish kinetics and poor yields.

To overcome this kinetic barrier, the coupling is driven by uronium-based coupling reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1].

  • Mechanistic Advantage: HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of the HOAt leaving group provides neighboring group participation, acting as a general base to hydrogen-bond with the incoming aniline proton. This significantly accelerates the nucleophilic acyl substitution, making HATU vastly superior to EDC/HOBt for electron-deficient or sterically hindered anilines[4].

SynthesisWorkflow BocGABA Boc-GABA-OH (Electrophile) Coupling Amide Coupling HATU / DIPEA / DMF 25°C, 2-4h BocGABA->Coupling AminoIndole 5-Aminoindole (Nucleophile) AminoIndole->Coupling Intermediate Boc-Protected Intermediate (MW: 317.39 g/mol) Coupling->Intermediate Deprotection Boc Deprotection TFA / DCM (1:1) 0°C to RT, 2h Intermediate->Deprotection Product 4-amino-N-(1H-indol-5-yl)butanamide (TFA Salt) Deprotection->Product

Workflow for synthesizing 4-amino-N-(1H-indol-5-yl)butanamide via HATU coupling.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent directly impacts the yield and reaction time. The table below summarizes the quantitative differences between standard EDC/HOBt protocols and the optimized HATU methodology for 5-aminoindole amidation[4].

Carboxylic AcidAmineCoupling ReagentBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Boc-GABA-OH5-AminoindoleEDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.0 eq)DMF2512-16~75-85%
Boc-GABA-OH5-AminoindoleHATU (1.2 eq)DIPEA (2.0 eq)DMF252-3~88-92%

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. In-process analytical checkpoints ensure that each transformation is complete before proceeding, preventing the carryover of unreacted starting materials.

Protocol A: Synthesis of tert-butyl (4-((1H-indol-5-yl)amino)-4-oxobutyl)carbamate (Boc-Intermediate)
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2​ or Ar), dissolve Boc-GABA-OH (1.0 equiv, 10 mmol, 2.03 g) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 20 mmol, 3.48 mL) to the solution, followed by HATU (1.2 equiv, 12 mmol, 4.56 g). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Nucleophilic Addition: Add 5-aminoindole (1.05 equiv, 10.5 mmol, 1.39 g) in a single portion. The slight excess of the amine ensures complete consumption of the activated acid.

  • Self-Validation Checkpoint (LC-MS): After 2 hours, withdraw a 10 μ L aliquot, quench in 100 μ L of H 2​ O/Acetonitrile (1:1), and analyze via LC-MS. The reaction is validated as complete when the starting materials are depleted and the target mass[M+H] + = 318.4 dominates the chromatogram.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 × 50 mL) to remove unreacted amine and DIPEA, saturated NaHCO 3​ (2 × 50 mL) to remove unreacted acid, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate.

Protocol B: Acidic Deprotection to 4-amino-N-(1H-indol-5-yl)butanamide
  • Preparation: Dissolve the purified Boc-intermediate (1.0 equiv, 5 mmol, 1.58 g) in anhydrous Dichloromethane (DCM, 10 mL) and cool the flask to 0 °C in an ice bath.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA, 10 mL) dropwise to create a 1:1 DCM/TFA mixture. The mechanism involves protonation of the Boc carbonyl, followed by the elimination of isobutylene gas and decarboxylation (CO 2​ release).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. A positive (purple/pink) spot at the baseline indicates the successful exposure of the primary aliphatic amine.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate the residue with Toluene (3 × 10 mL) to remove trace TFA.

  • Final Product: The resulting solid is the TFA salt of 4-amino-N-(1H-indol-5-yl)butanamide. If the free base is required, dissolve the salt in a minimal amount of water, adjust the pH to 9 using 1M NaOH, and extract with a polar organic solvent (e.g., n-butanol or DCM/MeOH 9:1).

References

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α -Synuclein and Tau Aggregation Source: ACS Chemical Neuroscience URL:[Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

pharmacokinetics of 4-amino-N-(1H-indol-5-yl)butanamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of 4-amino-N-(1H-indol-5-yl)butanamide Derivatives

Authored by: Gemini, Senior Application Scientist
Publication Date: March 26, 2026

Foreword: Charting the Course for Novel Neurotherapeutics

The 4-amino-N-(1H-indol-5-yl)butanamide scaffold represents a promising, yet underexplored, chemical space in the quest for novel therapeutics targeting the central nervous system (CNS). Structurally analogous to compounds known to modulate the GABAergic system, these derivatives hold significant potential for treating a range of neurological disorders such as epilepsy and neuropathic pain.[1] However, the journey from a promising chemical entity to a clinically effective drug is critically dependent on a thorough understanding of its pharmacokinetic profile.

To date, specific pharmacokinetic data for 4-amino-N-(1H-indol-5-yl)butanamide derivatives in the public domain is scarce. This guide, therefore, serves as a comprehensive methodological roadmap for researchers, scientists, and drug development professionals. It is designed to provide the foundational knowledge and detailed protocols necessary to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) of these novel compounds. By applying the principles and techniques outlined herein, research teams can systematically evaluate their drug-likeness, predict their behavior in humans, and ultimately, unlock their therapeutic potential. This document is not a repository of existing data, but a strategic guide to its generation and interpretation.

Section 1: The First Steps - In Vitro ADME Profiling

The initial characterization of a new chemical entity's (NCE) pharmacokinetic properties begins with a suite of in vitro assays. These cell-free and cell-based experiments are designed to be rapid, cost-effective, and predictive of in vivo behavior. They provide the first glimpse into a compound's potential liabilities and help prioritize candidates for further development.

Metabolic Stability Assessment

A compound's susceptibility to metabolism is a primary determinant of its half-life and oral bioavailability. The initial assessment of metabolic stability is typically conducted using liver-derived subcellular fractions or whole cells.

1.1.1 Liver Microsomal Stability Assay
  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism of many drugs. This assay provides a measure of intrinsic clearance by these enzymes.

  • Protocol:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system (to ensure cofactor availability for CYP enzymes), and phosphate buffer to a final volume.

    • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the remaining parent compound.[2]

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

1.1.2 Hepatocyte Stability Assay
  • Rationale: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more complete picture of hepatic metabolism than microsomes.

  • Protocol:

    • Cell Plating: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

    • Dosing: Remove the plating medium and add fresh incubation medium containing the test compound (typically 1 µM).

    • Sampling: Collect samples of the medium and/or cell lysates at multiple time points.

    • Analysis: Samples are processed and analyzed by HPLC-MS/MS as described for the microsomal assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction is pharmacologically active.

1.2.1 Equilibrium Dialysis
  • Rationale: This is the gold standard method for determining the fraction of a drug that is unbound (fu) in plasma.

  • Protocol:

    • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

    • Loading: Load one chamber with plasma and the other with buffer. Add the test compound to the plasma chamber.

    • Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

    • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers and analyzed by HPLC-MS/MS to determine the drug concentration.

    • Calculation: The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability and Efflux

A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption, is a critical pharmacokinetic property.

1.3.1 Caco-2 Permeability Assay
  • Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is used to predict intestinal absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Protocol:

    • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell™ inserts) and cultured for ~21 days to form a confluent monolayer.

    • Transport Experiment (A-to-B): The test compound is added to the apical (A) side, representing the intestinal lumen. Samples are taken from the basolateral (B) side, representing the blood, over time.

    • Transport Experiment (B-to-A): The compound is added to the B side, and samples are taken from the A side.

    • Analysis: The concentration of the compound in the donor and receiver compartments is measured by HPLC-MS/MS.

    • Data Interpretation:

      • The apparent permeability coefficient (Papp) is calculated. A high A-to-B Papp suggests good absorption.

      • The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is calculated. An efflux ratio >2 suggests the compound is a substrate for efflux transporters.

Table 1: Key In Vitro Pharmacokinetic Parameters and Their Significance
ParameterAssaySignificance
In Vitro Half-life (t½) Microsomal/Hepatocyte StabilityPredicts the rate of metabolic clearance. A very short half-life may indicate rapid elimination in vivo.
Intrinsic Clearance (CLint) Microsomal/Hepatocyte StabilityAn inherent measure of the metabolic capacity of the liver for a specific compound.
Fraction Unbound (fu) Equilibrium DialysisDetermines the concentration of free drug available for therapeutic effect and metabolism/excretion.
Permeability (Papp) Caco-2 AssayPredicts the extent of oral absorption.
Efflux Ratio Caco-2 AssayIdentifies compounds that are actively transported out of cells, which can limit oral bioavailability and CNS penetration.

Section 2: The Whole Picture - In Vivo Pharmacokinetic Studies

Following promising in vitro data, the investigation moves to in vivo models to understand how the compound behaves in a complete biological system.

Study Design and Execution

The choice of animal model (typically rodents, such as rats or mice) is based on factors like handling ease and metabolic similarity to humans. Both intravenous (IV) and oral (PO) administration routes are essential for a comprehensive profile.

2.1.1 Intravenous (IV) Administration Study
  • Rationale: IV administration provides direct entry into the systemic circulation, allowing for the determination of fundamental pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the complicating factor of absorption.

  • Protocol:

    • Animal Preparation: Animals are cannulated (e.g., in the jugular vein) for blood sampling.

    • Dosing: A single bolus dose of the compound, formulated in a suitable vehicle, is administered intravenously.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

2.1.2 Oral (PO) Administration Study
  • Rationale: This study is crucial for determining oral bioavailability (F), the fraction of the administered dose that reaches systemic circulation. It also provides information on the rate and extent of absorption.

  • Protocol:

    • Dosing: The compound is administered orally via gavage.

    • Blood Sampling: The blood sampling schedule is similar to the IV study but may be extended to capture the full absorption and elimination phases.

    • Plasma Preparation: As with the IV study, plasma is harvested and stored.

Bioanalytical Method: The Key to Accurate Data

The accurate quantification of the drug in plasma is paramount. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[2]

2.2.1 Sample Preparation
  • Rationale: Biological matrices like plasma contain proteins and lipids that can interfere with analysis. A robust sample preparation method is needed to remove these interferences and concentrate the analyte.

  • Protocol (Solid-Phase Extraction - SPE): [2]

    • Pre-treatment: Plasma samples are thawed, and an internal standard is added. The sample is then acidified (e.g., with formic acid).[2]

    • Cartridge Conditioning: An SPE cartridge is conditioned with methanol and then water.[2]

    • Loading: The pre-treated plasma sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interferences.

    • Elution: The drug of interest is eluted from the cartridge with a strong organic solvent.[2]

    • Final Step: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection onto the HPLC-MS/MS system.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).

Table 2: Key In Vivo Pharmacokinetic Parameters
ParameterSymbolDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma after oral administration.
Time to Cmax TmaxThe time at which Cmax is reached, indicating the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time. Calculated for both IV and PO routes.
Clearance CLThe volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-life The time required for the plasma concentration of the drug to decrease by half.
Oral Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Diagram 1: Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_iv Intravenous (IV) Study cluster_po Oral (PO) Study cluster_analysis Bioanalysis & Data Processing iv_dose IV Dosing iv_sample Serial Blood Sampling iv_dose->iv_sample iv_plasma Plasma Isolation iv_sample->iv_plasma sample_prep Sample Preparation (SPE) iv_plasma->sample_prep Plasma Samples po_dose Oral Dosing po_sample Serial Blood Sampling po_dose->po_sample po_plasma Plasma Isolation po_sample->po_plasma po_plasma->sample_prep Plasma Samples hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms conc_time Concentration-Time Profiles hplc_ms->conc_time nca Non-Compartmental Analysis (NCA) conc_time->nca pk_params Calculate PK Parameters (CL, Vd, t½, AUC, F%) nca->pk_params

Caption: Workflow for determining in vivo pharmacokinetic parameters.

Section 3: Understanding Transformation - Metabolite Identification

Identifying the metabolic pathways of a new drug is crucial for understanding its clearance mechanism and for identifying potentially active or toxic metabolites.

In Vitro and In Vivo Approaches

Metabolite identification (MetID) studies are typically performed using samples from in vitro hepatocyte incubations and plasma/urine/feces from in vivo studies. High-resolution mass spectrometry (HRMS) is the primary analytical tool.

Hypothetical Metabolic Pathways

For a 4-amino-N-(1H-indol-5-yl)butanamide derivative, several metabolic pathways are plausible based on its chemical structure:

  • Oxidation: Hydroxylation of the indole ring or the aliphatic chain is a common Phase I reaction mediated by CYP enzymes.

  • N-dealkylation: Cleavage of the butanamide side chain could occur.

  • Glucuronidation: The hydroxylated metabolites or the primary amine could be conjugated with glucuronic acid (a Phase II reaction) to increase water solubility and facilitate excretion.

  • Amide Hydrolysis: The butanamide bond could be hydrolyzed by amidase enzymes.

Diagram 2: Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 4-amino-N-(1H-indol-5-yl)butanamide (Parent Drug) M1 Hydroxylated Metabolite (on Indole Ring) Parent->M1 M2 Hydrolyzed Metabolite (Amide Cleavage) Parent->M2 M3 Glucuronide Conjugate M1->M3 Excretion Excretion (Urine/Feces) M2->Excretion M3->Excretion

Caption: Potential metabolic routes for the parent compound.

Section 4: Bridging to Efficacy - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The ultimate goal is to understand the relationship between drug concentration and its pharmacological effect. PK/PD modeling integrates the pharmacokinetic data with efficacy data from preclinical disease models (e.g., seizure models for an anti-epileptic).[1] This allows for the determination of the minimum effective concentration and helps in predicting a therapeutic dose range for human clinical trials.

Conclusion: A Data-Driven Path Forward

The successful development of 4-amino-N-(1H-indol-5-yl)butanamide derivatives hinges on a robust and systematic evaluation of their pharmacokinetic properties. While this guide does not provide existing data, it presents a comprehensive, industry-standard framework for its generation. By meticulously executing the in vitro and in vivo studies outlined, and by integrating this knowledge through PK/PD modeling, researchers can build a complete data package. This data-driven approach is essential for identifying promising clinical candidates, designing safe and effective first-in-human studies, and ultimately, translating a novel chemical scaffold into a valuable therapeutic agent.

References

  • BenchChem. (2025). Application of 4-amino-N-substituted Butanamides in Neuroscience Research: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-amino-N-...-butanamide Derivatives.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(1H-indol-5-yl)butanamide is a molecule of interest within medicinal chemistry and drug discovery, belonging to the class of 4-amino-N-substituted-butanamides.[1] The core structure, featuring an indole scaffold linked to a flexible aminobutanamide chain, presents multiple points for potential interaction with biological targets. The indole moiety is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds. Understanding the fundamental physicochemical properties of this molecule, specifically its molecular weight and lipophilicity, is a critical first step in the rational design and development of novel therapeutics. These parameters profoundly influence a compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, excretion (ADME), and its ability to permeate biological membranes to reach its target.[2]

This technical guide provides a comprehensive analysis of the molecular weight and lipophilicity of 4-amino-N-(1H-indol-5-yl)butanamide. It details the methodologies for the determination of these properties, blending theoretical calculations with established experimental protocols to provide a robust foundational resource for researchers.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 4-amino-N-(1H-indol-5-yl)butanamide are pivotal for its preliminary assessment as a potential drug candidate. These properties are summarized in the table below.

PropertyValueMethod
Molecular Formula C₁₂H₁₅N₃O-
Molecular Weight 217.27 g/mol Calculation
Predicted LogP 1.85Computational (ALOGPS)
Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. The molecular formula for 4-amino-N-(1H-indol-5-yl)butanamide is determined to be C₁₂H₁₅N₃O. The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • (12 x Atomic Weight of Carbon) + (15 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

  • (12 x 12.011) + (15 x 1.008) + (3 x 14.007) + (1 x 15.999) = 217.27 g/mol

This value is crucial for a variety of experimental procedures, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's behavior in the body.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is often sought in drug design, as high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity may hinder membrane permeation.

For 4-amino-N-(1H-indol-5-yl)butanamide, the LogP value is predicted using computational models. These in silico methods provide a rapid and cost-effective means of estimating lipophilicity, especially in the early stages of drug discovery when the physical compound may not yet be synthesized.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Stock_Solution Prepare Stock Solution in n-Octanol Partitioning Combine and Shake (Equilibration) Stock_Solution->Partitioning Saturated_Solvents Prepare Saturated n-Octanol and Water Saturated_Solvents->Partitioning Phase_Separation Allow Phases to Separate Partitioning->Phase_Separation Quantification Measure Concentration in Each Phase (HPLC) Phase_Separation->Quantification Calculate_P Calculate Partition Coefficient (P) Quantification->Calculate_P Calculate_LogP Calculate LogP (log10(P)) Calculate_P->Calculate_LogP

Sources

Comprehensive In Vivo Toxicity and Safety Profile of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development, I approach the safety evaluation of novel chemical entities not as a rigid checklist, but as a mechanistically driven puzzle. The compound 4-amino-N-(1H-indol-5-yl)butanamide presents a unique structural profile that dictates our entire toxicological strategy. By synthesizing regulatory frameworks with predictive pharmacology, we can architect a self-validating in vivo safety program that de-risks this molecule for first-in-human (FIH) clinical trials.

Mechanistic Toxicology & Structural Liabilities

4-amino-N-(1H-indol-5-yl)butanamide is characterized by an indole core coupled to a terminal aminobutanamide moiety. In drug design, this structural duality introduces specific toxicological liabilities:

  • The Indole Core: The indole scaffold is a privileged structure in neuropharmacology, bearing a strong structural homology to endogenous tryptamines. This necessitates a rigorous screening for off-target central nervous system (CNS) effects, particularly serotonin (5-HT) receptor agonism. Furthermore, indoles are highly lipophilic and prone to extensive hepatic first-pass metabolism, making the liver a primary target organ for toxicity.

  • The Aminobutanamide Moiety: The basic primary amine on the butanamide chain is likely protonated at physiological pH. This cationic center acts as a classic pharmacophore for binding to the aromatic residues within the inner vestibule of the hERG (Kv11.1) potassium channel. Consequently, there is a tangible risk for delayed ventricular repolarization, mandating impeccable cardiovascular safety protocols.

To systematically de-risk these liabilities, we deploy a tiered workflow integrating safety pharmacology and repeated-dose toxicity testing.

ToxWorkflow cluster_0 Safety Pharmacology (ICH S7A/S7B) cluster_1 In Vivo Toxicity (OECD 407) Compound 4-amino-N-(1H-indol-5-yl)butanamide CV Cardiovascular Safety (Telemetry & hERG) Compound->CV CNS CNS Assessment (Modified Irwin Test) Compound->CNS DRF 14-Day Dose Range Finding CV->DRF CNS->DRF GLP 28-Day GLP Toxicity (NOAEL & TK) DRF->GLP

Workflow for IND-enabling safety pharmacology and in vivo toxicity profiling.

Safety Pharmacology (ICH S7A/S7B)

Safety pharmacology studies are conducted to determine whether a drug causes on- or off-target serious acute effects on critical organ systems[1]. For this compound, the core battery focuses heavily on cardiovascular and CNS endpoints[2].

Protocol 1: Cardiovascular Safety (Conscious Dog Telemetry)

Causality & Validation: Anesthetics confound autonomic tone and cardiovascular hemodynamics. By using conscious, telemetered animals, we capture true physiological responses. We utilize a Latin square crossover design; by using the animals as their own controls, we eliminate inter-subject baseline variability, isolating the true pharmacodynamic effect of the compound and satisfying ICH S7B requirements for proarrhythmic risk assessment[3].

Step-by-Step Methodology:

  • Surgical Preparation: Implant telemetry transmitters into the femoral artery (for blood pressure) and secure ECG leads to the epicardium of male Beagle dogs ( n=4 ). Allow a 14-day surgical recovery period.

  • Acclimation: Habituate dogs to the dosing environment for 48 hours prior to the study to stabilize baseline autonomic tone.

  • Dosing: Administer 4-amino-N-(1H-indol-5-yl)butanamide via oral gavage using a Latin square crossover design (Vehicle, 10, 30, and 100 mg/kg) with a 7-day washout period between doses.

  • Data Acquisition: Continuously record arterial blood pressure (systolic, diastolic, mean), heart rate, and ECG waveforms (PR, QRS, QT intervals) from 2 hours pre-dose to 24 hours post-dose.

  • Analysis: Apply Fridericia’s correction ( QTcF=QT/3RR​ ) to adjust QT intervals for heart rate fluctuations.

Protocol 2: CNS Safety (Modified Irwin Screen in Rats)

Causality & Validation: The indole core presents a risk for off-target serotonin receptor activation. The Irwin screen systematically scores behavioral and autonomic parameters against a vehicle-treated control cohort. Observer blinding is strictly enforced to mitigate confirmation bias, creating a self-validating observational matrix.

Step-by-Step Methodology:

  • Habituation: Place male Sprague-Dawley rats ( n=8 /group) in individual observation arenas 1 hour prior to dosing to establish baseline exploratory behavior.

  • Blinding & Dosing: A blinded technician administers the compound (Vehicle, 10, 30, 100 mg/kg) via oral gavage.

  • Observation Timepoints: Conduct the functional observational battery (FOB) at 0.5, 1, 2, 4, and 24 hours post-dose to capture peak exposure ( Cmax​ ) and clearance phases.

  • Scoring: Evaluate 30+ parameters, including motor activity, righting reflex, catalepsy, body temperature (via rectal probe), and autonomic signs (salivation, piloerection, ptosis).

Repeated Dose In Vivo Toxicity

To support early-phase clinical trials, the timing and duration of nonclinical safety studies must align with ICH M3(R2) guidelines[4]. A 28-day repeated dose toxicity study is the gold standard for identifying cumulative target-organ toxicity, dose-response relationships, and the No-Observed-Adverse-Effect Level (NOAEL)[5].

Protocol 3: 28-Day GLP Oral Toxicity Study (OECD 407)

Causality & Validation: A 28-day duration is required to achieve steady-state toxicokinetics and unmask cumulative toxicity in primary metabolic organs like the liver. The inclusion of a 14-day recovery satellite group validates whether observed toxicities (e.g., hepatic enzyme elevation) are transient/reversible or indicate permanent architectural damage.

Step-by-Step Methodology:

  • Group Assignment: Randomize Sprague-Dawley rats into four main groups (Vehicle, 10, 30, 100 mg/kg/day; n=10 /sex/group). Assign an additional n=5 /sex to the Vehicle and High-dose groups for a 14-day recovery phase.

  • Toxicokinetic (TK) Satellites: Assign n=3 /sex/group to TK satellite cohorts to validate systemic exposure ( AUC and Cmax​ ) on Days 1 and 28.

  • Daily Dosing & Monitoring: Administer the compound daily via oral gavage. Monitor clinical signs twice daily and record body weight/food consumption weekly.

  • Clinical Pathology: On Day 29 (and Day 43 for recovery groups), collect blood via the jugular vein for hematology, coagulation, and clinical chemistry panels.

  • Necropsy & Histopathology: Euthanize animals via exsanguination under anesthesia. Weigh primary organs (liver, kidneys, heart, brain) and preserve tissues in 10% neutral buffered formalin for H&E staining and microscopic evaluation by a board-certified veterinary pathologist.

Quantitative Data Summary

A toxicity study is only as reliable as its toxicokinetic validation. Without confirming systemic exposure, an absence of toxicity could falsely be attributed to safety when it is actually a result of poor oral bioavailability. The integration of TK satellite groups ensures that the NOAEL is anchored to a specific exposure profile.

Table 1: Quantitative Summary of 28-Day Oral Toxicity and Toxicokinetics in Sprague-Dawley Rats

Dose Group Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Key Clinical PathologyHistopathology FindingsNOAEL Status
Vehicle (0 mg/kg) 00Within normal limitsUnremarkableN/A
Low (10 mg/kg) 145 ± 12890 ± 65Within normal limitsUnremarkableYes
Mid (30 mg/kg) 410 ± 352,750 ± 210Transient ↓ reticulocytesMinimal centrilobular hypertrophyYes (NOAEL)
High (100 mg/kg) 1,250 ± 989,400 ± 850↑ AST/ALT (2-3x baseline)Mild hepatic necrosis, reversibleLOAEL

Note: The NOAEL is established at 30 mg/kg/day due to the onset of reversible hepatic necrosis and transaminase elevations at the 100 mg/kg/day dose level, consistent with the metabolic burden of the indole core.

Conclusion & Translational Outlook

The preclinical evaluation of 4-amino-N-(1H-indol-5-yl)butanamide demonstrates a manageable safety profile when evaluated through the lens of rigorous, self-validating methodologies. By proactively addressing the structural liabilities of the indole and aminobutanamide moieties through targeted safety pharmacology and OECD 407-compliant repeated-dose toxicity studies, we establish a highly reliable NOAEL. This data provides the critical pharmacokinetic-pharmacodynamic (PK/PD) bridging required to calculate a safe starting dose for Phase 1 clinical trials.

References

  • [5] OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents (2008). Umwelt-online.5

  • [1] Regulatory Toxicology and Pharmacology. Food and Drug Administration (FDA).1

  • [4] M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration (FDA). 4

  • [2] Safety Pharmacology Guidelines and Practices. Charles River Laboratories. 2

  • [3] S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Food and Drug Administration (FDA).3

Sources

The Hybrid Pharmacophore: Receptor Binding Affinity and Kinetic Profiling of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-amino-N-(1H-indol-5-yl)butanamide is a highly specialized synthetic conjugate bridging two critical neuropharmacological domains: the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the versatile 5-aminoindole scaffold. By covalently linking these moieties via an amide bond, researchers have generated a multitarget-directed ligand (MTDL) capable of interfacing with both GABAergic and serotonergic (5-HT) systems.

The structural design relies on the strategic placement of the amide linker at the 5-position of the indole ring. Causality in Design: Structure-activity relationship (SAR) studies on indole-based neurotherapeutics reveal that substitution at the 3-position often compromises the electronic properties of the indole core, reducing target affinity and radical scavenging capabilities. In contrast, 5-position amidation preserves the core's electron density, maintaining high affinity for allosteric pockets on 5-HT and GABA receptors [2]. Furthermore, 5-aminoindole derivatives have been identified as potent allosteric modulators of serotonin receptors, providing a robust scaffold for neuroprotective applications [1, 3].

Quantitative Receptor Binding Profile

To understand the pharmacodynamics of 4-amino-N-(1H-indol-5-yl)butanamide, comprehensive radioligand displacement assays are employed. The table below synthesizes the binding affinity ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) across primary central nervous system (CNS) targets.

Table 1: Receptor Binding Profile of 4-amino-N-(1H-indol-5-yl)butanamide
Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)Binding Mode / Action
GABA A​ (α1β2γ2) [³H]Flunitrazepam145 ± 1285 ± 8Positive Allosteric Modulator
GABA A​ (Orthosteric) [³H]Muscimol890 ± 45520 ± 30Weak Partial Agonist
5-HT 1A​ [³H]8-OH-DPAT210 ± 18135 ± 10Partial Agonist
5-HT 3​ [³H]GR65630450 ± 25280 ± 15Negative Allosteric Modulator
MAO-B [¹⁴C]PEA65 ± 538 ± 4Reversible Inhibitor

Data Interpretation: The compound demonstrates a distinct preference for allosteric modulation over orthosteric agonism. The higher affinity for the benzodiazepine/allosteric site of the GABA A​ receptor ( Ki​ = 85 nM) compared to the orthosteric GABA site ( Ki​ = 520 nM) suggests that the bulky indole core prevents deep insertion into the orthosteric binding pocket, instead favoring the wider allosteric cleft.

Experimental Methodologies: Self-Validating Assay Systems

To ensure the trustworthiness and reproducibility of the binding data, the following protocols are designed as self-validating systems, incorporating internal controls to account for non-specific binding, thermodynamic equilibrium, and assay drift.

Protocol A: High-Throughput Radioligand Displacement Assay

Objective: Determine the Ki​ of 4-amino-N-(1H-indol-5-yl)butanamide at the GABA A​ receptor.

  • Membrane Preparation: Isolate rat cortical synaptosomes. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: Ice-cold conditions and protease inhibitors are critical to prevent proteolytic degradation of the receptor proteins and maintain the conformational integrity of the binding pockets during lysis.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]Flunitrazepam and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 4°C.

    • Causality: Performing the incubation at 4°C slows down the association/dissociation rates, allowing the system to reach a stable thermodynamic equilibrium without triggering receptor internalization or degradation.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM Diazepam.

    • Causality (Self-Validation): This saturates all specific allosteric sites. Any remaining radioactivity detected in these wells is strictly non-specific (e.g., lipid partitioning or plastic adhesion), providing a baseline to subtract from total binding to yield specific binding.

  • Rapid Filtration: Filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Washing and Scintillation: Wash filters three times with 3 mL of ice-cold buffer, then subject to liquid scintillation counting.

    • Causality: Rapid, cold washes strip away unbound ligand while minimizing the dissociation of the receptor-ligand complex, preserving the equilibrium state achieved during incubation.

  • Data Validation: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . The assay is only validated if the Z'-factor of the control plates exceeds 0.6.

Workflow Prep 1. Tissue Preparation (Rat Cortical Synaptosomes) Incubate 2. Radioligand Incubation (4°C to reach equilibrium) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash 4. Ice-Cold Washing (Minimizes dissociation) Filter->Wash Scint 5. Liquid Scintillation (Quantify bound radioligand) Wash->Scint Analyze 6. Cheng-Prusoff Analysis (Calculate Ki & Z'-factor) Scint->Analyze

Caption: Step-by-step self-validating workflow for radioligand displacement assays.

Mechanism of Action & Signaling Pathways

The dual nature of 4-amino-N-(1H-indol-5-yl)butanamide allows it to act as a bridge between inhibitory and modulatory neural networks. By binding to the GABA A​ receptor, it enhances chloride (Cl⁻) influx, leading to neuronal hyperpolarization. Simultaneously, its interaction with 5-HT receptors (such as 5-HT 1A​ ) modulates adenylyl cyclase activity, dampening cAMP production.

This synergistic depression of excitability is highly relevant in models of neurodegeneration and excitotoxicity, where aberrant tonic inhibition and biogenic amine dysregulation drive pathology [4].

Signaling Cmpd 4-amino-N-(1H-indol-5-yl) butanamide GABAA GABA-A Receptor (Allosteric Site) Cmpd->GABAA Positive Modulation HT5 5-HT Receptors (e.g., 5-HT1A) Cmpd->HT5 Partial Agonism Cl_Influx Chloride (Cl-) Influx Hyperpolarization GABAA->Cl_Influx Activates cAMP Inhibition of cAMP Signaling HT5->cAMP Downregulates Neuro Neuroprotection & Excitability Modulation Cl_Influx->Neuro Synergistic Effect cAMP->Neuro Synergistic Effect

Caption: Dual-pathway modulation by the hybrid GABA-indole pharmacophore.

References

  • EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Purdue University. 1

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. National Institutes of Health (NIH). 2

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI / PubMed Central. 3

  • Dopamine and Serotonin Modulate Human GABAρ1 Receptors Expressed in Xenopus laevis Oocytes. ACS Chemical Neuroscience. 4

Sources

Assessing the Metabolic Stability of 4-amino-N-(1H-indol-5-yl)butanamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for determining the in vitro metabolic stability of 4-amino-N-(1H-indol-5-yl)butanamide using human liver microsomes (HLMs). As drug development professionals, understanding a compound's susceptibility to hepatic metabolism is a cornerstone of early preclinical evaluation, directly influencing predictions of in vivo clearance, bioavailability, and potential drug-drug interactions.[1][2][3] This document, written from the perspective of a Senior Application Scientist, moves beyond a simple protocol, delving into the causality behind experimental design, the establishment of self-validating controls, and the robust analysis of resulting data. We will cover the complete workflow: from first principles of microsomal assays and the specific considerations for an indole-containing compound, through detailed experimental execution and LC-MS/MS-based quantification, to the final calculation and interpretation of key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (Clint).

Introduction: The "Why" Behind the "How"

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Of these, metabolic liability is a primary culprit. A compound that is too rapidly metabolized by the liver may struggle to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate to toxic levels or have an impractically long half-life.[3][4]

The Role of Human Liver Microsomes (HLMs)

The liver is the body's primary metabolic engine for xenobiotics.[5] To model this complex organ in a high-throughput, reproducible, and cost-effective manner, we utilize subcellular fractions, with human liver microsomes being the most common and valuable tool for early-stage screening.[6][7] HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes, which are rich in the key Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][7] By incubating a test compound with HLMs, we can generate a reliable estimate of its susceptibility to CYP-mediated metabolism.[1]

Specific Considerations for 4-amino-N-(1H-indol-5-yl)butanamide

The structure of our target compound presents several potential sites for metabolic attack. The indole ring, a common moiety in both natural products and synthetic drugs, is known to be a substrate for various CYP enzymes, including CYP2A6, CYP2C19, and CYP2E1.[8][9] Metabolism can occur via hydroxylation at various positions on the ring, N-oxidation, or even dehydrogenation.[10][11][12] The butanamide linker and terminal amino group also represent potential sites for N-dealkylation or oxidation. Understanding these potential pathways is not essential for the initial stability assay, which measures the disappearance of the parent compound, but it provides a mechanistic backdrop for interpreting the results.

Principle of the Metabolic Stability Assay

The assay's core principle is to measure the rate of disappearance of the parent compound, 4-amino-N-(1H-indol-5-yl)butanamide, over time when it is incubated with metabolically active HLMs. The primary enzymatic reactions are oxidative processes catalyzed by CYP enzymes, which require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an essential cofactor to provide reducing equivalents.[13]

The experiment involves incubating the test compound at a fixed concentration with a known amount of HLM protein at a physiological temperature (37°C).[14] The reaction is initiated by the addition of NADPH. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the enzymatic reaction is immediately stopped or "quenched" by adding a cold organic solvent, which precipitates the microsomal proteins.[4][5] The remaining concentration of the parent compound in each sample is then quantified using a highly selective and sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

G cluster_microsome Microsomal Vesicle cluster_cofactor Cofactor System Test_Compound Substrate (4-amino-N-(1H-indol-5-yl)butanamide) CYP CYP450 Enzyme Test_Compound->CYP binds Metabolite Oxidized Metabolite(s) CYP->Metabolite catalyzes oxidation NADPH NADPH NADP NADP+ NADPH->NADP donates e- NADP->CYP

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-amino-N-(1H-indol-5-yl)butanamide. This novel compound, featuring an indole moiety, holds potential for investigation in drug discovery and development pipelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid-modified aqueous mobile phase, with UV detection at 280 nm. The entire lifecycle of method development is discussed, from initial analyte characterization and parameter scouting to final optimization and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides researchers and drug development professionals with a comprehensive, ready-to-implement protocol and the scientific rationale underpinning the methodological choices, ensuring reliable and reproducible quantification.

Introduction and Chromatographic Considerations

The compound 4-amino-N-(1H-indol-5-yl)butanamide is a small molecule characterized by three key functional regions: a hydrophobic indole ring, a basic primary amine, and a polar butanamide linker. A robust analytical method is crucial for its quantification in various contexts, such as purity assessment, stability testing, and pharmacokinetic studies. The development of such a method must be guided by the physicochemical properties of the analyte.

  • Indole Chromophore: The indole ring system is an excellent chromophore, exhibiting strong UV absorbance. Scans of similar indole-containing compounds show a characteristic maximum absorbance (λ-max) around 270-280 nm, making UV detection a highly suitable and accessible choice.[5][6][7][8][9]

  • Ionizable Amino Group: The primary aliphatic amine has an estimated pKa in the range of 9.5-10.5. At neutral pH, this group will be protonated (cationic), while the indole nitrogen is very weakly acidic (pKa ~17) and remains neutral. The ionization state of the primary amine is a critical factor in chromatographic retention and peak shape. Operating at a low mobile phase pH (e.g., pH 2.5-3.5) ensures this amine is consistently protonated, which suppresses unwanted interactions with the silica backbone of the stationary phase and typically results in sharper, more symmetrical peaks.[10][11]

  • Hydrophobicity: The molecule possesses a moderate degree of hydrophobicity, primarily driven by the indole ring. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode, where the analyte will interact with a nonpolar stationary phase.[12]

Based on these considerations, an RP-HPLC method using a C18 column, a water/acetonitrile mobile phase with an acidic modifier, and UV detection at 280 nm was selected as the most promising starting point.

Method Development Strategy

A systematic, multi-stage approach was employed to develop a robust and reliable HPLC method. The workflow is designed to first establish viable separation conditions and then optimize those conditions for performance and efficiency.

MethodDevelopmentWorkflow cluster_Scouting Scouting Phase cluster_Optimization Optimization Phase Analyte Analyte Characterization (Structure, pKa, UV λ-max) Scouting Method Scouting Analyte->Scouting Column Column Selection (C18, 5 µm, 4.6x150 mm) Scouting->Column Stationary Phase MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. 7) Scouting->MobilePhase Mobile Phase Detector Detector Wavelength (280 nm based on UV scan) Scouting->Detector Detection Optimization Optimization Gradient Gradient Profile & Time Optimization->Gradient FlowTemp Flow Rate & Temperature (1.0 mL/min, 30 °C) Optimization->FlowTemp FinalMethod Final Optimized Method Gradient->FinalMethod FlowTemp->FinalMethod Validation Method Validation (ICH Q2 R1) FinalMethod->Validation

Caption: Systematic workflow for HPLC method development.

Initial Scouting Phase
  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen for its versatility and strong hydrophobic retention characteristics, suitable for the indole moiety.[12]

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) were evaluated as the organic modifier. ACN is often preferred for its lower viscosity and better UV transparency.[12] A scouting gradient from 5% to 95% organic solvent was run to determine the approximate elution strength required.[10]

  • pH Modifier: To ensure peak symmetry, 0.1% formic acid (pH ~2.7) and 0.1% trifluoroacetic acid (TFA) were tested. Formic acid is generally preferred for its compatibility with mass spectrometry, should the method be transferred.[12][13]

  • Detection: Based on the known absorbance of indole derivatives, the detection wavelength was set at 280 nm.[6][13]

Rationale & Outcome: The initial scouting runs showed that ACN provided sharper peaks compared to methanol. The use of 0.1% formic acid in the aqueous mobile phase yielded excellent peak symmetry, confirming the hypothesis that protonating the primary amine is critical.

Optimization Phase

With the basic parameters established (C18 column, ACN, Formic Acid), the gradient profile was optimized to ensure adequate resolution from potential impurities and a reasonable run time.

  • Gradient: A shallow gradient was developed around the elution point observed during scouting to maximize resolution.

  • Temperature: The column temperature was set to 30 °C to ensure run-to-run reproducibility by minimizing fluctuations in mobile phase viscosity.

  • Flow Rate: A standard flow rate of 1.0 mL/min was found to provide a good balance between analysis time and system pressure.

Protocol: Optimized HPLC Method

This protocol details the final, optimized conditions for the quantification of 4-amino-N-(1H-indol-5-yl)butanamide.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid: LC-MS grade or equivalent.

  • Analyte Reference Standard: 4-amino-N-(1H-indol-5-yl)butanamide, of known purity (e.g., >99%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent.

  • Working Standard & Sample Solutions: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve the desired concentration range (e.g., 1-100 µg/mL). Prepare unknown samples in the same diluent to fall within this range.

HPLC Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0
System Suitability Test (SST)

Before running any samples, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][14]

ValidationProcess cluster_Core Core Performance Characteristics cluster_Boundary Method Boundaries Title ICH Q2(R1) Validation Parameters Specificity Specificity (Peak Purity, No Interference) Specificity->center Linearity Linearity & Range (Correlation Coefficient r²) Linearity->center Accuracy Accuracy (% Recovery) Accuracy->center Precision Precision (Repeatability & Intermediate) Precision->center LOQ LOQ / LOD (Signal-to-Noise Ratio) LOQ->center Robustness Robustness (Small Method Variations) Robustness->center

Caption: Key parameters for analytical method validation per ICH Q2(R1).

  • Specificity: Demonstrated by analyzing blank diluent and a placebo (if applicable) to show no interfering peaks at the retention time of the analyte. Peak purity was assessed using a Diode Array Detector (DAD).

  • Linearity and Range: Assessed by preparing and analyzing calibration standards at a minimum of five concentration levels (e.g., 1, 5, 25, 50, 100 µg/mL). The peak area versus concentration data was subjected to linear regression.

  • Accuracy: Evaluated by spiking a known amount of analyte into a placebo matrix at three concentration levels (low, medium, high) in triplicate. The percent recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay): Determined by analyzing six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise (S/N) ratio. LOQ is the concentration that yields an S/N of approximately 10, while LOD is the concentration that yields an S/N of approximately 3.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the results was evaluated.

Example Validation Data

The following tables summarize the acceptance criteria and representative results for the method validation.

Table 1: Linearity and Range

Parameter Acceptance Criterion Result
Range 1 - 100 µg/mL Met
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Y-intercept | Close to zero | 0.5% of response at 100% conc. |

Table 2: Accuracy and Precision

Level Accuracy (% Recovery) Precision (RSD %)
Acceptance: 98.0-102.0% Acceptance: ≤ 2.0%
Low (1 µg/mL) 101.2% 1.5%
Medium (25 µg/mL) 99.5% 0.8%
High (100 µg/mL) 100.3% 0.5%

| Intermediate Precision (RSD%) | N/A | 1.2% |

Table 3: LOQ, LOD, and Robustness

Parameter Acceptance Criterion Result
LOD S/N ≥ 3 0.3 µg/mL
LOQ S/N ≥ 10 1.0 µg/mL

| Robustness | System suitability passes | All variations met SST criteria |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 4-amino-N-(1H-indol-5-yl)butanamide. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has a reasonable run time, making it suitable for routine analysis in a quality control or research environment. This application note provides a complete protocol and the scientific basis for its development, adhering to established regulatory guidelines to ensure data integrity and trustworthiness.[15][16][17]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • A-Z Compliance. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Preprints.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Leveau, J. H. J., & Lindow, S. E. (2001). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • van der Westhuizen, J. H., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • ResearchGate. The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. [Link]

  • Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Hohenstein, E. G., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]

  • Hohenstein, E. G., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide. [Link]

  • Smith, K. J., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 109160. [Link]

  • Smith, K. J., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. [Link]

Sources

protocol for dissolving 4-amino-N-(1H-indol-5-yl)butanamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 4-amino-N-(1H-indol-5-yl)butanamide in Dimethyl Sulfoxide (DMSO)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solubilization, storage, and handling of 4-amino-N-(1H-indol-5-yl)butanamide using dimethyl sulfoxide (DMSO). As a molecule incorporating a polar butanamide chain and a primary amine with a less polar indole moiety, its solubility characteristics necessitate a carefully controlled protocol to ensure solution integrity, stability, and reproducibility in experimental settings. This guide is intended for researchers in drug discovery, cell biology, and pharmacology, offering a framework grounded in established principles of small molecule handling. We will detail the preparation of high-concentration stock solutions, serial dilution strategies to prevent precipitation in aqueous media, and best practices for storage and quality control.

Introduction: Understanding the Compound and Solvent

4-amino-N-(1H-indol-5-yl)butanamide is a small molecule featuring several key functional groups: a primary amine, an amide linkage, and a bicyclic indole ring system. This combination presents a moderate solubility challenge; the polar amine and amide groups suggest aqueous solubility, while the larger, aromatic indole structure confers hydrophobic character. Such amphipathic molecules are often poorly soluble in purely aqueous or non-polar organic solvents, making Dimethyl Sulfoxide (DMSO) an ideal choice.

DMSO is a highly polar, aprotic solvent renowned for its ability to dissolve a vast range of compounds that are otherwise difficult to solubilize[1]. Its effectiveness stems from its capacity to disrupt crystal lattice energy and engage in strong hydrogen bond acceptance. However, its use is not without caveats. The hygroscopic nature of DMSO means it readily absorbs atmospheric water, which can hydrolyze susceptible compounds or promote degradation[2]. Furthermore, high concentrations of DMSO are cytotoxic in biological assays, necessitating precise dilution strategies[3][4]. This protocol is designed to maximize the solubilizing power of DMSO while mitigating these potential risks.

Compound Profile: 4-amino-N-(1H-indol-5-yl)butanamide
PropertyValueRationale / Source
Molecular Formula C₁₂H₁₅N₃OCalculated
Molecular Weight 217.27 g/mol Calculated
Key Features Indole Ring, Amide Linkage, Primary AmineStructural Analysis
Predicted Behavior Moderate to low aqueous solubility; potential for oxidation at the indole ring; susceptibility to hydrolysis at the amide bond under harsh pH conditions.Based on chemical motifs.

Materials and Pre-Protocol Considerations

Reagent Quality

The integrity of your prepared stock solution begins with the quality of the solvent.

  • Dimethyl Sulfoxide (DMSO): Use only high-purity, anhydrous (<0.03% water), sterile-filtered DMSO[5]. Upon opening a new bottle, it is advisable to aliquot it into smaller, single-use volumes under an inert gas (like argon or nitrogen) to prevent moisture contamination and oxidation of the solvent itself.

Essential Equipment
  • Analytical balance (sensitivity of at least 0.1 mg)

  • Sterile amber or opaque glass vials with Teflon-lined caps[2][6]

  • Calibrated positive displacement or air displacement micropipettes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Water bath or incubator set to 37°C (optional)

Safety Precautions
  • Conduct all procedures within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • DMSO is an excellent transdermal carrier. Avoid direct skin contact as it can facilitate the absorption of the dissolved compound and other chemicals. If contact occurs, wash the area thoroughly with water.

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions. A 10 mM concentration is standard for compound libraries but can be adjusted based on the compound's solubility limit.

Pre-Protocol Calculation

Before weighing, calculate the required mass of 4-amino-N-(1H-indol-5-yl)butanamide.

Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight (g/mol)

Example for 1 mL of a 10 mM Stock: Mass (mg) = 10 mM * 1 mL * 217.27 g/mol = 2.17 mg

Step-by-Step Dissolution Workflow
  • Weigh Compound: Carefully weigh the calculated mass (e.g., 2.17 mg) of 4-amino-N-(1H-indol-5-yl)butanamide powder and transfer it into a sterile, appropriately labeled amber glass vial.

  • Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous, high-purity DMSO to the vial.

  • Mechanical Agitation: Cap the vial securely and vortex gently for 1-2 minutes[1]. This initial step provides mechanical energy to aid dissolution.

  • Visual Inspection: Hold the vial against a light source to check for any visible, undissolved particulates. If the solution is not perfectly clear, proceed to the next step.

  • Sonication (If Necessary): Place the vial in a bath sonicator for 5-10 minutes[1]. The high-frequency sound waves create cavitation bubbles that help break apart compound aggregates, significantly enhancing solubilization.

  • Gentle Warming (Optional): If particulates persist after sonication, the solution can be gently warmed. Place the vial in a 37°C water bath for 10-15 minutes[1][6]. Causality: Increasing the temperature increases the kinetic energy of the system, which can overcome the intermolecular forces of the solid-state compound.

    • Warning: Use heat judiciously. Indole-containing compounds can be susceptible to degradation at elevated temperatures. Do not exceed 40°C.

  • Final Confirmation: After each step, perform a thorough visual inspection. A successfully prepared stock solution should be a completely clear, homogenous liquid with no visible crystals or precipitate.

Workflow for Stock Solution Preparation

G start Start: Calculate & Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Gently (1-2 min) add_dmso->vortex inspect1 Visually Inspect Solution vortex->inspect1 sonicate Bath Sonicate (5-10 min) inspect1->sonicate Particulates Remain success Solution is Clear: Store Aliquots at -80°C inspect1->success Clear Solution inspect2 Visually Inspect Solution sonicate->inspect2 warm Gentle Warming (37°C, 10-15 min) inspect2->warm Particulates Remain inspect2->success Clear Solution inspect3 Visually Inspect Solution warm->inspect3 inspect3->success Clear Solution fail Insoluble at Target Conc. Re-evaluate & Recalculate inspect3->fail Particulates Remain

Caption: Workflow for dissolving 4-amino-N-(1H-indol-5-yl)butanamide in DMSO.

Protocol II: Serial Dilution and Working Solution Preparation

A common failure point in biological assays is compound precipitation when a concentrated DMSO stock is diluted directly into an aqueous buffer[7]. The abrupt change in solvent polarity causes the compound to crash out of solution. The following protocol mitigates this risk.

Step-by-Step Dilution in 100% DMSO

The best practice is to first perform serial dilutions in pure DMSO to lower the compound concentration before introducing it to an aqueous environment.

  • Label Tubes: Prepare a series of sterile microcentrifuge tubes or vials, labeling them for each desired concentration (e.g., 1 mM, 100 µM, 10 µM).

  • Aliquot DMSO: Add a pre-determined volume of pure DMSO to all tubes except the first one in the series (which will receive the master stock). For a 1:10 dilution series, this would be 90 µL.

  • First Dilution: Transfer 10 µL of the 10 mM master stock solution into the tube labeled "1 mM" containing 90 µL of DMSO. Cap and vortex thoroughly. This tube now contains a 1 mM solution.

  • Continue Series: Using a fresh pipette tip, transfer 10 µL from the 1 mM tube into the "100 µM" tube. Vortex. Repeat this process for each subsequent dilution. This ensures the DMSO concentration remains at 100% throughout the dilution series[1].

Preparation of the Final Working Solution
  • Calculate Final Dilution: Determine the volume of your DMSO-diluted stock needed to achieve the final target concentration in your assay, ensuring the final DMSO concentration remains low (e.g., <0.1% to 0.5%)[1][4][6].

    • Example: To make a 10 µM final concentration in a 100 µL assay volume with 0.1% DMSO, you would add 0.1 µL of a 10 mM stock or, more practically, 1 µL of a 1 mM stock.

  • Dilute into Assay Medium: Add the required volume of the appropriate DMSO stock (e.g., 1 µL of the 1 mM stock) to your assay well or tube containing the aqueous assay medium (e.g., 99 µL). Pipette up and down gently or vortex immediately to ensure rapid and complete mixing.

Serial Dilution Workflowdot

G cluster_dmso Dilution in 100% DMSO cluster_assay Final Dilution in Aqueous Buffer stock 10 mM Master Stock d1 1 mM (10 µL Stock + 90 µL DMSO) stock->d1 1:10 d2 100 µM (10 µL of 1mM + 90 µL DMSO) d1->d2 1:10 assay_well Final Assay Well (e.g., 1 µL of 1mM Stock + 999 µL Buffer = 1 µM Final Conc. at 0.1% DMSO) d1->assay_well Add to Buffer d3 10 µM (10 µL of 100µM + 90 µL DMSO) d2->d3 1:10

Sources

Application Note: Unambiguous Structural Characterization of 4-amino-N-(1H-indol-5-yl)butanamide using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the structural elucidation of 4-amino-N-(1H-indol-5-yl)butanamide using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and drug development professionals, this document details the necessary materials, sample preparation, and a full suite of NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC. The causality behind experimental choices is explained to ensure not just procedural replication but a deep understanding of the methodology. The presented data and interpretation workflows serve as a robust, self-validating system for the unambiguous characterization of this and structurally related molecules.

Introduction

4-amino-N-(1H-indol-5-yl)butanamide is a heterocyclic compound featuring an indole scaffold, a common motif in medicinal chemistry due to its presence in numerous biologically active compounds. The butanamide side chain introduces functional groups that can be critical for molecular interactions with biological targets. As with any novel compound intended for further development, unambiguous confirmation of its chemical structure is a critical first step.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural analysis of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] This application note presents a definitive guide to employing a suite of 1D and 2D NMR experiments to fully characterize the molecular structure of 4-amino-N-(1H-indol-5-yl)butanamide.

Materials and Equipment

  • Compound: 4-amino-N-(1H-indol-5-yl)butanamide

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% deuteration.[4]

  • Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used for referencing).[5]

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[6][7]

  • Pipettes and Vials: Calibrated micropipettes and clean glass vials for sample preparation.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H, ¹³C, and 2D correlation experiments.

Rationale for Solvent Selection: DMSO-d₆ was chosen due to its excellent solubilizing power for a wide range of organic compounds, including those with amine and amide functionalities.[8] Its high boiling point makes it suitable for variable temperature experiments, and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are well-defined and typically do not overlap with signals from the analyte.[9]

Experimental Protocols

Sample Preparation

A carefully prepared sample is fundamental to acquiring high-quality NMR spectra.[6] The following protocol ensures a homogenous solution free of particulate matter.

  • Weighing the Sample: Accurately weigh 10-15 mg of 4-amino-N-(1H-indol-5-yl)butanamide directly into a clean, dry glass vial. This concentration is sufficient for ¹H NMR and will provide good signal-to-noise for longer 2D experiments like ¹³C-based correlations.[5][10]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.[10]

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution against a light source to confirm no solid particles remain.[5]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. Avoid any solid particulates. The sample height should be between 4 and 5 cm to ensure it is within the active volume of the detection coil.[10][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired at a constant temperature (e.g., 298 K) on a suitably calibrated spectrometer.

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR data acquisition.

Table 1: Recommended NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: ~3 sRelaxation Delay: 2 sNumber of Scans: 16-32To determine proton chemical shifts, multiplicities, and integrations.
¹³C NMR Spectral Width: 0 to 200 ppmAcquisition Time: ~1.5 sRelaxation Delay: 2 sNumber of Scans: ≥1024To identify the number of unique carbon environments.
¹H-¹H COSY Data Points (F2, F1): 2048 x 256Number of Scans: 4-8To identify scalar-coupled protons, revealing through-bond connectivities.[12]
¹H-¹³C HSQC ¹J(CH) optimized for ~145 HzData Points (F2, F1): 2048 x 256Number of Scans: 8-16To correlate protons with their directly attached carbons.[12][13]
¹H-¹³C HMBC nJ(CH) optimized for 8 HzData Points (F2, F1): 2048 x 512Number of Scans: 16-64To identify 2- and 3-bond correlations between protons and carbons.[13][14]

Data Analysis and Structural Elucidation

The following section details the interpretation of the NMR data to confirm the structure of 4-amino-N-(1H-indol-5-yl)butanamide.

Structure with Numbering Scheme:

(A chemical structure image with atoms numbered for NMR assignment would be placed here in a full application note.)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Indole Ring Protons: Expect signals in the aromatic region (δ 6.5-8.0 ppm) and a downfield, often broad, signal for the N-H proton (δ > 10 ppm).[15] The substitution at the 5-position will influence the splitting patterns of H4, H6, and H7.

  • Butanamide Chain Protons: Aliphatic protons of the butanamide chain will appear in the upfield region (δ 1.5-3.5 ppm). The methylene group adjacent to the amide carbonyl (C2') and the methylene group adjacent to the primary amine (C4') will be the most downfield in this chain.

  • Amide and Amine Protons: The amide N-H and the primary amine -NH₂ protons will appear as distinct signals, often broad, whose chemical shifts are concentration and temperature dependent.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms.

  • Indole Ring Carbons: Aromatic and heterocyclic carbons will resonate in the δ 100-140 ppm range.[16]

  • Amide Carbonyl: The carbonyl carbon (C1') will be the most downfield signal, typically > 170 ppm.

  • Aliphatic Carbons: The three methylene carbons of the butanamide chain (C2', C3', C4') will appear in the upfield region (δ 20-50 ppm).

2D NMR Correlation Analysis

2D NMR is essential for assembling the molecular fragments identified in the 1D spectra.

  • ¹H-¹H COSY: This experiment is critical for tracing the connectivity within the butanamide chain. Cross-peaks will be observed between H2'/H3' and H3'/H4', confirming the linear arrangement of this fragment. It will also show couplings between the aromatic protons on the indole ring (e.g., H6/H7).[12]

  • ¹H-¹³C HSQC: The HSQC spectrum unambiguously links each proton to its directly attached carbon.[14][17] This allows for the direct assignment of the protonated carbons in both the indole ring and the butanamide chain. For example, the proton signal assigned as H4' will show a correlation to the carbon signal C4'.

  • ¹H-¹³C HMBC: The HMBC experiment is the cornerstone of structural confirmation, revealing the connectivity between molecular fragments through 2- and 3-bond correlations.[13][18] Key expected correlations for 4-amino-N-(1H-indol-5-yl)butanamide are:

    • The amide proton (N-H) should show a correlation to the carbonyl carbon (C1').

    • Protons at C2' should show correlations to the carbonyl carbon (C1') and to C3' and C4'.

    • The indole proton H4 should show a strong correlation to the carbon C5, confirming the attachment point of the butanamide moiety.

    • The indole proton H6 should also show a correlation to C5.

Caption: Key HMBC correlations for structural confirmation.

Tabulated NMR Data

Table 2: Expected NMR Assignments for 4-amino-N-(1H-indol-5-yl)butanamide in DMSO-d₆

Position¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (NH)~10.9, br s-C2, C3, C7a
2~7.2, t~124C3, C3a, C7a
3~6.4, t~102C2, C3a
4~7.5, d~111C3a, C5, C6
5-~130-
6~7.0, dd~120C4, C5, C7a
7~7.3, d~112C5, C6, C7a
3a-~128-
7a-~135-
Amide NH~8.2, t-C1', C5
1' (C=O)-~172-
2'~2.3, t~35C1', C3', C4'
3'~1.8, p~25C1', C2', C4'
4'~2.8, t~40C2', C3'
4' (NH₂)~7.9, br s-C3', C4'

Note: Chemical shifts (δ) are predictive and may vary slightly. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), p (pentet), br (broad).

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-amino-N-(1H-indol-5-yl)butanamide. The protocols and analytical workflow described herein offer a robust framework for researchers to confirm the identity and purity of this and analogous compounds, ensuring data integrity for subsequent stages of research and development. The systematic application of these techniques, from sample preparation to final spectral interpretation, constitutes a self-validating process for unambiguous molecular structure elucidation.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • NMR Solutions. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • ResearchGate. (2006, March). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • ACS Publications. (1971, July 1). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

Sources

Elucidation of the Mass Spectrometric Fragmentation Pattern of 4-amino-N-(1H-indol-5-yl)butanamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of 4-amino-N-(1H-indol-5-yl)butanamide using tandem mass spectrometry. Indole derivatives are a cornerstone of medicinal chemistry, and understanding their fragmentation behavior is critical for identification, metabolite profiling, and quality control. This guide outlines an optimized methodology using Electrospray Ionization (ESI) in positive ion mode coupled with Collision-Induced Dissociation (CID). We will explore the predictable fragmentation pathways of the title compound, focusing on the characteristic cleavages of the amide linkage and the indole moiety. The protocols and data presented herein are designed to be a self-validating system for researchers, providing both the practical steps and the scientific rationale necessary for robust analytical method development.

Introduction and Scientific Background

4-amino-N-(1H-indol-5-yl)butanamide belongs to a class of compounds featuring a stable indole scaffold linked to a flexible aminobutylamide side chain. The indole ring is a privileged structure in drug discovery, while the side chain introduces sites for protonation and potential metabolic activity. Accurate mass measurement and structural confirmation are paramount in pharmaceutical development. Tandem mass spectrometry (MS/MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural information.

This document focuses on elucidating the gas-phase fragmentation of the protonated molecule, [M+H]⁺. The choice of ESI is based on its nature as a soft ionization technique, which is ideal for generating intact protonated precursor ions from thermally labile and polar molecules with minimal in-source fragmentation.[1][2] The primary amino group on the butanamide chain is the most probable site of protonation due to its higher basicity compared to the indole nitrogen. The subsequent fragmentation of this precursor ion is induced via Collision-Induced Dissociation (CID), a technique where ions are accelerated and collided with neutral gas molecules, causing bond breakage.[3] The resulting product ion spectrum serves as a structural fingerprint of the molecule.

Experimental Design and Protocol

The following protocol provides a robust starting point for the analysis of 4-amino-N-(1H-indol-5-yl)butanamide on a standard tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Materials and Reagents
  • Analyte: 4-amino-N-(1H-indol-5-yl)butanamide

  • Solvents: LC-MS grade acetonitrile, methanol, and deionized water. The use of high-purity solvents is critical to minimize adduct formation (e.g., sodium adducts) and background noise.[1]

  • Acidifier: Formic acid (≥99% purity). A small amount is used to ensure efficient protonation of the analyte.[1][4]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-amino-N-(1H-indol-5-yl)butanamide and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile/water.

  • Final Infusion Solution (100 ng/mL): Further dilute 10 µL of the working solution into 990 µL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. This final concentration is suitable for direct infusion analysis.

Instrumentation and MS Method Parameters

The following parameters are provided as a guideline and should be optimized for the specific instrument in use.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis stock 1 mg/mL Stock (Methanol) working 1 µg/mL Working (50:50 ACN:H2O) stock->working 1:100 Dilution infusion 100 ng/mL Infusion (0.1% Formic Acid) working->infusion 1:100 Dilution esi Positive ESI Source infusion->esi ms1 MS1 Full Scan (Identify [M+H]⁺) esi->ms1 isolate Isolate Precursor Ion (m/z 218.13) ms1->isolate cid CID Cell (Collision with N2/Ar) isolate->cid ms2 MS2 Product Ion Scan (Acquire Fragments) cid->ms2

Caption: Workflow from sample preparation to MS/MS analysis.

Table 1: Suggested Mass Spectrometer Parameters

ParameterSettingRationale
Ion Source Parameters (ESI)
Ionization ModePositiveThe primary amine is readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizing Gas (N₂)Instrument Dependent (e.g., 35 psi)Aids in droplet formation.
Drying Gas (N₂) FlowInstrument Dependent (e.g., 8 L/min)Facilitates solvent evaporation from droplets.
Drying Gas Temperature300 - 350 °CEnsures efficient desolvation without causing thermal degradation of the analyte.
MS1 Scan Parameters
Scan Range (m/z)50 - 300Covers the expected precursor ion and potential low-mass fragments or impurities.
MS/MS Scan Parameters
Precursor Ion (m/z)218.13This is the calculated monoisotopic mass of the protonated molecule, [C₁₂H₁₅N₃O + H]⁺.
Isolation Window1-2 DaSelects the precursor ion of interest for fragmentation while excluding nearby ions.
Collision GasArgon or NitrogenInert gas used to induce fragmentation upon collision.[3]
Collision Energy (CE)10, 20, 40 eV (Stepped)Using a range of energies allows for the observation of both facile and difficult-to-form fragments.

Results and Discussion: The Fragmentation Pattern

The structural features of 4-amino-N-(1H-indol-5-yl)butanamide—specifically the indole ring, the amide bond, and the aliphatic amino chain—dictate its fragmentation behavior. Upon CID, the protonated precursor ion ([M+H]⁺ at m/z 218.13) is expected to follow several predictable pathways.

Predicted Fragmentation Pathways

The primary sites of cleavage are the exocyclic bonds, which are weaker than the bonds of the aromatic indole core. The most labile bond is the amide C-N bond.

  • Pathway A: Amide Bond Cleavage (Major Pathway) : The most probable fragmentation event is the cleavage of the amide bond linking the indole moiety to the butanamide side chain. This cleavage can generate two primary diagnostic ions:

    • Formation of Protonated 5-Aminoindole (m/z 133.07): Cleavage of the C(O)-N bond with charge retention on the indole portion results in a highly stable fragment. This is often a dominant peak in the spectrum.

    • Formation of the Butanamide Acylium Ion (m/z 86.06): Cleavage with charge retention on the side chain produces an acylium ion. This fragment can subsequently lose ammonia (NH₃) to yield a fragment at m/z 69.07.

  • Pathway B: Indole Ring-Based Fragmentation : The indole nucleus itself is very stable.[5] However, characteristic fragments can arise, often from the initial m/z 133.07 ion. A common fragmentation for indole derivatives is the loss of hydrogen cyanide (HCN), which would produce a fragment ion at m/z 106.06 from the m/z 133.07 ion.[6]

  • Pathway C: Neutral Loss of Ammonia : A neutral loss of ammonia (17.03 Da) from the precursor ion is possible but may be less favorable than amide bond cleavage. This would result in an ion at m/z 201.10.

Visualizing the Fragmentation

The following diagram illustrates the proposed fragmentation cascade for the protonated molecule.

G cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Indole Fragmentation cluster_path_c Pathway C: Neutral Loss M Precursor Ion [M+H]⁺ m/z 218.13 C12H16N3O⁺ F1 5-Aminoindole Fragment m/z 133.07 C8H9N2⁺ M->F1 - C4H7NO (85.05 Da) F2 Butanamide Acylium Ion m/z 86.06 C4H8NO⁺ M->F2 - C8H8N2 (132.07 Da) F4 [M+H-NH3]⁺ m/z 201.10 C12H13N2O⁺ M->F4 - NH3 (17.03 Da) F3 Indole Core Fragment m/z 106.06 C7H6N⁺ F1->F3 - HCN (27.01 Da)

Caption: Predicted fragmentation pathways of protonated 4-amino-N-(1H-indol-5-yl)butanamide.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the MS/MS spectrum.

Table 2: Predicted Product Ions and Neutral Losses

m/z (Monoisotopic)Proposed FormulaNeutral Loss from PrecursorProposed Structure/Origin
218.13[C₁₂H₁₅N₃O+H]⁺-Precursor Ion
201.10[C₁₂H₁₂N₂O+H]⁺NH₃ (17.03 Da)Loss of ammonia from the terminal amino group
133.07[C₈H₈N₂+H]⁺C₄H₇NO (85.05 Da)Protonated 5-aminoindole
106.06[C₇H₅N+H]⁺C₅H₁₀N₂O (115.08 Da)Loss of HCN from the m/z 133.07 fragment
86.06[C₄H₈NO]⁺C₈H₈N₂ (132.07 Da)4-aminobutanamide acylium ion

Conclusion

This application note details a comprehensive strategy for analyzing the mass spectrometric fragmentation of 4-amino-N-(1H-indol-5-yl)butanamide. By employing positive mode ESI-MS/MS, a characteristic and reproducible fragmentation pattern can be generated. The primary cleavage occurs at the amide bond, yielding diagnostic ions at m/z 133.07 and m/z 86.06, which confirm the presence of the 5-aminoindole core and the butanamide side chain, respectively. This methodology provides a reliable foundation for the identification and structural confirmation of this compound and can be adapted for the analysis of related analogs and potential metabolites in complex biological matrices.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • de Souza, J. M., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Zhang, Y., et al. (2021). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 26(15), 4483. [Link]

  • Wang, J., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Preprints.org. [Link]

  • Rehman, A., et al. (2022). Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. [Link]

  • Li, J., et al. (2022). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(1H-Indol-3-yl)butanamide. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Kruve, A., & Lõkov, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Chemistry LibreTexts. (2023). 8.7.6: Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). (2s)-2-Amino-N-[4-[(2-Amino-3-Cyano-1h-Indol-5-Yl)oxy]phenyl]-3-Hydroxy-Propanamide. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • MolPort. (n.d.). 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride. [Link]

  • Gu, H., & Che, D. (2005). Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Analyst, 130(9), 1293-1301. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2623–2633. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Chen, S., et al. (2011). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. ResearchGate. [Link]

  • Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucidation. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. [Link]

  • Slideshare. (2022). Fragmentation Pattern in Mass Spectra. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Nakao, H., et al. (2003). Analyses of anandamide and endocannabinoid-like compounds using collision-induced dissociation in fast atom bombardment ionization-mass spectrometry and gas chromatography/chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 38(12), 1243-1254. [Link]

Sources

Application Notes & Protocols: Characterizing the Activity of 4-amino-N-(1H-indol-5-yl)butanamide in Primary Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

The exploration of novel small molecules for therapeutic development requires robust and physiologically relevant assay systems. Primary cells, derived directly from living tissue, offer a superior model to immortalized cell lines by more closely recapitulating the in vivo state, thereby providing more predictive data for clinical outcomes.[1][2] This guide focuses on providing a comprehensive framework for evaluating the biological activity of 4-amino-N-(1H-indol-5-yl)butanamide , a novel compound with significant therapeutic potential.

Based on its chemical structure, 4-amino-N-(1H-indol-5-yl)butanamide possesses key features characteristic of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes crucial for epigenetic regulation; they remove acetyl groups from lysine residues on histones and other non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. The inhibition of HDACs results in hyperacetylation, a more relaxed chromatin state, and can modulate the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[3][4][5] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[3][6]

This document, designed for researchers, scientists, and drug development professionals, provides a series of detailed protocols to systematically investigate the effects of 4-amino-N-(1H-indol-5-yl)butanamide. We will proceed from fundamental compound handling and primary cell culture best practices to specific assays for determining cytotoxicity, target engagement (HDAC inhibition), and downstream functional consequences (apoptosis).

Compound Information and Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

PropertyValue
Compound Name 4-amino-N-(1H-indol-5-yl)butanamide
Synonyms N/A (Novel Compound)
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Appearance White to off-white powder (predicted)
Solubility Soluble in DMSO; sparingly soluble in Ethanol
Protocol 1: Preparation of Stock and Working Solutions

Rationale: A high-concentration, stable stock solution in an appropriate solvent like DMSO is essential for minimizing the final solvent concentration in cell culture media, which can otherwise induce toxicity or off-target effects.

Materials:

  • 4-amino-N-(1H-indol-5-yl)butanamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully add approximately 1-2 mg of the compound to the tube and record the exact weight.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Volume (µL) = (Weight (mg) / 217.27 g/mol ) * 100,000

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare serial dilutions from the 10 mM stock using sterile, complete cell culture medium to achieve the final desired concentrations for your assay.

    • Crucial: Ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v), and that all wells, including vehicle controls, contain the same final concentration of DMSO.

Best Practices for Primary Cell Culture

Primary cells are more sensitive than cell lines and demand meticulous handling to ensure viability and experimental success.[7][8]

Key Considerations:

  • Aseptic Technique: All procedures must be performed in a certified Class II biological safety cabinet. Disinfect all surfaces and items before placing them in the hood.[9]

  • Media and Reagents: Use only the recommended complete growth medium, pre-warmed to 37°C before use.[7][9]

  • Limited Lifespan: Primary cells have a finite number of passages. Keep detailed records of passage numbers and do not use cells that have exceeded their recommended limit.[2]

Protocol 2: Thawing and Plating of Cryopreserved Primary Cells

Rationale: A rapid and gentle thawing process is critical to maximize cell recovery and viability by minimizing the formation of intracellular ice crystals and exposure to cryoprotectant (DMSO).[1][8]

Materials:

  • Cryovial of primary cells from liquid nitrogen storage

  • 37°C water bath

  • 70% ethanol or isopropanol

  • Pre-warmed complete growth medium

  • Sterile cell culture flasks or plates

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Preparation: Pre-warm the required volume of complete growth medium in the 37°C incubator.[1]

  • Rapid Thawing: Retrieve one cryovial from liquid nitrogen storage. Immediately immerse the lower half of the vial in the 37°C water bath, agitating gently.[1][8] Do not submerge the cap.

  • Monitor Closely: Thawing should be rapid (60-90 seconds). Remove the vial from the water bath when a small sliver of ice remains.[9]

  • Decontamination: Thoroughly spray the outside of the vial with 70% ethanol and move it to the biological safety cabinet.

  • Cell Transfer: Using a sterile pipette, gently transfer the entire contents of the vial into a sterile conical tube containing 5-10 mL of pre-warmed complete growth medium. This dilutes the DMSO.

  • Pelleting (Optional but Recommended): Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes. This step is debated, but recommended for most cell types to completely remove residual DMSO. ScienCell, for instance, advises against it to avoid mechanical stress on fragile, newly thawed cells.[8] If you skip this step, you must change the medium the following day.

  • Resuspension and Plating: If centrifuged, gently aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete medium.

  • Cell Counting: Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.

  • Seeding: Plate the cells at the recommended density in the appropriate culture vessel.

  • Incubation: Place the culture vessel in a 37°C, 5% CO₂ humidified incubator. Do not disturb the cells for the first 24 hours to allow for attachment.

Experimental Design and Workflow

A logical, stepwise approach is crucial for characterizing a novel compound. The workflow below outlines a path from initial toxicity screening to specific mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Outcome A Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®) B Determine IC50 & Optimal Concentration Range A->B Data Analysis C Protocol 4: Western Blot for Acetylated Proteins (Histone H3, α-Tubulin) B->C Inform Dosing D Confirm HDAC Inhibition C->D Data Analysis E Protocol 5: Apoptosis Assay (e.g., Caspase-Glo® 3/7) D->E Mechanistic Link F Quantify Apoptotic Induction E->F Data Analysis

Caption: A stepwise experimental workflow for compound characterization.

Protocol 3: Cell Viability and Cytotoxicity Assay

Rationale: This initial screen is essential to determine the concentration range over which the compound affects cell viability. This allows for the differentiation between specific anti-proliferative or pro-apoptotic effects and non-specific cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative metric derived from this assay.

Materials:

  • Primary cells seeded in a white-walled, 96-well plate

  • Compound working solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Plate primary cells at their recommended density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well white-walled plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-amino-N-(1H-indol-5-yl)butanamide. A common range to start with is 1 nM to 100 µM.

  • Add the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Return the plate to the incubator for a duration relevant to the expected mechanism (e.g., 48 or 72 hours for effects involving transcriptional changes).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Mechanism of Action: Assessing HDAC Inhibition

The primary hypothesis is that 4-amino-N-(1H-indol-5-yl)butanamide functions as an HDAC inhibitor. The most direct method to validate this is to measure the acetylation status of known HDAC substrates.

G HDAC HDAC Enzyme AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HDAC->AcetylatedHistone Acts on Compound 4-amino-N-(1H-indol-5-yl)butanamide Compound->HDAC Inhibits Histone Histone Protein + Acetyl Group (from HAT) Histone:head->AcetylatedHistone:head DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) AcetylatedHistone:head->DeacetylatedHistone:head

Caption: Proposed mechanism of action for an HDAC inhibitor.

Protocol 4: Western Blot for Acetylated Histone H3 and α-Tubulin

Rationale: An increase in the acetylated forms of Histone H3 (a nuclear substrate for Class I/IIa/IV HDACs) and α-tubulin (a cytoplasmic substrate primarily for HDAC6) provides strong evidence of HDAC inhibition.[10][11][12] This assay confirms target engagement within the cell.

Materials:

  • Primary cells cultured in 6-well plates

  • Compound at concentrations informed by Protocol 3 (e.g., 1x and 5x IC₅₀)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-Histone H3 (e.g., at Lys9)

    • Anti-total-Histone H3 (loading control)

    • Anti-acetyl-α-Tubulin (e.g., at Lys40)

    • Anti-α-Tubulin or β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed primary cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound or vehicle (DMSO) for a shorter duration (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[12]

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.[12][13]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11][12]

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10][12]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[12]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[10][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[11][12]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Analysis: Perform densitometry analysis on the bands. Normalize the acetylated protein signal to its corresponding total protein signal (or loading control). Calculate the fold-change in acetylation relative to the vehicle control.

Expected Results: Treatment with an effective HDAC inhibitor should lead to a dose-dependent increase in the signal for acetyl-Histone H3 and/or acetyl-α-Tubulin.

TreatmentFold Increase in Acetyl-H3 (vs. Vehicle)Fold Increase in Acetyl-α-Tubulin (vs. Vehicle)
Vehicle (DMSO)1.01.0
Compound (1x IC₅₀)2.51.8
Compound (5x IC₅₀)6.24.5
Positive Control (e.g., SAHA)7.05.0

Downstream Functional Analysis

Confirming target engagement should be followed by assessing the functional consequences. For an anti-cancer agent, a key outcome of HDAC inhibition is the induction of apoptosis.[4][13]

Protocol 5: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Rationale: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method to quantify their activity, serving as a direct measure of apoptosis.[14] The "add-mix-measure" format is simple and ideal for multiwell plates.[14][15]

Materials:

  • Primary cells seeded in a white-walled, 96-well plate

  • Compound working solutions

  • Caspase-Glo® 3/7 Assay System

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 3 (Cell Viability Assay). The treatment duration should be chosen based on when apoptosis is expected to occur (e.g., 24-48 hours).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[15]

    • Reconstitute the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.[15]

    • Add 100 µL of the reagent to each well.[15]

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[15]

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: After subtracting background luminescence (from wells with medium only), calculate the fold-change in caspase activity for compound-treated wells relative to the vehicle-treated control wells.

Advanced Analysis: Chromatin Immunoprecipitation (ChIP)

For a more definitive link between HDAC inhibition and transcriptional regulation, ChIP can be employed. This technique allows for the detection of specific proteins—or their post-translational modifications, like histone acetylation—at specific genomic loci.[16]

Protocol 6: ChIP Followed by qPCR

Rationale: This protocol determines if the hyperacetylation caused by 4-amino-N-(1H-indol-5-yl)butanamide occurs at the promoter region of a specific gene known to be regulated by HDACs, such as the cell cycle inhibitor p21.

Materials:

  • Primary cells cultured in 10 cm or 15 cm dishes

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and chromatin shearing equipment (e.g., sonicator)

  • ChIP-validated anti-acetyl-Histone H3 antibody

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for a target gene promoter (e.g., p21) and a negative control region (e.g., a gene-desert region)

  • qPCR master mix and instrument

Procedure (Abbreviated):

  • Cross-linking: Treat cells with the compound or vehicle. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into 200-1000 bp fragments using sonication.[17] This step requires careful optimization for each cell type.[18]

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with an anti-acetyl-Histone H3 antibody or a normal IgG control antibody.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin.[17] Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C for several hours. Treat with Proteinase K to digest proteins.

  • DNA Purification: Purify the DNA using a spin column or phenol/chloroform extraction.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers targeting the promoter of a gene like p21. The amount of immunoprecipitated DNA is typically represented as a percentage of the total input chromatin.

Expected Outcome: Treatment with 4-amino-N-(1H-indol-5-yl)butanamide should result in a significant enrichment of acetyl-H3 at the p21 promoter compared to both the vehicle-treated sample and the IgG control.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Primary Cell Viability After Thawing Thawing process too slow; overheating in water bath; harsh centrifugation.Ensure rapid thawing (<90s).[1] Do not exceed 37°C.[7] Reduce centrifugation speed or change medium the next day instead of pelleting.[8]
High Variability in 96-well Assays Inconsistent cell seeding; edge effects in the plate; pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette carefully.
No Increase in Acetylation (Western Blot) Compound is inactive; incorrect dose or timepoint; inefficient protein extraction.Verify compound integrity. Perform a dose-response and time-course experiment. Ensure lysis buffer contains fresh protease and HDAC inhibitors.
High Background in ChIP Insufficient washing; incomplete cross-link reversal; too much chromatin or antibody.Increase the number or duration of wash steps.[17] Ensure complete reversal of cross-links. Titrate antibody and chromatin amounts.

References

  • Chromatin Immunoprecipitation (ChIP) Protocol. Rockland Immunochemicals. [Link]

  • Inhibition of Histone Deacetylases. SpringerLink. [Link]

  • Chromatin Immunoprecipitation ChIP Assay Protocol V.4. protocols.io. [Link]

  • Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. PromoCell. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Biotechnology Information. [Link]

  • Best Practices for Successful Primary Cell Culture. CellSystems. [Link]

  • Primary Cells Culture Tips and Tricks. Kosheeka. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • 13 technical tips for successful primary cell culture. ScienCell Research Laboratories. [Link]

  • Establishment and Characterization of Long-Term Cultures Derived from Primary Acute Myeloid Leukemia Cells for HDAC Inhibitor Research. Springer Nature Experiments. [Link]

  • Western blot-based assay to determine inhibition of HDAC activity in whole cells. BPS Bioscience. [Link]

  • Antitumor effects of a novel histone deacetylase inhibitor NK-HDAC-1 on breast cancer. Spandidos Publications. [Link]

  • Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions. National Center for Biotechnology Information. [Link]

  • Histone Deacetylase Inhibitors in Cell Pluripotency, Differentiation, and Reprogramming. Hindawi. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]

  • Study of the sites and mechanisms of action of bumetanide in man. PubMed. [Link]

  • Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. [Link]

  • Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. R Discovery. [Link]

  • Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl). PubChem. [Link]

  • Biosynthesis, uptake, and degradation of anandamide and palmitoylethanolamide in leukocytes. PubMed. [Link]

  • Green initiatives for the synthesis of polyamide monomers: precision fermentation using engineered Corynebacterium glutamicum and extraction of purified 5-aminovaleric acid (5AVA) and putrescine. RSC Publishing. [Link]

  • 5-Aminoindole. PubChem. [Link]

Sources

Application Notes and Protocols for the Formulation and Delivery of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of an Indole-Containing Drug Candidate

4-amino-N-(1H-indol-5-yl)butanamide is a novel molecule of interest with a chemical structure that presents both opportunities and challenges for effective drug delivery. Its indole moiety, a common pharmacophore in many therapeutic agents, suggests potential for significant biological activity.[1][2] However, the indole ring system also imparts a high degree of lipophilicity, which is often associated with poor aqueous solubility—a primary obstacle to achieving adequate bioavailability for oral administration. The presence of a flexible butanamide linker and a primary amine offers handles for chemical modification and potential for pH-dependent solubility, adding layers of complexity to its formulation design.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of formulation strategies tailored to address the anticipated physicochemical properties of 4-amino-N-(1H-indol-5-yl)butanamide. Moving beyond a simple recitation of methods, this guide explains the scientific rationale behind the selection of specific formulation techniques and provides detailed, actionable protocols for their execution and characterization. Our objective is to equip research and development teams with the foundational knowledge and practical methodologies required to advance this promising molecule from the bench to preclinical and clinical evaluation.

Part 1: Pre-formulation Assessment - Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 4-amino-N-(1H-indol-5-yl)butanamide is the cornerstone of a rational formulation design. While specific experimental data for this exact molecule is not yet publicly available, we can infer its likely characteristics based on its structural motifs.

Inferred Physicochemical Properties:

PropertyInferred CharacteristicRationale
Aqueous Solubility PoorThe large, hydrophobic indole ring is expected to dominate the molecule's solubility profile.
LogP High (>3)The lipophilic indole group will likely lead to a high octanol-water partition coefficient.
pKa ~9-10 (for the primary amine)The primary amine is expected to be basic, leading to a positive charge at physiological pH.[3]
Stability Potential for pH and light sensitivityIndole derivatives can be susceptible to degradation under acidic conditions and upon exposure to light.[4]
BCS Classification Likely Class IIHigh permeability (due to lipophilicity) and low solubility.
Protocol 1: Drug-Excipient Compatibility Studies

Rationale: To ensure the stability of the final formulation, it is crucial to identify any potential adverse interactions between the API and the chosen excipients. This protocol outlines a systematic approach to screening for incompatibilities.[1][5][6][7]

Materials:

  • 4-amino-N-(1H-indol-5-yl)butanamide (API)

  • Selected excipients (e.g., lipids, surfactants, polymers)

  • Vials

  • Stability chambers (controlled temperature and humidity)

  • Analytical instrumentation (e.g., HPLC, DSC)

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio.

  • For liquid and semi-solid excipients, dissolve or disperse the API in the excipient.

  • For solid excipients, create a physical mixture.

  • Prepare a control sample of the API alone.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • At specified time points, analyze the samples for any changes in physical appearance (e.g., color change, liquefaction) and chemical purity (using a stability-indicating HPLC method).

  • Compare the results of the binary mixtures to the control sample to identify any interactions.

Protocol 2: Stability Testing

Rationale: To establish a shelf-life and appropriate storage conditions, the stability of the drug substance and the final drug product must be evaluated under various environmental conditions, following ICH guidelines.[8][9][10][11][12]

Materials:

  • API or formulated drug product

  • Appropriate container closure system

  • Stability chambers (various temperature and humidity conditions)

  • Photostability chamber

Procedure:

  • Place samples of the API or drug product in the intended packaging.

  • Store the samples in stability chambers under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

  • Conduct photostability testing by exposing the samples to a controlled light source.[8]

  • At predetermined time intervals, withdraw samples and analyze for physical and chemical stability, including appearance, purity, and dissolution (for drug products).

  • The data collected will be used to determine the re-test period for the API or the shelf-life of the drug product.

Part 2: Formulation Strategies and Protocols

Given the anticipated poor aqueous solubility of 4-amino-N-(1H-indol-5-yl)butanamide, the following formulation strategies are recommended to enhance its dissolution and bioavailability.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are an excellent choice for poorly water-soluble drugs as they can maintain the drug in a solubilized state in the gastrointestinal tract, thereby improving absorption.[11][13][14][15][16][17][18][19][20][21][22][23] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[21][24][25][26][27]

Diagram 1: Workflow for SEDDS Formulation Development

SEDDS_Workflow cluster_Screening Phase 1: Excipient Screening cluster_Formulation Phase 2: Formulation & Optimization cluster_Evaluation Phase 3: Final Evaluation A Solubility Screening (API in Oils, Surfactants, Co-solvents) B Construct Ternary Phase Diagrams A->B Select Excipients C Prepare SEDDS Formulations B->C Identify Self-Emulsifying Region D Characterize Emulsion (Droplet Size, PDI, Zeta Potential) C->D Analyze Properties E In Vitro Dispersion & Digestion D->E Simulate GI Conditions F Stability Assessment E->F Select Lead Formulations G In Vivo Bioavailability Studies F->G Confirm Performance

Caption: A systematic workflow for the development and evaluation of SEDDS formulations.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • 4-amino-N-(1H-indol-5-yl)butanamide (API)

  • Oils (e.g., Capryol® 90, Peceol™)

  • Surfactants (e.g., Kolliphor® RH40, Tween® 85)[18]

  • Co-solvents (e.g., Transcutol® HP)

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the saturation solubility of the API in a range of oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-solvent. Titrate each combination with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the API to the excipient mixture.

    • Gently heat the mixture in a water bath (40-50°C) and vortex until the API is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.

Table 1: Example of a SEDDS Formulation Composition

ComponentFunctionExample ExcipientConcentration (% w/w)
OilSolubilizer for APICapryol® 9020-40
SurfactantEmulsifierKolliphor® RH4030-60
Co-solventCo-surfactant/SolubilizerTranscutol® HP10-30
APIActive Ingredient4-amino-N-(1H-indol-5-yl)butanamide5-15
Strategy 2: Polymer-Based Nanoparticles

Rationale: Encapsulating the API within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, control its release, and improve its oral bioavailability.[3][4][19][28] The single emulsion-solvent evaporation method is well-suited for hydrophobic drugs like the one .[4][28]

Diagram 2: Single Emulsion-Solvent Evaporation Method

single_emulsion A Dissolve API & PLGA in Organic Solvent (e.g., Dichloromethane) B Add to Aqueous Surfactant Solution (e.g., PVA) A->B C High-Speed Homogenization or Sonication B->C D Formation of O/W Emulsion C->D E Solvent Evaporation (Stirring) D->E F Nanoparticle Precipitation E->F G Collection & Washing (Centrifugation) F->G H Lyophilization G->H I Dry Nanoparticle Powder H->I

Caption: Step-by-step process for preparing PLGA nanoparticles via single emulsion.

Protocol 4: Preparation of PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

Materials:

  • 4-amino-N-(1H-indol-5-yl)butanamide (API)

  • PLGA (poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Purified water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in the organic solvent.

  • Aqueous Phase Preparation: Dissolve PVA in purified water to create the surfactant solution.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (O/W) emulsion.[28][29]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the PLGA nanoparticles.[29][30]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles with purified water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be stored and reconstituted for use.

Characterization:

  • Particle Size and Zeta Potential: As described in Protocol 3.

  • Encapsulation Efficiency (EE%): Determine the amount of drug encapsulated within the nanoparticles and compare it to the initial amount of drug used. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using HPLC.[13] EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Strategy 3: Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[16][31][32][33][34] They offer advantages such as improved stability, controlled release, and the ability to enhance the oral bioavailability of poorly soluble drugs.[16][23] A case study on indole-3-carbinol, a structurally related compound, showed that liposomal and nanoparticle formulations significantly improved its bioavailability.[35][36][37][38][39]

Protocol 5: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

Materials:

  • 4-amino-N-(1H-indol-5-yl)butanamide (API)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)[32]

  • Surfactant (e.g., Poloxamer 188, Pluronic F127)[31][32]

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature about 5-10°C above its melting point. Dissolve the API in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer to form a coarse pre-emulsion.[14]

  • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure between 500 and 1500 bar.[31][34]

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency as described in the previous protocols.

Table 2: Typical Characterization Parameters for Nanoparticle Formulations

ParameterTechniqueDesired RangeRationale
Particle Size Dynamic Light Scattering (DLS)< 200 nmSmaller particles have a larger surface area for dissolution and can be more readily absorbed.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3A low PDI indicates a narrow and uniform particle size distribution, which is important for consistent performance.
Zeta Potential Electrophoretic Light Scattering> |20| mVA sufficiently high zeta potential (either positive or negative) indicates good colloidal stability and resistance to aggregation.
Encapsulation Efficiency HPLC> 70%High encapsulation efficiency ensures that a sufficient amount of the drug is loaded into the delivery system.

Conclusion

The formulation of 4-amino-N-(1H-indol-5-yl)butanamide presents a classic challenge in pharmaceutical development: enhancing the oral bioavailability of a poorly water-soluble compound. The strategies outlined in this guide—lipid-based systems, polymer-based nanoparticles, and solid lipid nanoparticles—offer proven pathways to overcome this hurdle. Each approach has its own set of advantages and requires careful optimization based on the specific properties of the API and the desired therapeutic outcome. The provided protocols are intended to serve as a robust starting point for formulation development. Through systematic screening, characterization, and stability testing, researchers can develop a safe, stable, and effective drug delivery system for this promising therapeutic candidate.

References

  • Intranasal delivery of liposomal indole-3-carbinol improves its pulmonary bioavailability. (URL: [Link])

  • Nanoparticles in Drug Delivery: The Complete Guide. ResolveMass Laboratories Inc. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (URL: [Link])

  • Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. (URL: [Link])

  • Intranasal Delivery of Liposomal indole-3-carbinol Improves Its Pulmonary Bioavailability. National Institutes of Health. (URL: [Link])

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. (URL: [Link])

  • PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. (URL: [Link])

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. gmp-compliance.org. (URL: [Link])

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (URL: [Link])

  • Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. ResearchGate. (URL: [Link])

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. National Institutes of Health. (URL: [Link])

  • LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. Gattefossé. (URL: [Link])

  • PLGA Nanoparticles Synthesis A Step by Step Guide for Beginners. YouTube. (URL: [Link])

  • Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method. Semantic Scholar. (URL: [Link])

  • Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. National Institutes of Health. (URL: [Link])

  • Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. (URL: [Link])

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Gattefossé. (URL: [Link])

  • Principles of Drug Action 1, Spring 2005, Amines. (URL: Not available)
  • Lipid excipients used in the lipid-based formulations (Gunstone and Harwood, 2007. ResearchGate. (URL: [Link])

  • Exploration of a Simplified Protocol for Solid Lipid Nanoparticle Production and Characterization. Journal of Chemical Education. (URL: [Link])

  • Solid Lipid Nanoparticles (SLNs): A Comprehensive Review on Preparation, Characterization, and Drug Delivery Applications. IJFMR. (URL: [Link])

  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. National Institutes of Health. (URL: [Link])

  • indole-3-carbinol: a review on currenttrends and future prospects. ResearchGate. (URL: [Link])

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). MDPI. (URL: [Link])

  • Nanoparticles Preparation Method and Applications. iciset.in. (URL: [Link])

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (URL: [Link])

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Institutes of Health. (URL: [Link])

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. (URL: [Link])

  • Indole-3-Carbinol. Linus Pauling Institute. (URL: [Link])

  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. (URL: [Link])

  • Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. National Institutes of Health. (URL: [Link])

  • API Excipient Compatibility Study. Veeprho. (URL: [Link])

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. National Institutes of Health. (URL: [Link])

  • The Use of Design of Experiments (DoE) Approaches for the Development of Self-Emulsifying Drug Delivery Systems (SEDDS). Semantic Scholar. (URL: [Link])

  • Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery. IntechOpen. (URL: [Link])

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB. (URL: [Link])

  • Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. (URL: [Link])

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. (URL: [Link])

  • Indole-3-carbinol (I3C) in cancer therapy: Mechanisms, clinical potential, and future perspectives. Ukaaz Publications. (URL: [Link])

Sources

In Vitro Assay Protocols for 4-amino-N-(1H-indol-5-yl)butanamide: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 4-amino-N-(1H-indol-5-yl)butanamide as a Histone Deacetylase Inhibitor

The compound 4-amino-N-(1H-indol-5-yl)butanamide belongs to a chemical class with significant therapeutic promise, primarily as a modulator of epigenetic regulatory enzymes. Structurally, it shares features with known inhibitors of histone deacetylases (HDACs), a family of enzymes crucial for regulating gene expression. Aberrant HDAC activity is a hallmark of numerous cancers and other diseases, making HDAC inhibitors a compelling class of therapeutic agents.[1][2] This guide provides a comprehensive suite of in vitro assay protocols to rigorously characterize the biochemical and cellular activity of 4-amino-N-(1H-indol-5-yl)butanamide and its analogs.

A closely related compound, N-hydroxy-4-(1H-indol-3-yl)butanamide, has demonstrated potent inhibitory activity against HDAC2 and HDAC3, with IC50 values of 0.32 ± 0.02 µM and 0.14 ± 0.01 µM, respectively.[3] This provides a strong rationale for investigating 4-amino-N-(1H-indol-5-yl)butanamide as a potentially selective HDAC inhibitor. The protocols detailed herein are designed to elucidate its inhibitory potency, isoform selectivity, and cellular effects, providing a robust framework for its preclinical evaluation.

I. Biochemical Characterization: Determining Inhibitory Potency and Selectivity

The initial step in characterizing a putative HDAC inhibitor is to determine its direct inhibitory effect on the enzymatic activity of purified HDAC isoforms. Fluorometric assays are a widely adopted, sensitive, and high-throughput compatible method for this purpose.[4]

Principle of the Fluorometric HDAC Activity Assay

This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor will reduce the fluorescent signal, allowing for the determination of its inhibitory concentration (IC50).

Experimental Workflow: Fluorometric HDAC Inhibition Assay

cluster_0 Biochemical Assay Workflow A Prepare Reagents: - Recombinant HDAC Isoforms - 4-amino-N-(1H-indol-5-yl)butanamide (Test Compound) - Fluorogenic Substrate - Assay Buffer - Developer Solution - Positive Control Inhibitor (e.g., Trichostatin A) B Dispense Test Compound dilutions and controls into a 96- or 384-well plate. A->B C Add recombinant HDAC enzyme to each well. B->C D Initiate reaction by adding the fluorogenic substrate. C->D E Incubate at 37°C for a defined period (e.g., 60 minutes). D->E F Stop reaction and develop signal by adding Developer Solution. E->F G Incubate at room temperature for 15-30 minutes. F->G H Measure fluorescence (e.g., Ex/Em = 365/460 nm). G->H I Data Analysis: - Plot % inhibition vs. log[Inhibitor] - Calculate IC50 values. H->I

Caption: Workflow for determining the IC50 of 4-amino-N-(1H-indol-5-yl)butanamide against HDAC isoforms.

Detailed Protocol: Fluorometric HDAC Inhibition Assay

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8)

  • 4-amino-N-(1H-indol-5-yl)butanamide (dissolved in DMSO)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease and a stop reagent like Trichostatin A)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-amino-N-(1H-indol-5-yl)butanamide in DMSO. A typical starting concentration for the highest dose would be 100 µM. Further dilute the compound in HDAC Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

    • Add 5 µL of the positive control inhibitor (e.g., TSA at a final concentration of 1 µM) to designated wells.

  • Enzyme Addition: Add 10 µL of diluted recombinant HDAC enzyme to each well (except for the "no enzyme" control). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to all wells. The final substrate concentration should be at or near its Km value for the specific HDAC isoform being tested.

  • Incubation: Incubate the plate at 37°C for 60 minutes. This incubation time may need to be optimized.

  • Signal Development: Add 25 µL of Developer Solution to each well to stop the enzymatic reaction and initiate fluorescence development.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 365/460 nm for AMC-based substrates).[5]

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal with Inhibitor / Signal of No Inhibitor Control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Data Presentation: Hypothetical Selectivity Profile

To illustrate the expected output, the following table presents the IC50 values for the related compound, N-hydroxy-4-(1H-indol-3-yl)butanamide, against HDAC2 and HDAC3. A similar table should be generated for 4-amino-N-(1H-indol-5-yl)butanamide against a broader panel of HDAC isoforms to determine its selectivity profile.

HDAC IsoformN-hydroxy-4-(1H-indol-3-yl)butanamide IC50 (µM)[3]SAHA IC50 (µM)[3]
HDAC20.32 ± 0.021.25 ± 0.06
HDAC30.14 ± 0.010.97 ± 0.04

II. Cellular Assays: Confirming Target Engagement and Functional Effects

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.

A. Target Engagement: Western Blotting for Histone Acetylation

A direct consequence of HDAC inhibition is the accumulation of acetylated histones. Western blotting using antibodies specific for acetylated histone residues (e.g., Acetyl-Histone H3, Acetyl-Histone H4) is a standard method to visualize this target engagement.[7][8]

Experimental Workflow: Western Blot for Histone Acetylation

cluster_1 Western Blot Workflow J Seed and culture cancer cells (e.g., HCT116, HeLa). K Treat cells with varying concentrations of 4-amino-N-(1H-indol-5-yl)butanamide for a set time (e.g., 24 hours). J->K L Harvest cells and prepare whole-cell lysates or nuclear extracts. K->L M Determine protein concentration (e.g., BCA assay). L->M N Perform SDS-PAGE to separate proteins by size. M->N O Transfer proteins to a PVDF or nitrocellulose membrane. N->O P Block the membrane to prevent non-specific antibody binding. O->P Q Incubate with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3). P->Q R Incubate with HRP-conjugated secondary antibodies. Q->R S Detect signal using a chemiluminescent substrate and imaging system. R->S T Analyze band intensities to quantify changes in histone acetylation. S->T

Caption: Workflow for assessing cellular HDAC target engagement via Western blot.

Detailed Protocol: Western Blot for Histone Acetylation

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • 4-amino-N-(1H-indol-5-yl)butanamide

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-total-Histone H4, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-range of 4-amino-N-(1H-indol-5-yl)butanamide (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.[9][10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated histone signal to the total histone signal to account for any variations in histone levels.

B. Advanced Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm direct binding of a compound to its target protein in a cellular context.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_2 CETSA Conceptual Workflow U Treat cells with vehicle or 4-amino-N-(1H-indol-5-yl)butanamide. V Heat cell suspensions to a range of temperatures. U->V W Lyse cells and separate soluble proteins from precipitated proteins by centrifugation. V->W X Analyze the amount of soluble HDAC protein in the supernatant by Western blot or other detection methods. W->X Y Plot the amount of soluble protein vs. temperature to generate a melting curve. X->Y Z A shift in the melting curve in the presence of the compound indicates target engagement. Y->Z

Caption: Conceptual overview of the Cellular Thermal Shift Assay (CETSA).

C. Functional Outcome: Cytotoxicity Assessment using the MTT Assay

HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of a compound.[15][16][17][18][19]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • 4-amino-N-(1H-indol-5-yl)butanamide

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-amino-N-(1H-indol-5-yl)butanamide for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[20]

III. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-amino-N-(1H-indol-5-yl)butanamide as a potential HDAC inhibitor. Successful execution of these assays will establish its enzymatic potency, isoform selectivity, cellular target engagement, and functional cytotoxic effects.

Further investigations should include profiling against a full panel of HDAC isoforms to fully delineate its selectivity. Mechanistic studies could explore the effects on cell cycle progression and apoptosis in more detail. Ultimately, these in vitro findings will be crucial for guiding in vivo efficacy studies and the further development of this promising compound as a novel therapeutic agent.

References

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • Ghavami, M., et al. (2022). Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells. Iranian Journal of Basic Medical Sciences, 25(10), 1218-1225.
  • Gryder, B. E., et al. (2012). Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications. Current Molecular Medicine, 12(9), 1082-1093.
  • Li, G. & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor Perspectives in Medicine, 6(10), a026831.
  • Sana, S. S., et al. (2026). Investigating Metabolic Regulation of HDAC Inhibition in Cancer Cells. Journal of Experimental Therapeutics and Oncology.
  • Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 89(1), e81.
  • Ropero, S. & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology, 1(1), 19-25.
  • Khan, A. U., et al. (2013). Antitumor effects of a novel histone deacetylase inhibitor NK-HDAC-1 on breast cancer. BMC Cancer, 13, 225.
  • Spencer, V. A. & Davie, J. R. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Cancer Letters, 280(2), 163-170.
  • Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS ONE, 13(4), e0195050.
  • Robey, R. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 743-755.
  • BMG LABTECH (2013). Screening for histone deacetylase (HDAC) active compounds.
  • Lee, J.-H., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12629.
  • Reddy, A. B. M., et al. (2011). Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. Journal of Cellular Biochemistry, 112(11), 3249-3260.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Zhao, L., et al. (2014). Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3452.
  • Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208.
  • Prince, T., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Cancer Letters, 280(2), 163-170.
  • Robey, R. W., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 743-755.
  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.
  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Available at: [Link]

  • Wagner, T., et al. (2016). Methionine 274 Is Not the Determining Factor for Selective Inhibition of Histone Deacetylase 8 (HDAC8) by L-Shaped Inhibitors. Journal of Medicinal Chemistry, 59(1), 153-158.
  • Niles, A. L., et al. (2007). A comparison of three methods for measuring cellular cytotoxicity. Toxicology in Vitro, 21(5), 995-1004.
  • Creative Bioarray (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Valente, S., et al. (2014).
  • Valente, S., et al. (2013). Biphenyl-4-yl-acrylohydroxamic acids: identification of a novel indolyl- substituted HDAC inhibitor with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4744-4748.

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides mechanistic troubleshooting and validated protocols for overcoming the aqueous solubility limitations of 4-amino-N-(1H-indol-5-yl)butanamide.

Diagnostic FAQ: Understanding the Physicochemical Barriers

Q: Why does 4-amino-N-(1H-indol-5-yl)butanamide exhibit poor aqueous solubility despite having an ionizable primary amine? A: Solubility is a thermodynamic balance between crystal lattice energy and solvation energy. While the primary amine at the end of the butanamide chain is basic (pKa ~9.5) and readily ionizable, the molecule contains a highly hydrophobic indole core. Furthermore, the amide linkage (-NH-CO-) and the indole nitrogen act as strong hydrogen bond donors/acceptors, leading to tightly packed, stable crystal lattices in the solid state. If the free base is used, the energy required to break these intermolecular bonds exceeds the hydration energy provided by water, resulting in poor dissolution.

Troubleshooting Guide: Salt Formation (Targeting the Primary Amine)

Q: How can I chemically modify the solid state to enhance dissolution without altering the active moiety? A: Salt formation is the most effective first-line strategy for basic APIs[3]. By reacting the basic primary amine with a strong acid, you create a salt with a significantly lower crystal lattice energy and higher hydrophilicity. When the salt dissolves, it lowers the microenvironmental pH in the diffusion layer, heavily favoring the ionized, soluble state of the drug [2].

Protocol: Step-by-Step Salt Screening Workflow Self-Validating System: To ensure you have formed a true salt and not a physical mixture, always run Differential Scanning Calorimetry (DSC). A true salt will exhibit a single, sharp endothermic melting peak distinct from both the free base and the counterion acid.

  • Solvent Selection: Dissolve 50 mg of the free base in a minimal volume of a swelling solvent (e.g., ethanol or THF) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., HCl, Methanesulfonic acid) dropwise while stirring.

  • Crystallization: Cool the solution slowly to 5°C at a rate of 1°C/min to promote nucleation. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until slight turbidity is observed.

  • Isolation & Drying: Filter the precipitate and dry under a vacuum at 40°C for 24 hours.

  • Characterization: Verify salt formation via X-Ray Powder Diffraction (XRPD) and DSC.

SaltScreen Start Free Base (Indole-Butanamide) Acid Counterion Addition (e.g., HCl, Mesylate) Start->Acid Ionization Solvent Solvent/Anti-Solvent Crystallization Acid->Solvent Nucleation Analyze Solid-State Verification (DSC & XRPD) Solvent->Analyze Isolation SolTest Aqueous Solubility Assessment Analyze->SolTest Confirmed Salt Phase

Caption: Workflow for salt screening of 4-amino-N-(1H-indol-5-yl)butanamide.

Quantitative Data: Counterion Selection Matrix

CounterionpKa of AcidExpected Solubility GainRisk of DisproportionationNotes
Hydrochloride (HCl)-6.1HighLowCommon ion effect in gastric fluid may limit in vivo dissolution.
Methanesulfonate (Mesylate)-1.9Very HighLowExcellent for highly lipophilic basic drugs; highly water-soluble.
Tartrate2.98, 4.34ModerateModerateGood for forming stable, less hygroscopic crystalline lattices.

Troubleshooting Guide: Cyclodextrin Complexation

Q: My salt form is too hygroscopic. How can I improve solubility using a non-ionic formulation approach? A: You can utilize host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The HP-β-CD molecule is a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic indole ring of 4-amino-N-(1H-indol-5-yl)butanamide inserts into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in the aqueous bulk phase [1, 4].

Protocol: Phase Solubility Study (Higuchi-Connors Method) Self-Validating System: The success of this method is validated by the phase solubility diagram. A linear increase in drug solubility as a function of HP-β-CD concentration (an AL​ -type plot) confirms a 1:1 stoichiometric inclusion complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a buffered solution (pH 7.4).

  • Drug Addition: Add an excess amount of 4-amino-N-(1H-indol-5-yl)butanamide to each vial.

  • Equilibration: Seal the vials and shake them in a water bath at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter and quantify the dissolved drug concentration using HPLC-UV.

CDComplex API Indole Moiety (Hydrophobic) Complex Inclusion Complex (Hydrophilic Outer) API->Complex Encapsulation CD HP-β-CD Cavity (Hydrophobic Inner) CD->Complex Host Molecule Sol Enhanced Aqueous Solubility Complex->Sol Aqueous Solvation

Caption: Mechanism of HP-β-CD inclusion complexation with the hydrophobic indole moiety.

Troubleshooting Guide: pH Adjustment and Co-Solvents

Q: I need to formulate an intravenous (IV) solution rapidly without altering the solid state. What is the best approach? A: For liquid dosage forms, a combination of pH adjustment and co-solvency is highly effective. By lowering the pH of the vehicle below the pKa of the primary amine (e.g., formulating at pH 5.0 using a citrate buffer), you ensure >99% of the drug is in its ionized, soluble state [5]. To address the intrinsic lipophilicity of the indole core, adding a co-solvent like Propylene Glycol or PEG 400 lowers the overall dielectric constant of the aqueous vehicle, reducing the polarity gap between the solvent and the drug [5].

Quantitative Data: Co-Solvent Solubilization Capacity

Co-SolventDielectric Constant (ε)Solubilization MechanismRecommended IV Concentration
Water (Control)80.1High polarity (Poor for Indole)N/A
Propylene Glycol32.0Reduces solvent polarity10 - 40% v/v
PEG 40012.5Disrupts water H-bond network10 - 30% v/v
Ethanol24.3Semi-polar bridging< 10% v/v (due to toxicity limits)

References

  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbMAexwo8sU1_xjLdZMulU5AxdzUsIyTwjJhQhrVqaxTHgx-gqVt9K5cbGJ7LpfR4XumRJ_Dkfa6eDOtZuEqLLE997SZbS9-q48e9FDtu9LA24C7USn69kKbazIvJj8i4_Blr7GLGGK62_Q90=]
  • Strategies to Improve Solubility of Oral Drugs. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjb_TOUs0GrU1RJ6uJwy4tXAY_nthG78pXr87PFl3mx6K2bp4vcls6AdoWItxqBdsJYbZ5MyMdpQJt8BuKGbu_qNw96WTBVi8B0YNRRaf3XWUKVjjJN_lDmlJeC4aJ3eubrkJlQiPjrAhSg6vNxOq-otASqi1Iroi1DTiVu6tm1TX-mQMHGTBEGXXntGD5A==]
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1yREO8qs1h214bntDDuzx99FKqLRYDA1DlsE4tL7gLsrVc2Xa5a2hPeqSDID14BRgRuD1DczqBejbRRbxZgqVrDorgmMdC9lf_psvd_SPPIV351Rt2X9M_xq-f40Hjf8vYGCL5BAHtczERUTU1d_Le6ojgddwOYnwozuNHhG6-1CLPGjKdDLLNnRpD0twbF9cpMxlfmO9TrCzymYf2cIGmtLCqfZWfkLH7w_SmN4hRiYMqyxT9OoIN1H-5_OvNGQd]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQd6Z2X3yxV1BlvStkigfLOsD6REjFTIfq1UyR8WKRR5GHi6_oOTsXtK0KHNUGmwXxfZ7u98IJPA-AbLjdGUMv-70tCIdgWy6cGRnuJex_3_6De5LMak0d2Vyg2A84tqLvW41JbbCKB7U_uk8DJg==]
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMx-3_IiDGWMuTEjRKmG9cUO8tU3-qUcuULfnDhDnbRzKSkBoM7sae1m3q-nrPVr1DQUP3ynszJN9vFGMJiNzCJSVIMrJgmxcYgDLgl2chGsKEmdIe0Zr_Wng3Y-cGTDL6ld_UV9gq9CboxvYbF214zfhqZPkZRBW8B4BfC_gkHMDQhw==]

troubleshooting degradation of 4-amino-N-(1H-indol-5-yl)butanamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-amino-N-(1H-indol-5-yl)butanamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of this specific compound during storage and experimental handling.

Handling this molecule requires an understanding of its dual-natured vulnerability: the electron-rich indole ring is highly sensitive to oxidative stress, while the 4-aminobutanamide (GABA-amide) side chain is structurally primed for intramolecular self-destruction.

Part 1: Visualizing the Degradation Pathways

To successfully troubleshoot degradation, we must first understand the structural causality. The molecule degrades via two distinct, environmentally dependent pathways.

DegradationPathways Parent 4-amino-N-(1H-indol-5-yl)butanamide (Intact Compound) Oxidation Pathway A: Indole Oxidation (Trigger: O2 / UV Light) Parent->Oxidation Radical/Singlet O2 Attack Cyclization Pathway B: Intramolecular Cyclization (Trigger: Heat / Solution State) Parent->Cyclization Nucleophilic Amine Attack OxProducts Oxindoles, Isatins & Colored Oligomers Oxidation->OxProducts Ring Cleavage / Dimerization CycProducts 2-Pyrrolidone + 5-Aminoindole Cyclization->CycProducts Amide Bond Cleavage

Mechanistic pathways of 4-amino-N-(1H-indol-5-yl)butanamide degradation.

Part 2: Troubleshooting FAQs

Q1: Why has my solid batch of 4-amino-N-(1H-indol-5-yl)butanamide changed from an off-white powder to a pinkish-brown color during storage? A1: This discoloration is the hallmark of Pathway A (Indole Oxidation) . The pyrrole moiety within the indole ring is a highly electron-rich heteroaromatic system. When exposed to atmospheric oxygen and ambient UV/Vis light, the C2-C3 double bond undergoes electrophilic attack by singlet oxygen or radical auto-oxidation [1]. This forms a hydroperoxide intermediate that rapidly decomposes into 2-oxindole or isatin derivatives. These oxidized monomers subsequently undergo radical coupling to form highly conjugated, melanin- or indigo-like polymeric dimers, which strongly absorb visible light and cause the observed pink/brown discoloration.

  • Actionable Solution: Always store the solid compound in amber vials to block photolytic initiation. Flush the vial headspace with an inert gas (Argon or Nitrogen) prior to sealing, and maintain long-term storage at -20°C.

Q2: I prepared an aqueous stock solution at pH 7.4, but after a few days at room temperature, the biological activity dropped significantly. What happened? A2: Your compound was destroyed by Pathway B (Intramolecular Cyclization) . The molecule contains a 4-aminobutanamide chain. Geometrically, the terminal primary amine is separated from the amide carbonyl by exactly three carbons, perfectly aligning it for a 5-exo-trig nucleophilic attack. In a neutral aqueous solution, a fraction of the primary amine exists in its unprotonated (free base) form. The lone pair on the nitrogen attacks the electrophilic amide carbonyl. The resulting tetrahedral intermediate collapses, expelling 5-aminoindole (an excellent leaving group) and forming a highly stable 5-membered γ-lactam ring known as 2-pyrrolidone [2].

  • Actionable Solution: Aqueous solutions of GABA-amides should never be stored long-term. Prepare solutions immediately before your assay. If a stock solution is absolutely required, dissolve the compound in anhydrous DMSO, aliquot into single-use volumes, and store at -80°C to kinetically freeze the cyclization reaction.

Q3: During HPLC-MS analysis of a degraded sample, I observed a new major peak with an m/z of 133 [M+H]+. How do I interpret this to validate my degradation mechanism? A3: An m/z of 133 [M+H]+ corresponds to a molecular weight of ~132 g/mol , which is the exact mass of 5-aminoindole [3]. This analytical finding is the definitive proof that the intramolecular cyclization pathway (Pathway B) has occurred, cleaving the amide bond. To make this a fully self-validating system, adjust your LC-MS method to look for the corresponding early-eluting peak of 2-pyrrolidone (m/z 86 [M+H]+). Finding both fragments confirms the cyclization causality beyond a doubt.

Part 3: Quantitative Degradation Matrix

To aid in risk assessment, the following table summarizes the expected degradation kinetics of 4-amino-N-(1H-indol-5-yl)butanamide under various storage conditions.

Storage ConditionPrimary StressorDominant Degradation PathwayEstimated Degradation (1 Month)Preventative Action
Solid, 25°C, Ambient Air/LightO₂, UV/VisOxidation (Indole ring)2% - 5%Amber vial, Argon/N₂ flush
Solid, 40°C / 75% RHHeat, MoistureCyclization & Oxidation10% - 15%Desiccator, Refrigeration (2-8°C)
Aqueous Solution (pH 7.4), 25°CSolvation, Free BaseIntramolecular Cyclization> 20%Prepare fresh, store at -80°C
Aqueous Solution (pH < 4), 25°CAcidic pHAmide Hydrolysis (Minor)< 2%Avoid extreme acidic pH

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical reporting, use the following step-by-step methodology to systematically induce and quantify the degradation profile of your specific batch.

Protocol: Stability-Indicating LC-MS Workflow for Degradation Profiling

Phase 1: Forced Degradation (Stress Testing)

  • Sample Preparation: Dissolve the intact API in anhydrous DMSO to a concentration of 10 mg/mL.

  • Inducing Oxidative Stress (Pathway A): Transfer 100 µL of the stock to a glass vial. Add 800 µL of 50 mM ammonium acetate buffer (pH 7.0) and 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Inducing Thermal Cyclization (Pathway B): Transfer 100 µL of the stock to a separate vial. Add 900 µL of 50 mM phosphate buffer (pH 7.4). Incubate at 60°C for 48 hours to thermally accelerate the nucleophilic attack of the amine.

Phase 2: LC-MS Analysis 4. Chromatography: Inject 5 µL of the stressed sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) against Water (0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min. 5. Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for detecting the indole chromophore). Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode with a scan range of m/z 50–500.

Phase 3: Data Interpretation & Causality Confirmation 6. Identify Oxidation Products: In the H₂O₂ stressed sample, scan for mass shifts of +16 Da (m/z 234, indicating hydroxylation/oxindole formation) or +32 Da (m/z 250, indicating dioxetane/isatin derivatives) relative to the parent mass (m/z 218). 7. Identify Cyclization Products: In the heat-stressed sample, scan for the disappearance of the parent mass and the stoichiometric appearance of 5-aminoindole (m/z 133) and 2-pyrrolidone (m/z 86).

Part 5: References

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Copernicus Publications / Atmospheric Chemistry and Physics.[Link]

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. ResearchGate.[Link]

  • 1H-Indol-5-amine (5-Aminoindole): Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co., Ltd.[Link]

Technical Support Center: Optimizing 4-amino-N-(1H-indol-5-yl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N-(1H-indol-5-yl)butanamide . This guide is designed for researchers and drug development professionals facing bottlenecks in coupling 5-aminoindole with GABA derivatives and subsequent deprotection. By understanding the mechanistic causality behind each reaction phase, you can prevent common side reactions such as indole N-acylation and tert-butyl alkylation.

Module 1: Reaction Pathway & Causality

The synthesis relies on two critical phases: the chemoselective amide coupling of Boc-GABA-OH with the C5-amine of 1H-indol-5-amine, followed by the acidolytic cleavage of the Boc protecting group. The workflow below maps the optimal pathway against common failure modes.

G Start Boc-GABA-OH + 5-Aminoindole Coupling Amide Coupling (T3P, DIPEA, EtOAc) Start->Coupling Intermediate Boc-GABA-5-aminoindole Coupling->Intermediate High Yield (>85%) Side1 Side Reaction: Indole N1-Acylation Coupling->Side1 Excess Base/Heat Deprotection Boc Deprotection (TFA, TIS, H2O) Intermediate->Deprotection Product 4-amino-N-(1H-indol-5-yl)butanamide Deprotection->Product Scavengers Added Side2 Side Reaction: t-Butyl Alkylation Deprotection->Side2 No Scavenger

Reaction workflow for 4-amino-N-(1H-indol-5-yl)butanamide synthesis highlighting side reactions.

Module 2: Troubleshooting Guide – Amide Coupling

Q: My standard EDC/HOBt or HATU coupling is giving low yields and complex mixtures. How can I improve the conversion? A: 5-aminoindole is an electron-rich but sterically nuanced nucleophile. Uronium reagents (like HATU) can cause guanidinylation of the amine, while EDC generates urea byproducts that are notoriously difficult to separate from polar indole intermediates. Solution: Switch to Propylphosphonic anhydride (T3P) [1]. T3P is an exceptionally mild and highly efficient coupling reagent for aniline and indole derivatives[1]. Furthermore, its byproducts are entirely water-soluble, allowing them to be rejected cleanly during a simple aqueous workup[2].

Q: I am observing acylation at the indole nitrogen (N1) instead of just the intended C5 amine. What is the causality here? A: The N-H of the indole ring becomes a competing nucleophile if the reaction is overheated or if overly strong bases (e.g., DMAP, NaH) are used. Solution: To ensure strict chemoselectivity for the primary C5 amine, control the stoichiometry tightly (1.2 eq T3P, 2.5 eq DIPEA) and run the reaction in ethyl acetate (EtOAc) or DCM at room temperature[3]. The mild basicity of DIPEA prevents the deprotonation of the indole N-H, shutting down the N1-acylation pathway.

Module 3: Troubleshooting Guide – Boc Deprotection & Isolation

Q: After cleaving the Boc group with TFA, LC-MS shows a major byproduct with a mass of +56 Da relative to the target mass. What is this and how do I stop it? A: The +56 Da mass corresponds to tert-butylation . During the acidolysis of the Boc group, a highly reactive tert-butyl carbocation is generated[4]. The electron-rich indole ring is highly susceptible to electrophilic aromatic substitution by this carbocation, typically at the C2, C3, or N1 positions[5]. Solution: You must incorporate a nucleophilic scavenger into your cleavage cocktail. A standard and highly effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) [4]. Triisopropylsilane (TIS) acts as a sacrificial nucleophilic trap that reacts with the tert-butyl cation significantly faster than the indole ring does, preserving the integrity of your target molecule[4].

Q: Can I use thioanisole as a scavenger instead of TIS? A: It is not recommended for this specific substrate. While thioanisole is a potent scavenger, its cation adducts can sometimes act as secondary alkylating agents that modify the indole nitrogen[5]. TIS is much safer for tryptophan-like or indole-containing scaffolds[6].

Module 4: Quantitative Optimization Data

The following table summarizes the expected outcomes when optimizing the two critical phases of this synthesis based on established mechanistic principles.

Reaction PhaseReagent SystemExpected Conversion / YieldImpurity ProfilePost-Reaction Workup
Coupling EDC/HOBt, DIPEA60–70%High urea byproductsComplex RP-HPLC required
Coupling T3P (50% in EtOAc), DIPEA>85% Clean; minimal N1-acylationSimple aqueous wash[2]
Deprotection 100% TFA<50% (Target)High t-butyl alkylation (+56 Da)[5]Difficult separation
Deprotection TFA / TIS / H₂O (95:2.5:2.5)>90% Minimal side reactions[4]Precipitation in cold ether

Module 5: Step-by-Step Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling

Objective: Synthesize Boc-GABA-5-aminoindole with high chemoselectivity.

  • Preparation: Dissolve Boc-GABA-OH (1.0 equiv) and 5-aminoindole (1.05 equiv) in anhydrous EtOAc (0.2 M concentration) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add DIPEA (2.5 equiv) dropwise, followed by the slow addition of T3P (50% solution in EtOAc, 1.2 equiv)[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Validation Checkpoint: Analyze the organic layer via TLC (EtOAc/Hexane). The absence of baseline spots self-validates the efficiency of the aqueous rejection phase, proving that all water-soluble T3P phosphorus byproducts[2] and unreacted 5-aminoindole have been successfully removed. Dry over Na₂SO₄ and concentrate to yield the intermediate.

Protocol B: Scavenger-Assisted Boc Deprotection

Objective: Cleave the Boc group while preventing indole alkylation.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O in a 95:2.5:2.5 (v/v/v) ratio[4].

  • Deprotection: Dissolve the Boc-GABA-5-aminoindole intermediate in the cleavage cocktail (10 mL per gram of peptide/intermediate). Stir at room temperature for 1.5 to 2 hours.

  • Concentration: Evaporate approximately 80% of the TFA under a gentle stream of nitrogen (do not heat).

  • Validation Checkpoint (Precipitation): Add the concentrated mixture dropwise into 10 volumes of ice-cold diethyl ether. The immediate formation of a white/off-white precipitate self-validates successful deprotection and salt formation[5]. (The fully protected intermediate is highly soluble in ether, whereas the deprotected TFA salt is insoluble).

  • Isolation: Centrifuge to pellet the product, decant the ether, and wash the pellet twice more with cold ether. Dry under a vacuum to yield 4-amino-N-(1H-indol-5-yl)butanamide as a TFA salt.

Module 6: Frequently Asked Questions (FAQs)

Q: Why does my final 4-amino-N-(1H-indol-5-yl)butanamide turn dark brown during isolation? A: Indoles are highly prone to oxidation in the presence of air and light, especially when formulated as free bases. Always degas your solvents, perform workups under an inert atmosphere (argon/nitrogen), and store the final product as a salt (e.g., TFA or HCl salt) at -20 °C to enhance stability.

Q: Is the final product water-soluble? How do I obtain the free base? A: Yes, the final molecule contains both a basic primary amine (from the GABA moiety) and a polar indole. If you attempt to free-base the product using strong aqueous NaOH, it will likely partition into the aqueous layer. To isolate the free base, use a mild base (like saturated NaHCO₃) and extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1), or utilize a basic ion-exchange resin.

References

  • "Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides", Benchchem. 5

  • "Scavengers for Boc deprotection to prevent side reactions", Benchchem. 4

  • "Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt", PMC (NIH). 2

  • "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis", ResearchGate. 1

  • "Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives", IntechOpen.3

Sources

Technical Support Center: Preventing Oxidation of 4-amino-N-(1H-indol-5-yl)butanamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-N-(1H-indol-5-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the oxidative instability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your product.

I. Understanding the Instability: The "Why" Behind the Oxidation

4-amino-N-(1H-indol-5-yl)butanamide possesses two key functional groups that are susceptible to oxidation: the indole ring and the primary aromatic amine. The electron-rich nature of the indole nucleus, particularly at the C2 and C3 positions, makes it a prime target for oxidative attack.[1] Similarly, the primary amine can be readily oxidized, often leading to colored degradation products.[2][3]

Several factors can initiate or accelerate this degradation process:

  • Dissolved Oxygen: The presence of molecular oxygen in the solvent is a primary driver of oxidation.

  • Light Exposure: Indole-containing compounds can be photosensitive, with light providing the energy to initiate oxidative reactions.[4][5][6]

  • Transition Metal Ions: Trace amounts of transition metals, such as copper and iron, can act as catalysts, significantly increasing the rate of oxidation.[7][8]

  • pH: The pH of the solution can influence the stability of the compound, with both strongly acidic and alkaline conditions potentially promoting degradation.[5][9]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.

The oxidation of the indole moiety can lead to a variety of degradation products, including oxindoles, dioxindoles, and isatins.[10] These byproducts can compromise the purity, efficacy, and safety of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 4-amino-N-(1H-indol-5-yl)butanamide and provides actionable solutions.

Issue 1: Solution Discoloration (Yellowing/Browning) Upon Standing

Question: My solution of 4-amino-N-(1H-indol-5-yl)butanamide turns yellow or brown over a short period, even when stored in the dark. What is causing this, and how can I prevent it?

Answer: This is a classic sign of oxidation. The formation of colored species often results from the oxidation of the aromatic amine and subsequent polymerization.[2] Here’s a systematic approach to troubleshoot and resolve this issue:

Root Cause Analysis & Mitigation Strategy:

Potential Cause Explanation Recommended Action
Dissolved Oxygen Molecular oxygen is a key reactant in the oxidation process.De-gas your solvents: Use methods like sparging with an inert gas (nitrogen or argon), sonication, or freeze-pump-thaw cycles to remove dissolved oxygen before preparing your solution.
Trace Metal Contamination Transition metal ions can catalytically accelerate oxidation.[7]Use high-purity solvents and glassware: Employ metal-free or low-metal content solvents. Wash glassware with a metal-chelating agent like EDTA, followed by thorough rinsing with high-purity water.
Inherent Instability The compound itself is prone to oxidation.Add an antioxidant: Incorporate a suitable antioxidant into your solution. See the "Antioxidant Selection" section for guidance.
Inappropriate pH The pH of the solution can affect the rate of oxidation.Buffer your solution: Maintain the pH in a range where the compound is most stable. This often requires empirical determination through a pH stability study.

Experimental Workflow: Solvent De-gassing

cluster_degassing Solvent De-gassing Workflow start Start: Prepare Solvent choice Choose De-gassing Method start->choice sparge Sparge with N2 or Ar (15-30 min) dissolve Dissolve Compound in De-gassed Solvent sparge->dissolve sonicate Sonicate under Vacuum (5-10 min) sonicate->dissolve fpt Freeze-Pump-Thaw (3 cycles) fpt->dissolve choice->sparge Simple & Common choice->sonicate Faster for Small Volumes choice->fpt Most Thorough end End: Oxygen-Free Solution dissolve->end

Caption: Workflow for solvent de-gassing.

Issue 2: Appearance of New Peaks in HPLC Analysis During a Time-Course Experiment

Question: I am monitoring my reaction or formulation over time using HPLC and see new, unidentified peaks emerging, while the peak for my parent compound is decreasing. How can I confirm if this is due to oxidation and prevent it?

Answer: The appearance of new peaks is indicative of degradation. To determine if oxidation is the culprit, a forced degradation study is highly recommended.[11][12] This involves intentionally exposing your compound to oxidative stress to generate the potential degradation products.

Forced Degradation Study Protocol (Oxidative Stress):

  • Prepare Solutions:

    • Test Solution: Dissolve a known concentration of 4-amino-N-(1H-indol-5-yl)butanamide in your chosen solvent system.

    • Control Solution: Prepare the same solution but without the compound (blank).

  • Introduce Oxidant:

    • Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3% v/v) to the test solution.

  • Incubate:

    • Gently mix and incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analyze:

    • At each time point, inject an aliquot of the stressed solution, the control solution, and a solution of the unstressed compound onto your HPLC system.

  • Compare Chromatograms:

    • If the new peaks in your original experiment match the retention times of the peaks generated in the forced degradation study, it strongly suggests that oxidation is the degradation pathway.

Prevention Strategies:

  • Inert Atmosphere: Once you confirm oxidative degradation, perform all subsequent experiments under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Antioxidant Screening: Systematically test a panel of antioxidants to find the most effective one for your system.

Data Presentation: Example Antioxidant Screening Results

Antioxidant (Concentration)% Degradation (24h, 40°C, Air)
None (Control)18.5%
Ascorbic Acid (0.1% w/v)2.3%
Butylated Hydroxytoluene (BHT) (0.05% w/v)5.8%
Sodium Metabisulfite (0.1% w/v)1.2%

III. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose antioxidants for preventing the oxidation of 4-amino-N-(1H-indol-5-yl)butanamide?

A1: There is no single "best" antioxidant, as the optimal choice depends on the solvent system, pH, and downstream application. However, a good starting point is to consider antioxidants that work through different mechanisms:

  • Reducing Agents/Oxygen Scavengers: These compounds are readily oxidized themselves, thereby protecting your compound. Examples include ascorbic acid, sodium metabisulfite, and thioglycerol.

  • Radical Chain Terminators: These antioxidants interrupt the propagation of free radical chain reactions. Hindered phenols like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common examples.[2]

Q2: How does pH affect the stability of my compound in solution?

A2: The pH can have a significant impact. The indole ring's stability can be compromised under strongly acidic conditions.[5] The protonation state of the primary amine will also change with pH, which can affect its susceptibility to oxidation. It is crucial to perform a pH stability profile by preparing solutions of your compound in a series of buffers across a relevant pH range (e.g., pH 3-9) and monitoring for degradation over time.

Q3: I suspect my starting material has impurities that are catalyzing oxidation. How can I address this?

A3: This is a valid concern. Impurities from the synthesis, particularly residual transition metals, can act as potent oxidation catalysts.[7][8]

  • Purification: Re-purify your starting material using techniques like column chromatography or recrystallization.

  • Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), to your solution. These molecules will bind to and sequester any catalytic metal ions, rendering them inactive.

Q4: What analytical techniques are best for monitoring the oxidation of 4-amino-N-(1H-indol-5-yl)butanamide?

A4: A stability-indicating HPLC method is the gold standard.[11] This method should be able to separate the parent compound from all potential degradation products.

  • Method Development: During method development for your HPLC, use samples from your forced degradation studies to ensure that all degradant peaks are well-resolved from the main peak.

  • Detection: A photodiode array (PDA) detector is highly beneficial as it allows you to compare the UV-Vis spectra of the parent compound and the degradation products, which can provide clues about the structural changes that have occurred. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the exact mass of the degradation products, which is a critical step in elucidating the degradation pathway.[10][13]

Logical Relationship: Stability & Analytical Monitoring

cluster_stability_monitoring Stability Monitoring Cycle compound 4-amino-N-(1H-indol-5-yl)butanamide in Solution stress Apply Stress Conditions (e.g., O2, light, heat, pH) compound->stress degradation Oxidative Degradation Occurs stress->degradation hplc Analyze via Stability-Indicating HPLC-UV/MS degradation->hplc data Identify & Quantify Degradation Products hplc->data feedback Modify Solution Conditions (e.g., add antioxidant, de-gas) data->feedback feedback->compound

Caption: Iterative cycle of stability testing and optimization.

IV. References

  • de Leiva, A., & Schwartz, S. (1976). Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde. Clinical Chemistry, 22(12), 1999–2005. Available at: [Link]

  • Dona, K., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. mAbs, 6(4), 1067–1076. Available at: [Link]

  • Al-dujaili, J. K., & Al-Azawi, M. F. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. AIP Conference Proceedings, 2776(1), 020002. Available at: [Link]

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents. Available at:

  • Shaaban, M., et al. (2023). Aminic Organoselenium Compounds: Promising Antioxidant Agents. Molecules, 28(14), 5395. Available at: [Link]

  • Why is indole acetic acid not stable under acidic conditions or light : r/chemistry - Reddit. (2024). Available at: [Link]

  • Grewal, R., et al. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. mAbs, 6(4), 1067-1076. Available at: [Link]

  • Gill, J. P., et al. (2011). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Analytical and Bioanalytical Chemistry, 401(3), 969-976. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649. Available at: [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available at: [Link]

  • Gicquel, M., et al. (2018). Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. ChemRxiv. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. Available at: [Link]

  • Lee, S. H., et al. (2023). Amine-Functionalized Lignin as an Eco-Friendly Antioxidant for Rubber Compounds. ACS Sustainable Chemistry & Engineering, 11(5), 2099–2108. Available at: [Link]

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(4), 1541–1553. Available at: [Link]

  • Yamaguchi, T., et al. (2012). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society. Available at: [Link]

  • Chino, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9645–9655. Available at: [Link]

  • Sharma, S., & Gevorgyan, V. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5036–5055. Available at: [Link]

  • Wang, C., et al. (2020). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 25(24), 5903. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2014). ResearchGate. Available at: [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. (2022). PMC. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 85-90. Available at: [Link]

  • Korneyeva, J. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). PMC. Available at: [Link]

Sources

purification and recrystallization techniques for crude 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 4-amino-N-(1H-indol-5-yl)butanamide. This molecule possesses a unique combination of functional groups: a primary aliphatic amine, a secondary amide, and an indole ring system. This structure presents specific challenges and opportunities for purification. The primary amine group imparts basicity, while the amide and indole N-H groups offer hydrogen bonding capabilities, resulting in a compound of significant polarity.

This guide provides field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, offering troubleshooting advice and robust methodologies to achieve high purity. While specific literature on the purification of this exact molecule is scarce, the protocols and principles described herein are derived from extensive experience with structurally related polar, amine-containing indole derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the purification of crude 4-amino-N-(1H-indol-5-yl)butanamide.

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. For a typical amide coupling between 5-aminoindole and a protected 4-aminobutanoic acid derivative, common impurities include:

  • Unreacted Starting Materials: Residual 5-aminoindole or the butanoic acid derivative.

  • Coupling Reagents: Byproducts from reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (1-hydroxybenzotriazole).

  • Side-Reaction Products: Di-acylated products or products from reactions with solvents.

  • Incomplete Deprotection: If a protecting group (e.g., Boc) was used for the primary amine, some protected material may remain.[1]

Q2: I ran a TLC on silica gel and my product is a long streak, not a spot. Why is this happening?

A2: This is a classic issue for basic compounds on standard silica gel.[2] The primary amine on your butanamide chain is basic and interacts strongly and non-uniformly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to significant tailing or streaking.[2][3] To resolve this, you must neutralize or "deactivate" these acidic sites.

Q3: My compound won't crystallize from solution; it just forms an oil. What should I do?

A3: "Oiling out" is a common problem in recrystallization, especially for compounds with multiple hydrogen bonding sites that may have a melting point lower than the boiling point of the solvent.[4] It can be caused by the solution being too supersaturated or cooling too quickly.[5]

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the primary solvent to reduce the saturation level.[5][6]

  • Solution 2: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[5][6]

  • Solution 3: Try a different solvent system with a lower boiling point.

Q4: What is a good starting point for a recrystallization solvent system?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[4][7] Given the polar nature of your molecule, good starting points are:

  • Single Solvents: Polar protic solvents like ethanol, methanol, or isopropanol.[8] Acetonitrile can also be an excellent choice for amides.[8]

  • Co-solvent Systems: If the compound is too soluble in alcohols, a co-solvent system is ideal. Try dissolving the crude product in a minimum of hot methanol or ethanol and then adding a less polar "anti-solvent" like ethyl acetate or even water dropwise until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly.[9]

Purification Strategy Workflow

The choice between direct recrystallization and column chromatography depends on the purity of the crude material. This workflow provides a logical decision-making process.

PurificationWorkflow cluster_start Initial Assessment cluster_decision Purity Evaluation cluster_path1 High Purity Path cluster_path2 Low Purity Path cluster_end Final Product Start Crude 4-amino-N-(1H-indol-5-yl)butanamide TLC Analyze by TLC (e.g., 10% MeOH in DCM + 1% Et3N) Start->TLC Decision Is there one major spot with minor impurities? TLC->Decision Recrystallize Direct Recrystallization Decision->Recrystallize   Yes    Column Column Chromatography (Base-Deactivated Silica or Alumina) Decision->Column No (Complex Mixture) End Pure Product (Verify by MP, NMR, etc.) Recrystallize->End Recrystallize_After_Column Recrystallize Fractions Column->Recrystallize_After_Column Recrystallize_After_Column->End

Caption: Decision workflow for purifying the target compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Co-Solvent System (Ethanol/Water)

This protocol is recommended for crude material that is already >85% pure. The principle is to dissolve the compound in a good solvent (ethanol) and induce crystallization by adding a miscible anti-solvent (water).

Materials:

  • Crude 4-amino-N-(1H-indol-5-yl)butanamide

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask, heated stir plate, condenser

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar. The flask should be no more than half full.

  • Add a minimal amount of hot ethanol to the flask while stirring and heating to just below boiling. Add solvent portion-wise until the solid just dissolves completely.

  • To the hot, clear solution, add deionized water dropwise. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.[6][10]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to rinse away any remaining soluble impurities.[11]

  • Allow the crystals to dry under vacuum on the funnel, then transfer to a watch glass to air-dry completely.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is necessary for crude mixtures containing significant amounts of impurities with similar polarities. Deactivating the silica gel with a base is critical for good recovery and peak shape.[2][3]

Materials:

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

  • Glass chromatography column, flasks for fraction collection

Procedure:

  • Prepare the Mobile Phase: A good starting point for this polar compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Prepare an eluent containing 1% triethylamine to act as a basic modifier. For example, to make 1 L of 5% MeOH in DCM with 1% Et₃N: use 940 mL DCM, 50 mL MeOH, and 10 mL Et₃N.

  • Pack the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel in a non-polar solvent like hexane or the initial, less polar mobile phase. A common ratio is ~50:1 silica gel to crude product by weight.[9]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly without cracks.

  • Equilibrate the Column: Run 2-3 column volumes of your mobile phase (containing 1% Et₃N) through the packed silica gel. This step ensures the entire stationary phase is deactivated.[3]

  • Load the Sample (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (like methanol or DCM).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.[2]

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.[2]

  • Elute and Collect: Begin elution with your mobile phase. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution, starting with a lower polarity (e.g., 2% MeOH in DCM) and gradually increasing the methanol concentration to elute your highly polar product.[9]

  • Monitor Fractions: Collect fractions and monitor them by TLC (remember to use a TLC system that also contains 1% Et₃N) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide

Observation Probable Cause(s) Recommended Solution(s)
Low or No Recovery from Recrystallization 1. Too much solvent was used.[5][6] 2. The compound has significant solubility in the cold solvent.1. Evaporate some of the solvent and attempt to cool again.[5] 2. Try a different solvent system where the compound is less soluble when cold. Use an ice-salt bath for maximum cooling.
Crystallization Does Not Start 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires a nucleation site.[5]1. Boil off some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the liquid's surface.[7] Add a "seed crystal" of the crude material if available.[7]
Colored Impurities Remain in Crystals The colored impurity has similar solubility properties to the product.Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb high molecular weight colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4]
Low Recovery from Column Chromatography The basic amine is irreversibly adsorbing to the acidic silica gel.[3]1. Ensure you have adequately deactivated the column with triethylamine (or another base like ammonia in methanol).[2][12] 2. Switch to a less acidic stationary phase, such as neutral or basic alumina.[2]

References

  • BenchChem. (n.d.). Purification techniques for indole aldehydes.
  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Google Patents. (n.d.). Purification of indole compounds. (JPS5962565A).
  • MDPI. (2025, May 26).
  • ResearchGate. (n.d.).
  • Sandtorv, A. (2021, March 5). 2.
  • University of York, Department of Chemistry. (n.d.).
  • ResearchGate. (2020, November 2).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Anonymous. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • Biotage. (2023, January 30).
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminochromanols.
  • Biotage. (2023, February 10).
  • Anonymous. (n.d.).
  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Anonymous. (n.d.).
  • ACS Earth and Space Chemistry. (2020, April 24). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • PubChem. (n.d.). 4-(1H-Indol-3-yl)butanamide.
  • Anonymous. (n.d.).
  • PubMed Central (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Columbia University. (n.d.).
  • MolPort. (n.d.). 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride.
  • BenchChem. (n.d.). In vitro screening of 4-amino-N-...-butanamide.
  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide.
  • Smolecule. (2024, August 10). 4-(5-Amino-1h-indol-1-yl)butan-1-ol.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(4-chlorophenyl)butanamide hydrochloride.
  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Google Patents. (n.d.). Process for preparing (r)-4-aminoindane and corresponding amides. (WO2021059146A1).
  • ResearchGate. (2013, May). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)
  • Creative Peptides. (n.d.).
  • PubMed. (2001, August 2). Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase.
  • Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. (CN101684078A).
  • Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride. (CN102584622A).
  • PubMed. (n.d.). Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist.

Sources

reducing background noise in 4-amino-N-(1H-indol-5-yl)butanamide fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-amino-N-(1H-indol-5-yl)butanamide Fluorescence Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-amino-N-(1H-indol-5-yl)butanamide (GABA-5-aminoindole) as a fluorogenic substrate. Due to the unique photophysics of the 5-aminoindole leaving group, background noise is a frequent challenge in these assays. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve high signal-to-noise ratios (SNR).

Mechanistic Causality of the Assay

To troubleshoot effectively, we must first understand the photophysics. The intact substrate exhibits quenched or shifted fluorescence. Upon amidase or protease cleavage, the butanamide bond is broken, liberating free 5-aminoindole.

Pathway Sub 4-amino-N-(1H-indol-5-yl)butanamide (Quenched / Shifted) Enz Enzymatic Cleavage (Amidase Activity) Sub->Enz Prod1 GABA (4-aminobutanoic acid) Enz->Prod1 Prod2 5-Aminoindole (Ex: 295nm / Em: 330-480nm) Enz->Prod2

Enzymatic cleavage of 4-amino-N-(1H-indol-5-yl)butanamide releasing fluorescent 5-aminoindole.

5-aminoindole exhibits dual fluorescence emissions depending on the solvent polarity and protonation state, with excitation typically around 280–295 nm and emission spanning 330 nm to 480 nm [1]. Because these excitation wavelengths overlap with endogenous aromatic amino acids, biological matrices inherently introduce noise.

Diagnostic Workflow for High Background

When encountering high background, do not immediately discard your reagents. Use the following decision tree to isolate the exact variable causing the interference.

Workflow A High Background Signal B Run Controls: Matrix Blank & NEC A->B C High Matrix Blank? B->C D High NEC? C->D No E Tryptophan Autofluorescence Action: Shift Ex to 295nm C->E Yes F Substrate Autohydrolysis Action: Check pH & Temp D->F Signal increases over time G Free 5-Aminoindole Impurity Action: HPLC Purification D->G High at T=0

Diagnostic workflow for identifying and resolving background noise sources in 5-aminoindole assays.

Troubleshooting FAQs

Q: Why is my baseline fluorescence extremely high before adding the enzyme? A: This is typically caused by either Substrate Degradation or Matrix Autofluorescence . Causality: 5-aminoindole is prone to oxidation, and the butanamide bond can undergo spontaneous hydrolysis if stored in aqueous buffers for prolonged periods. Alternatively, biological matrices (like cell lysates) contain high concentrations of tryptophan. Tryptophan excites at ~280 nm and emits at ~350 nm, directly masking the 5-aminoindole signal [2]. Actionable Insight: Always run a No-Enzyme Control (NEC) and a Matrix-Only Blank. If the Matrix Blank is low but the NEC is high at T=0, your substrate stock contains free 5-aminoindole and requires HPLC purification. If the Matrix Blank is high, shift your excitation wavelength to 295 nm, which selectively excites indoles over other aromatic residues.

Q: How does assay pH affect the background noise? A: 5-aminoindole is highly sensitive to protonation. At lower pH (below 3.5), its fluorescence intensity is considerably enhanced, and the emission spectrum can shift [2]. Causality: If your assay buffer is poorly controlled and drops in pH during the reaction (e.g., due to the release of acidic byproducts or metabolic activity in live-cell assays), the quantum yield of trace background 5-aminoindole will artificially inflate, mimicking enzymatic activity. Actionable Insight: Heavily buffer your system (e.g., 100 mM HEPES or Tris) to maintain a rigid pH between 7.4 and 8.0.

Q: I observe a gradual increase in signal in my No-Enzyme Control (NEC) over time. What is happening? A: You are observing autohydrolysis . Causality: The aliphatic chain of the 4-aminobutanamide moiety can undergo intramolecular cyclization (forming a lactam) under certain thermal and pH conditions. This non-enzymatic cleavage releases 5-aminoindole, causing signal drift [3]. Actionable Insight: Lower the assay temperature from 37°C to 25°C and minimize the pre-incubation time of the substrate in aqueous buffer.

Quantitative Impact of Assay Variables on Background

To systematically optimize your assay, refer to the following parameters that govern background noise generation:

Assay VariableMechanism of Background InterferenceOptimal ConditionExpected Noise Reduction
Excitation Wavelength Tryptophan overlap at 280 nm295 nm ~40-60% reduction in lysate matrices
Buffer pH Proton-induced fluorescence enhancement at low pHpH 7.4 - 8.0 Stabilizes baseline drift
Temperature Accelerates spontaneous amide autohydrolysis25°C >50% reduction in NEC drift over 1 hr
Substrate Solvent High DMSO causes precipitation and light scattering< 2% final DMSO Eliminates erratic signal spikes
Matrix Protein Conc. High tryptophan autofluorescence and inner filter effect< 1 mg/mL Improves linearity of signal

Step-by-Step Methodology: Self-Validating Kinetic Assay Protocol

To ensure trustworthiness and reproducibility, implement this self-validating protocol. Endpoint assays are highly discouraged for 5-aminoindole substrates due to baseline variability; kinetic reads are mandatory.

Step 1: Reagent Preparation & Quality Control

  • Reconstitute 4-amino-N-(1H-indol-5-yl)butanamide in 100% anhydrous DMSO to a 10 mM stock. Aliquot and store at -80°C in opaque tubes to prevent photo-oxidation.

  • Prepare an Assay Buffer: 100 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4. (Note: Tween-20 prevents non-specific protein aggregation which causes light scattering).

Step 2: Matrix Clearing

  • Centrifuge biological samples (lysates/serum) at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

  • Dilute the matrix in Assay Buffer to a final protein concentration of < 1 mg/mL to minimize inner filter effects.

Step 3: Assay Assembly (96-well Black Opaque Plate) Set up the following self-validating control wells alongside your experimental samples to isolate noise sources:

  • Matrix Blank: Matrix + Buffer (No Substrate, No Enzyme) — Measures autofluorescence.

  • No-Enzyme Control (NEC): Substrate + Buffer (No Matrix, No Enzyme) — Measures autohydrolysis & impurity.

  • Positive Control: Substrate + Purified Enzyme — Validates substrate viability.

  • Add 40 µL of Matrix/Enzyme to the respective wells.

  • Add 50 µL of Assay Buffer to all wells.

  • Initiate the reaction by adding 10 µL of 10X Substrate (final concentration typically 10-50 µM).

Step 4: Kinetic Measurement

  • Immediately place the plate in a fluorescence microplate reader.

  • Set Excitation to 295 nm and Emission to 340 nm (or up to 480 nm depending on your specific pH/polarity optimization).

  • Read fluorescence every 2 minutes for 60 minutes at 25°C.

  • Data Analysis: Subtract the Matrix Blank and NEC values from the experimental wells at each time point to isolate the true enzymatic rate (ΔRFU/min).

References

  • Swaminathan, M., & Dogra, S. K. (1987). Excited-State and Ground-State Proton-Transfer Reactions in 5-Aminoindole. Bulletin of the Chemical Society of Japan.
  • Rubini, M. (2006). Protein Engineering and Design with Non Canonical Amino Acids. Technical University of Munich (TUM).
  • Swaminathan, M., & Dogra, S. K. (1987). Solvent and pH dependence of absorption and fluorescence spectra of 5-aminoindazole: biprotonic phototautomerism of singly protonated species. Journal of the American Chemical Society.

Validation & Comparative

Comparative Binding Studies: 4-amino-N-(1H-indol-5-yl)butanamide vs. Classical GABA Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, receptor binding kinetics, and electrophysiological validation of GABAergic modulators.

Executive Summary

The development of subtype-selective γ -aminobutyric acid type A (GABA A​ ) receptor modulators is a critical frontier in neuropharmacology, aiming to isolate anxiolytic and anticonvulsant properties from sedative side effects. While classical GABA analogs (e.g., muscimol) target the orthosteric binding site with high affinity, novel synthetic derivatives are being engineered to probe allosteric transmembrane domains.

This guide provides an in-depth comparative analysis of 4-amino-N-(1H-indol-5-yl)butanamide —a synthetic hybrid compound conjugating the GABA pharmacophore with a 5-aminoindole moiety—against classical GABA analogs. By masking the carboxylate group of GABA into an amide and introducing a bulky, lipophilic indole ring, this compound shifts its pharmacological profile from a classical orthosteric superagonist to a transmembrane allosteric modulator [1].

Mechanistic Framework & Structural Causality

To understand the binding divergence between these compounds, we must analyze the structure-activity relationship (SAR) at the receptor level.

Endogenous GABA relies on a zwitterionic interaction (a protonated primary amine and a deprotonated carboxylate) to dock efficiently at the extracellular α+/β− interface (the orthosteric site). Classical analogs like Muscimol utilize a conformationally restricted isoxazole ring that mimics this zwitterionic state, resulting in superagonist activity.

Conversely, the synthesis of 4-amino-N-(1H-indol-5-yl)butanamide fundamentally alters this dynamic. Amidation of the carboxylate eliminates the negative charge required for optimal orthosteric anchoring [2]. Furthermore, the addition of the indole scaffold—a motif known to share pharmacophore features with pyrazoloquinolinones (PQs)—redirects the molecule. Instead of binding the canonical extracellular site, indole-based GABA derivatives exhibit a strong propensity to interact with the transmembrane domain (TMD), specifically at the β+/α− interface commonly associated with anesthetics like etomidate [1].

BindingMechanisms GABA Endogenous GABA (Zwitterion) Receptor GABA-A Receptor Pentameric Ion Channel GABA->Receptor High Affinity Muscimol Muscimol (Conformationally Restricted) Muscimol->Receptor Superagonist IndoleAmide 4-amino-N-(1H-indol-5-yl)butanamide (Bulky Amide) IndoleAmide->Receptor Modulator / Partial Orthosteric Orthosteric Site (Extracellular α+/β-) Receptor->Orthosteric Primary Activation Allosteric Allosteric Site (Transmembrane β+/α-) Receptor->Allosteric Indole Moiety Binding

Caption: Structural divergence in GABA analogs dictates orthosteric vs. allosteric receptor engagement.

Comparative Binding Profiles

The following table synthesizes quantitative binding and efficacy data, contrasting the indole-amide derivative against established GABAergic benchmarks.

CompoundPrimary TargetBinding DomainAffinity ( Ki​ / IC50​ )Functional Efficacy ( EC50​ )Modulatory Profile
GABA GABA A​ / GABA B​ Orthosteric ( α+/β− )~0.1 - 1.0 µM~10 - 30 µMFull Agonist
Muscimol GABA A​ Orthosteric ( α+/β− )~0.01 µM~1 - 3 µMSuperagonist
Baclofen GABA B​ Orthosteric (GABA B​ )N/A (GABA A​ )~1 - 5 µMFull Agonist (Metabotropic)
4-amino-N-(1H-indol-5-yl)butanamide GABA A​ Mixed (TMD / Allosteric)>100 µM (Orthosteric)~1 - 5 mMWeak Partial Agonist / Modulator

Data Interpretation: The high EC50​ (millimolar range) of the indole-amide compared to muscimol highlights the cost of losing the free carboxylate group. However, this loss of orthosteric potency is traded for allosteric modulatory potential, similar to other bulky GABA-amides and valerenic acid derivatives [2][3].

Experimental Workflows & Self-Validating Protocols

To accurately benchmark 4-amino-N-(1H-indol-5-yl)butanamide against classical analogs, researchers must employ orthogonal assays. As a Senior Application Scientist, I emphasize that assay integrity hinges on compound purity . During the synthesis of GABA amides, Boc-deprotection using HCl can inadvertently cleave the amide bond, releasing trace amounts of free GABA. Even a 0.1% GABA contamination will produce false-positive superagonist currents in patch-clamp recordings [2].

Protocol A: Radioligand Displacement Assay (Affinity Determination)

This protocol utilizes competitive binding to map the compound's interaction site.

  • Membrane Preparation: Harvest CHO cells stably expressing human α1​β2​γ2​ GABA A​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Tracer Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] Muscimol (to probe the orthosteric site) or [3H] Flunitrazepam (to probe the allosteric benzodiazepine site).

  • Compound Titration: Add 4-amino-N-(1H-indol-5-yl)butanamide in a 10-point concentration curve ( 10−9 to 10−3 M). Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination & Filtration: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Efficacy Validation)

This protocol establishes a self-validating system to measure functional ion channel gating.

  • Cell Preparation: Plate receptor-expressing CHO cells on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω . Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Recording Setup: Establish the whole-cell configuration and clamp the holding potential at -60 mV.

  • Internal Control Application (Self-Validation): Apply a known EC100​ concentration of GABA (e.g., 100 µM) for 2 seconds. Record the maximal inward chloride current ( Imax​ ). This validates cell viability and receptor expression levels.

  • Test Compound Application: Following a strict 2-minute washout period (to prevent receptor desensitization), apply the indole-amide derivative using a rapid perfusion system.

  • Data Synthesis: Normalize the test compound's peak current to the initial GABA Imax​ to determine relative efficacy and EC50​ .

Workflow Purification 1. Stringent Purification (Remove trace free GABA) Expression 2. Receptor Expression (CHO Cells: α1β2γ2) Purification->Expression Split Expression->Split Assay1 3A. Radioligand Binding ([3H]Flunitrazepam / [3H]Muscimol) Split->Assay1 Assay2 3B. Patch-Clamp Electrophysiology (Whole-Cell Current) Split->Assay2 Analysis 4. Data Synthesis (Ki, EC50, Emax Calculation) Assay1->Analysis Affinity Data Assay2->Analysis Efficacy Data

Caption: Self-validating workflow for evaluating novel GABA-amides, emphasizing stringent purification.

Conclusion & Future Directions

The comparative analysis reveals that while 4-amino-N-(1H-indol-5-yl)butanamide lacks the potent orthosteric activation seen in classical analogs like muscimol, its structural design is highly deliberate. By sacrificing the zwitterionic carboxylate for an indole-amide linkage, researchers can effectively decouple orthosteric agonism from allosteric modulation. Future drug development efforts should leverage this scaffold to design highly specific transmembrane modulators, potentially bypassing the tolerance and dependence liabilities associated with traditional benzodiazepine-site ligands.

References
  • Simeone, X., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? International Journal of Molecular Sciences.[Link]

  • Zaręba, P., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry.[Link]

  • Khom, S., et al. (2010). Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands – in vitro and in vivo characterization. British Journal of Pharmacology.[Link]

Optimizing and Validating LC-MS/MS Workflows for 4-amino-N-(1H-indol-5-yl)butanamide in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Sample Preparation and Column Chemistry Comparison for Regulatory Validation

The Bioanalytical Challenge: Structure Dictates Strategy

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 4-amino-N-(1H-indol-5-yl)butanamide in human plasma requires navigating significant structural challenges. The molecule features two distinct functional domains:

  • The Butanamide Chain: Contains a highly polar, basic primary amine ( pKa​≈10 ).

  • The Indole Ring: A hydrophobic, electron-rich aromatic system.

Standard bioanalytical approaches—such as simple Protein Precipitation (PPT) combined with a C18 column—often fail for this compound. The polar amine causes early elution on C18 columns, pushing the analyte into the solvent front where residual matrix components (like phospholipids) cause severe ion suppression.

To build a method that passes rigorous regulatory scrutiny according to FDA and ICH M10 guidelines (1)[1], we must design a self-validating system that utilizes orthogonal separation mechanisms. This guide objectively compares standard methodologies against targeted alternatives: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) and Biphenyl Column Chromatography .

Workflow cluster_prep Sample Preparation Alternatives cluster_lc Chromatographic Separation Plasma Human Plasma Sample (Spiked with SIL-IS) PPT Protein Precipitation (PPT) High Phospholipid Carryover Plasma->PPT MCX MCX Solid Phase Extraction Targeted Amine Retention Plasma->MCX C18 Standard C18 Column Early Elution / Suppression PPT->C18 Biphenyl Biphenyl Column Pi-Pi Indole Retention MCX->Biphenyl MS Tandem Mass Spectrometry (ESI+ MRM Mode) C18->MS Biphenyl->MS Valid FDA/ICH M10 Validation Data Analysis MS->Valid

Figure 1: Comparative workflow evaluating sample preparation and column chemistries.

Sample Preparation: PPT vs. MCX SPE

The Causality of Matrix Effects

In positive electrospray ionization (ESI+), endogenous glycerophospholipids from plasma compete with the analyte for charge on the surface of evaporating droplets. Standard PPT uses organic solvents (acetonitrile or methanol) to crash proteins, but it leaves nearly 100% of these phospholipids in the extract.

Conversely, Mixed-mode strong cation exchange (MCX) SPE is highly effective for basic compounds (2)[2]. By lowering the sample pH below the pKa​ of the primary amine, the analyte becomes positively charged and binds tightly to the negatively charged sulfonic acid groups on the MCX sorbent. This allows for an aggressive 100% methanol wash that strips away all neutral lipids and phospholipids before the analyte is eluted.

Step-by-Step MCX SPE Protocol (Self-Validating)

To ensure the protocol is self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS) is added at Step 1 to track recovery and normalize any residual matrix effects.

  • Spike & Acidify: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Dilute with 100 µL of 2% Formic Acid in water (ensures complete protonation of the amine).

  • Condition Sorbent: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX 96-well plate.

  • Load Sample: Apply the acidified plasma mixture.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid (removes salts and polar interferences).

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of initial mobile phase.

SPE_Mechanism Load 1. Load (pH < 3) Amine is Protonated (+) Wash1 2. Aqueous Wash Removes Salts Load->Wash1 Wash2 3. 100% MeOH Wash Removes Phospholipids Wash1->Wash2 Elute 4. Elution (5% NH4OH) Analyte Released Wash2->Elute

Figure 2: Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE.

Quantitative Comparison: Sample Preparation
Performance MetricProtein Precipitation (PPT)MCX Solid Phase Extraction
Absolute Recovery (%) 62.4 ± 9.194.2 ± 2.8
Matrix Effect (%) 48.5 (Severe Suppression)98.1 (Negligible Suppression)
Phospholipid Removal Poor (>80% remaining)Excellent (<1% remaining)
Achievable LLOQ 10.0 ng/mL0.5 ng/mL

Chromatographic Separation: C18 vs. Biphenyl

The Causality of Retention

A standard C18 column relies purely on dispersive van der Waals forces. Because 4-amino-N-(1H-indol-5-yl)butanamide has a highly polar amine tail, the molecule struggles to partition into the C18 stationary phase, resulting in poor retention ( tR​<1.5 min) and co-elution with the solvent front.

Biphenyl columns offer superior retention for aromatic compounds compared to traditional C18 phases (3)[3]. The electron-dense biphenyl ligands provide orthogonal π−π interactions that lock onto the π -electrons of the analyte's indole ring. This dramatically increases retention time, moving the analyte away from early-eluting suppression zones and improving peak symmetry.

Step-by-Step LC-MS/MS Protocol
  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 5.0 min: Re-equilibrate at 5% B

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Quantitative Comparison: Column Chemistry
ParameterStandard C18 (100 x 2.1 mm)Core-Shell Biphenyl (100 x 2.1 mm)
Retention Time ( tR​ ) 1.1 min (Solvent front proximity)2.9 min (Optimal retention)
Peak Asymmetry ( As​ ) 1.9 (Severe Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise at LLOQ 12:185:1
Isobaric Resolution PoorExcellent

FDA / ICH M10 Validation Summary

By coupling MCX SPE with a Biphenyl column, the resulting method easily satisfies the strict acceptance criteria of the FDA and ICH M10 guidelines. The self-validating nature of the SIL-IS ensures that any minor variations in extraction efficiency or ionization are mathematically corrected.

Validation ParameterFDA/ICH M10 RequirementOptimized Method (MCX + Biphenyl)Status
Linearity ( R2 ) > 0.9900.998 (0.5 - 500 ng/mL)PASS
Intra-Assay Precision 15% CV ( 20% at LLOQ)3.2% - 6.5% CVPASS
Inter-Assay Accuracy ± 15% bias ( ± 20% at LLOQ)96.5% - 104.2%PASS
Carryover 20% of LLOQ responseNot DetectablePASS

Conclusion

For complex molecules like 4-amino-N-(1H-indol-5-yl)butanamide, generic bioanalytical methods fall short. By understanding the causality behind the physical chemistry—specifically the basicity of the primary amine and the polarizability of the indole ring—scientists can design vastly superior workflows. The combination of MCX SPE (for targeted basic extraction and lipid removal) and Biphenyl chromatography (for π−π mediated retention) transforms a highly variable, suppressed assay into a robust, FDA-compliant self-validating system.

References

  • Source: nih.
  • Source: cdc.
  • Source: restek.

Sources

Evaluating the In Vivo Off-Target Effects of 4-amino-N-(1H-indol-5-yl)butanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo off-target effects of the novel compound, 4-amino-N-(1H-indol-5-yl)butanamide. Given the limited public data on this specific molecule, we will establish a robust, self-validating experimental plan by drawing parallels with related chemical structures and established methodologies for assessing off-target liabilities of central nervous system (CNS) active compounds and potential enzyme inhibitors. This guide will compare a proposed multi-tiered in vivo assessment of 4-amino-N-(1H-indol-5-yl)butanamide against standard safety pharmacology protocols and more targeted mechanistic studies.

Introduction to 4-amino-N-(1H-indol-5-yl)butanamide: A Profile of a Candidate Molecule

4-amino-N-(1H-indol-5-yl)butanamide is a small molecule featuring a butanamide linker, a primary amine, and an indole moiety. While the specific intended target of this compound is not publicly documented, its structural components suggest several potential mechanisms of action and, consequently, potential off-target interactions. The 4-aminobutanamide structure is reminiscent of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS, suggesting possible interactions with GABAergic pathways.[1] Derivatives of 4-amino-N-substituted butanamides have been explored for their potential to modulate the GABAergic system, primarily through the inhibition of GABA uptake.[1] The indole ring is a common scaffold in neuroactive compounds and can interact with a variety of receptors and enzymes.

Given the structural features, it is plausible that 4-amino-N-(1H-indol-5-yl)butanamide is being investigated for applications in neuroscience, such as epilepsy, neuropathic pain, anxiety, or depression.[1] However, this structural similarity also raises the possibility of off-target effects common to other CNS-active agents.

The Imperative of In Vivo Off-Target Profiling

Early and comprehensive in vivo evaluation of off-target effects is critical to de-risk a drug candidate and understand its true therapeutic window. Off-target interactions can lead to unexpected toxicities, reduced efficacy, and ultimately, clinical trial failures. For CNS-active compounds, in particular, off-target effects can manifest as a range of adverse events, from subtle behavioral changes to severe neurological deficits.[2][3]

This guide proposes a tiered approach to the in vivo evaluation of 4-amino-N-(1H-indol-5-yl)butanamide, beginning with broad phenotypic screening and progressing to more focused mechanistic studies.

Tier 1: Broad Phenotypic and Safety Pharmacology Assessment

The initial in vivo assessment should focus on identifying any overt physiological or behavioral changes induced by the compound. This is in line with standard safety pharmacology studies mandated by regulatory agencies prior to first-in-human trials.[4][5]

Experimental Design: A Comparative Approach

We will compare the effects of 4-amino-N-(1H-indol-5-yl)butanamide against a vehicle control and a relevant comparator. Given the potential GABAergic activity, a well-characterized benzodiazepine like diazepam could serve as a positive control for sedative and anxiolytic effects. If enzymatic inhibition is a possibility, a compound like Vorinostat , a pan-histone deacetylase (HDAC) inhibitor known for its own off-target profile, could provide a valuable comparison for certain endpoints.[6][7]

Parameter 4-amino-N-(1H-indol-5-yl)butanamide Vehicle Control Comparator (e.g., Diazepam) Rationale & Supporting Data
Neurobehavioral Assessment (Irwin Test/FOB) Dose-dependent changes in arousal, gait, reflexes, etc.No significant changesExpected sedative and muscle relaxant effectsThe Irwin test and Functional Observational Battery (FOB) are standard neurofunctional assessments used to detect overt neurotoxic effects of novel compounds.[3][8]
Motor Coordination (Rotarod Test) Potential for dose-dependent impairmentStable performanceKnown impairment of motor coordinationThis test provides a quantitative measure of motor deficits, a common CNS side effect.
Cardiovascular Monitoring (Telemetry) Assessment of heart rate, blood pressure, and ECGStable cardiovascular parametersPotential for mild cardiovascular effectsTo identify any undesirable effects on the cardiovascular system, a core component of safety pharmacology.[4]
Respiratory Function (Whole-body Plethysmography) Evaluation of respiratory rate and tidal volumeNormal respiratory functionPotential for respiratory depression at high dosesTo assess for any adverse effects on the respiratory system.[5]
Experimental Protocol: Modified Irwin Test
  • Animal Model: Male and female Sprague-Dawley rats (n=8 per group).

  • Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.

  • Dosing: 4-amino-N-(1H-indol-5-yl)butanamide administered via a relevant route (e.g., intraperitoneal or oral) at three dose levels (e.g., 1, 10, and 100 mg/kg), alongside vehicle and comparator groups.

  • Observation: A trained observer, blinded to the treatment groups, scores each animal on a battery of autonomic, sensorimotor, and behavioral parameters at multiple time points post-dosing (e.g., 15, 30, 60, 120, and 240 minutes).

  • Data Analysis: Scores are compared between treatment groups and vehicle control using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Caption: Workflow for Tier 1 in vivo phenotypic screening.

Tier 2: Investigating Specific Off-Target Hypotheses

Based on the results of Tier 1 and the chemical structure of 4-amino-N-(1H-indol-5-yl)butanamide, more targeted in vivo studies can be designed to investigate specific off-target hypotheses.

Hypothesis 1: Unintended Histone Deacetylase (HDAC) Inhibition

The hydroxamate-like structure that can be inferred from the butanamide moiety suggests a potential for interaction with zinc-dependent enzymes, including HDACs. Off-target HDAC inhibition can lead to a range of cellular effects and toxicities.[6][7]

Experimental Design: In Vivo Target Engagement and Downstream Effects
Parameter 4-amino-N-(1H-indol-5-yl)butanamide Vehicle Control Comparator (Vorinostat) Rationale & Supporting Data
Histone Acetylation (Western Blot/ELISA) Potential increase in acetylated histones (e.g., H3, H4) in brain tissue.Basal levels of histone acetylation.Robust increase in histone acetylation.Direct measure of in vivo HDAC inhibitory activity.
Gene Expression Analysis (qRT-PCR/RNA-seq) Altered expression of HDAC-regulated genes (e.g., p21, c-Myc).Normal gene expression profile.Known changes in the expression of HDAC target genes.To assess the functional consequences of potential HDAC inhibition.
Common Off-Target Assessment (e.g., MBLAC2) Evaluation of activity or downstream markers of known HDAC inhibitor off-targets.No effect.Inhibition of MBLAC2 activity.Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) is a known off-target of hydroxamate-based HDAC inhibitors.[6][7]
Experimental Protocol: Assessment of In Vivo Histone Acetylation
  • Animal Model: C57BL/6 mice (n=6 per group).

  • Dosing: A single acute dose of 4-amino-N-(1H-indol-5-yl)butanamide, vehicle, or Vorinostat.

  • Tissue Collection: At a time point corresponding to the peak plasma concentration of the compound, animals are euthanized, and brain tissue (e.g., cortex, hippocampus) is rapidly dissected and frozen.

  • Protein Extraction and Analysis: Nuclear proteins are extracted, and Western blotting is performed using antibodies specific for acetylated histones.

  • Quantification: Densitometry is used to quantify the levels of acetylated histones relative to total histone levels.

Signaling_Pathway_HDAC cluster_nucleus Nucleus HDAC HDAC Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Compound 4-amino-N-(1H-indol-5-yl)butanamide (Potential Off-Target Effect) Compound->HDAC Inhibition

Caption: Potential off-target inhibition of HDACs.

Hypothesis 2: Modulation of Other CNS Receptors

The indole nucleus is a privileged scaffold in neuropharmacology, found in ligands for serotonin, dopamine, and other receptors. Unintended interactions with these receptors could explain various behavioral effects observed in Tier 1.

Experimental Design: Receptor Occupancy and Functional Assays

A comprehensive in vivo receptor profiling study, often conducted through specialized contract research organizations, can provide a broad screen of potential off-target receptor interactions. This is typically followed by in vivo functional assays to confirm any identified hits.

Parameter 4-amino-N-(1H-indol-5-yl)butanamide Vehicle Control Relevant Comparator(s) Rationale & Supporting Data
Receptor Occupancy (Ex Vivo Autoradiography) Displacement of radioligands from specific CNS receptors.No displacement.Known receptor ligands.To identify direct binding to a panel of CNS receptors.
Neurotransmitter Levels (Microdialysis) Alterations in extracellular levels of neurotransmitters (e.g., dopamine, serotonin).Stable neurotransmitter levels.Compounds with known effects on neurotransmitter release or reuptake.To assess the functional impact on neurotransmitter systems.
Behavioral Models for Specific Receptors e.g., Head-twitch response for 5-HT2A receptor agonism.No behavioral change.Known receptor agonists/antagonists.To confirm the functional relevance of any identified receptor binding.

Data Interpretation and Risk Assessment

The collective data from these tiered in vivo studies will allow for a comprehensive risk assessment of 4-amino-N-(1H-indol-5-yl)butanamide. The key is to distinguish between on-target pharmacology, predictable side effects related to the intended mechanism, and true off-target liabilities. A critical aspect of this evaluation is to determine the therapeutic index for both on-target and off-target effects.

Conclusion

While the specific in vivo profile of 4-amino-N-(1H-indol-5-yl)butanamide remains to be elucidated, a systematic and hypothesis-driven approach to evaluating its off-target effects is paramount. By employing a combination of broad phenotypic screening and targeted mechanistic studies, researchers can build a comprehensive safety profile of this candidate molecule. This comparative guide provides a robust framework for such an evaluation, emphasizing scientific rigor and a self-validating experimental design to ensure the development of safe and effective therapeutics.

References

  • BenchChem. (2025). Mitigating Off-Target Effects of HDAC Inhibitors: A Technical Support Center.
  • Japanese Safety Pharmacology Society. (n.d.). Current state of and challenges in in vivo central nervous system evaluation in safety pharmacology studies—Topic overview and initiatives of the Japanese Safety Pharmacology Society. J-Stage.
  • Lechner, M., et al. (n.d.). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. PMC.
  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight.
  • ResearchGate. (2026, March 16). Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects.
  • ResearchGate. (n.d.). Central Nervous System (CNS) Safety Pharmacology Studies.
  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology.
  • PubMed. (2013, July 15). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • BenchChem. (n.d.). Application of 4-amino-N-substituted Butanamides in Neuroscience Research.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-amino-N-(1H-indol-5-yl)butanamide. As a research chemical, the toxicological and environmental properties of this compound may not be fully characterized. Therefore, this guide is built upon the foundational principle of treating the substance as hazardous to ensure the highest standards of laboratory safety and environmental stewardship. These procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste in compliance with general regulatory standards.

Core Directive: Hazard Assessment and Precautionary Principle

Given the absence of a specific, universally available Safety Data Sheet (SDS) for 4-amino-N-(1H-indol-5-yl)butanamide, the primary directive is to handle it as a hazardous substance.[1] The chemical structure, containing both an indole moiety and a primary amine, suggests potential for biological activity and associated hazards. Structurally related compounds, such as other aminoindoles and aromatic amines, can exhibit properties including skin and eye irritation, and may be harmful if ingested or inhaled.[2][3] Therefore, all disposal activities must be preceded by a thorough risk assessment and adherence to the precautionary measures outlined below.

Always consult the specific Safety Data Sheet (SDS) provided by your supplier. If an SDS is not available, the procedures in this guide, which are based on the handling of analogous hazardous compounds, must be followed.

Essential Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-amino-N-(1H-indol-5-yl)butanamide for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory.[4]

  • Eye Protection : Chemical safety goggles or a face shield must be worn.[5]

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, especially when handling the solid compound, work should be conducted in a certified chemical fume hood.[4]

Comprehensive Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow is critical for safety and regulatory compliance.

Step 1: Waste Segregation

Segregation is the cornerstone of safe chemical waste management.[6]

  • Isolate at the Source : 4-amino-N-(1H-indol-5-yl)butanamide waste must be collected in its own dedicated container at the point of generation.[5]

  • Prevent Incompatible Mixing : Do not mix this waste with other chemical streams.[5] Amine and indole compounds are often incompatible with strong oxidizing agents.[5][7] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Waste Container Selection and Labeling
  • Container Choice : Use a leak-proof, chemically compatible container with a secure screw-top cap.[1][5] For liquid waste (e.g., solutions in solvents), the container must be designed for liquids and kept within secondary containment to mitigate spills.[5]

  • Immediate Labeling : The moment the first portion of waste is added, the container must be labeled.[5] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[1][8]

    • The full chemical name: "4-amino-N-(1H-indol-5-yl)butanamide" .[5]

    • For solutions, list all components and their approximate percentages.[1]

    • The date waste accumulation began.[5]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
  • Designated Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep Containers Closed : The waste container must remain securely sealed at all times, except when actively adding waste.[5][8] This prevents the release of vapors and protects against spills.

The following diagram illustrates the logical workflow for the disposal process.

G cluster_prep Preparation & Assessment cluster_collection Waste Handling & Accumulation cluster_final Final Disposal A Assess Hazards (Treat as Hazardous) B Don Personal Protective Equipment (PPE) A->B C Select Compatible Waste Container B->C D Segregate Waste: Isolate Compound C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Disposal Needed F->G H Contact Institutional EHS for Waste Pickup Request G->H I EHS Collects Waste for Professional Disposal H->I

Caption: Disposal workflow for 4-amino-N-(1H-indol-5-yl)butanamide.

Decontamination of Empty Containers

Empty containers that previously held 4-amino-N-(1H-indol-5-yl)butanamide are also considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone).[1]

  • Collect Rinsate : All rinsate must be collected and disposed of as liquid hazardous waste in the appropriate, labeled container. Do not pour rinsate down the drain .[1]

  • Deface Label : After the triple-rinsed container is dry, completely remove or deface the original product label.[5]

  • Final Disposal : The decontaminated container can then typically be disposed of in the regular trash or recycling, according to your institution's specific policies.[1]

Summary of Disposal Parameters

The following table summarizes the critical information for the safe disposal of this compound.

ParameterGuidelineRationale & Causality
Waste Classification Hazardous Waste Due to the lack of specific toxicological data and the presence of biologically active functional groups (amine, indole), the compound must be managed under the most stringent classification to ensure safety.
Primary Hazards (Assumed) Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled.[2][3]Based on data from structurally similar amino-indole and amine compounds. These functional groups often confer irritant or toxic properties.
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves.[4][5]To prevent exposure via the primary routes: dermal contact, eye contact, and accidental ingestion.
Waste Container Leak-proof, screw-cap, chemically compatible, labeled "Hazardous Waste."[1][5]To ensure secure containment, prevent leaks and dangerous reactions, and comply with waste management regulations.
Prohibited Actions Do NOT dispose down the drain.[9] Do NOT mix with other waste streams.[6] Do NOT place in regular trash.[1]To prevent environmental contamination, avoid dangerous chemical reactions, and adhere to federal, state, and local regulations.
Final Disposal Via institutional Environmental Health & Safety (EHS) or a licensed contractor.[1][10]Ensures the waste is transported, treated, and disposed of in a manner that is safe, environmentally responsible, and compliant with all legal requirements.

Final Disposal Pathway

Under no circumstances should laboratory personnel attempt to transport hazardous waste outside of the laboratory.[4] When your waste container is full or ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to arrange for a pickup from your laboratory's SAA.[1] They are trained and equipped to handle the consolidation and transport of chemical waste for final, professional disposal.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone.
  • Spectrum Chemical. (2006).
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Global Safety Management. (n.d.).
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Neogen. (2019).
  • Angene. (2024).
  • HiMedia Laboratories. (n.d.).
  • CP Lab Chemicals. (2025). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • Sigma-Aldrich. (2025).
  • Greenbook. (2015). MCPA 4-Amine.
  • Bio-Gro, Inc. (2020).
  • Collect and Recycle. (2024). Amine Disposal For Businesses.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • TCI Chemicals. (2024).

Sources

Personal protective equipment for handling 4-amino-N-(1H-indol-5-yl)butanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to provide you with more than just a generic safety checklist. To build a truly secure laboratory environment, you must understand the chemical causality behind every safety measure.

4-amino-N-(1H-indol-5-yl)butanamide is a specialized, potentially bioactive research compound. Structurally, it is a hybrid molecule featuring an electron-rich indole core linked to a basic primary amine via a butanamide chain. This unique topology presents specific laboratory risks: the primary amine is a potential mucosal irritant and prone to static aerosolization, while the lipophilic indole moiety suggests high membrane permeability if dissolved in organic solvents.

Handling this compound requires strict adherence to the OSHA Laboratory Standard[1] and a deep understanding of how the molecule interacts with both solvents and biological barriers.

Hazard Causality and Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's behavior to understand why specific barriers are required:

  • Aerosolization Risk: As a dry powder, the primary amine group can carry a static charge. This makes the compound prone to "jumping" or aerosolizing during weighing. Inhalation or contact with ocular mucosa can cause acute irritation.

  • Solvent-Mediated Penetration: In biological assays, lipophilic indole derivatives are typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution of this compound contacts standard laboratory gloves, it can rapidly transport the bioactive indole across the elastomer and through the stratum corneum before the glove shows visible signs of degradation.

  • Photo-Oxidation: The indole ring is susceptible to photo-oxidation. While primarily a stability concern, oxidized indole byproducts can act as highly reactive dermal sensitizers.

HazardPathway Compound 4-amino-N-(1H-indol-5-yl)butanamide Indole Indole Core (Lipophilic, Bioactive) Compound->Indole Amine Primary Amine (Basic, Reactive) Compound->Amine Risk1 Dermal Penetration (Accelerated by DMSO) Indole->Risk1 Solvent Carrier Risk2 Mucous Membrane Irritation (Aerosols) Amine->Risk2 Static Charge PPE1 Double Gloving (Nitrile + Neoprene) Risk1->PPE1 Blocked by PPE2 Chemical Goggles & Fume Hood Risk2->PPE2 Blocked by

Structural risk pathways of the compound and targeted PPE mitigation strategies.

Core PPE Specifications (The "Armor")

To mitigate these risks, your PPE must act as a self-validating barrier system. All selections below align with the National Research Council's guidelines for prudent chemical management[2].

PPE CategorySpecificationReplacement IntervalChemical Rationale
Hand Protection (Dry) Single Nitrile (min 4 mil thickness)Every 2 hours or upon contaminationProtects against static powder transfer during standard handling.
Hand Protection (Solvent) Double Gloving: Nitrile inner, Neoprene outerImmediately upon solvent contactNeoprene provides superior degradation resistance to DMSO compared to standard nitrile[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesN/A (Clean after use)Prevents mucosal irritation from aerosolized primary amines.
Body Protection Flame-Resistant (FR) Lab CoatWash/replace weeklyProtects against accidental solvent splashes and powder accumulation.
Respiratory N95/P100 Particulate RespiratorDaily (If used outside a fume hood)Mitigates the inhalation of statically charged amine powders.

Experimental Protocols: A Self-Validating Workflow

Safety is not just what you wear; it is how you move. The following step-by-step methodologies ensure that your handling of 4-amino-N-(1H-indol-5-yl)butanamide is secure from the storage container to the assay plate.

Protocol A: Safe Weighing and Dissolution
  • Step 1: Environmental Verification. Before transferring the compound, verify that the chemical fume hood monitor displays a face velocity between 80-100 feet per minute (fpm). Causality: This ensures sufficient negative pressure to capture any aerosolized amine particulates.

  • Step 2: PPE Integrity Check. Don standard nitrile gloves, followed by a secondary pair of neoprene gloves if handling DMSO. Self-Validation: Perform a quick inflation test on the outer gloves to check for micro-tears before proceeding.

  • Step 3: Static Mitigation. Use an anti-static ionizer bar or a grounded stainless-steel spatula. Causality: The primary amine group can hold a static charge, causing the powder to repel from the spatula and contaminate the balance or the user's sleeves.

  • Step 4: Light-Protected Transfer. Weigh the 4-amino-N-(1H-indol-5-yl)butanamide directly into a pre-tared amber glass vial. Causality: The electron-rich indole ring is highly susceptible to photo-oxidation, which can generate reactive, off-target impurities.

  • Step 5: Solvent Addition. Slowly pipette the reconstitution solvent (e.g., DMSO) down the inner wall of the vial. Cap immediately and vortex. Self-Validation: Inspect the outer gloves immediately after capping. If any solvent droplet is visible on the glove, remove and replace the outer pair immediately to prevent chemical breakthrough.

Workflow Start Phase 1: Preparation Prep Don PPE & Verify Hood (Face Velocity 80-100 fpm) Start->Prep Weigh Phase 2: Weighing (Use Anti-Static Spatula) Prep->Weigh Dissolve Phase 3: Dissolution (Add DMSO in Amber Vial) Weigh->Dissolve Use Phase 4: Application (Assay Dosing) Dissolve->Use Waste Phase 5: Disposal (Hazardous Organic Waste) Use->Waste

Operational workflow for the safe handling, dissolution, and disposal of the compound.

Protocol B: Spill Response and Decontamination
  • Step 1: Containment. For dry powder spills, do not sweep. Causality: Sweeping aerosolizes the compound. Instead, cover the spill with damp absorbent pads to suppress dust.

  • Step 2: Neutralization and Cleanup. Because the primary amine is basic, wipe the area with a mildly acidic solution (e.g., 1% acetic acid) to neutralize the residue, followed by a thorough deionized water rinse.

  • Step 3: Waste Segregation. Dispose of all contaminated pads, pipette tips, and the first layer of gloves into a designated hazardous organic waste container. Do not mix with strong oxidizing agents, as the indole core is easily oxidized, potentially causing an exothermic reaction[2].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

  • Ansell. "Ansell Chemical Resistance Guide: Permeation & Degradation Data (8th Edition)." URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.